2-Amino-6-sulfanylpyrimidin-4(3h)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-sulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-4-6-2(8)1-3(9)7-4/h1H,(H4,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANMWFUINURCJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285303 | |
| Record name | 2-Amino-6-sulfanylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6973-81-5 | |
| Record name | NSC41324 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-6-sulfanylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-6-sulfanylpyrimidin-4(3H)-one: Structure, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-Amino-6-sulfanylpyrimidin-4(3H)-one, a heterocyclic compound belonging to the thiouracil family of molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, synthesis, and potential therapeutic applications of this pyrimidine derivative.
Introduction: The Significance of the Thiouracil Scaffold
The pyrimidine nucleus is a fundamental heterocyclic scaffold found in numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] Modifications to this core structure have given rise to a vast array of derivatives with significant therapeutic applications. Among these, the thiouracil scaffold, characterized by the substitution of an oxygen atom with sulfur, has garnered considerable attention in medicinal chemistry. These compounds are known to exhibit a wide range of biological activities, including antithyroid, anticancer, antiviral, and antibacterial properties.[2][3]
This compound, the subject of this guide, is a member of this important class of compounds. Its structure, featuring an amino group at the 2-position, a sulfanyl (mercapto) group at the 6-position, and a carbonyl group at the 4-position, presents multiple points for chemical modification, making it an attractive starting point for the development of novel therapeutic agents. This guide will delve into the chemical architecture, synthetic routes, and the mechanistic basis for the biological activities of this promising molecule.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a pyrimidine ring with key functional groups that dictate its chemical behavior and biological activity. The IUPAC name for this compound is 2-amino-6-sulfanyl-3,4-dihydropyrimidin-4-one. It exists in tautomeric forms, with the keto-enol and thione-thiol tautomerism being particularly relevant to its reactivity and interaction with biological targets.
Key Structural Features:
-
Pyrimidine Core: A six-membered aromatic ring containing two nitrogen atoms.
-
Amino Group (-NH2) at C2: Acts as a hydrogen bond donor and can be a site for derivatization.
-
Sulfanyl Group (-SH) at C6: A nucleophilic group that can undergo S-alkylation and other modifications. It also plays a crucial role in the biological activity of many thiouracil derivatives.
-
Carbonyl Group (C=O) at C4: A hydrogen bond acceptor that contributes to the compound's polarity and potential for interaction with biological macromolecules.
A summary of the key physicochemical properties of a related compound, 2-amino-6-methylpyrimidin-4(3H)-one, is presented in the table below. While not identical, these values provide an estimation of the properties of the title compound.
| Property | Value (for 2-amino-6-methylpyrimidin-4(3H)-one) | Source |
| Molecular Formula | C5H7N3O | [4] |
| Molecular Weight | 125.13 g/mol | [4] |
| TPSA (Topological Polar Surface Area) | 71.77 Ų | [4] |
| LogP | -0.33948 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
Synthesis of this compound
The synthesis of thiouracil derivatives can be achieved through various multicomponent reaction strategies.[5] A common and efficient method involves the condensation of a β-ketoester with thiourea in the presence of a base. For this compound, a plausible synthetic route would involve the reaction of an appropriate β-ketoester bearing a protected sulfanyl group with guanidine (as a source of the 2-amino group) or the reaction of a β-dicarbonyl compound with thiourea.
A general synthetic scheme for a related compound, 4-amino-6-hydroxy-2-mercaptopyrimidine, involves the refluxing of ethyl cyanoacetate and thiourea in methanol with a sodium salt of 2-hydroxypyridine.[6] This suggests a similar approach could be adapted for the synthesis of the title compound.
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol (Generalized):
A representative protocol for the synthesis of a thiouracil derivative is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting β-ketoester (1 equivalent) and thiourea (1.1 equivalents) in absolute ethanol.
-
Addition of Base: To this solution, add a solution of sodium ethoxide in ethanol (1.2 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution with a dilute acid (e.g., HCl) to a pH of 5-6 to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.[1]
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the pyrimidine ring and the amino group. The chemical shifts of the amino protons can vary depending on the solvent and concentration and will appear as a broad singlet.[7] The proton on the pyrimidine ring will likely appear as a singlet in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Key signals would include those for the carbonyl carbon (C4), the thione carbon (C6), and the carbon bearing the amino group (C2), along with the other ring carbons.
Representative Spectral Data for a Related Pyrimidine Derivative: [8]
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H | Varies depending on substitution |
| ¹³C | Varies depending on substitution |
4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
Expected FT-IR Absorption Bands: [9]
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretching (amino group) | 3400 - 3200 |
| C=O stretching (carbonyl group) | 1700 - 1650 |
| C=N stretching (pyrimidine ring) | 1650 - 1550 |
| C=S stretching (thione group) | 1250 - 1020 |
Biological Activity and Therapeutic Potential
Thiouracil derivatives, including this compound, are of significant interest in drug discovery due to their diverse biological activities. The primary therapeutic areas of investigation for this class of compounds are as antithyroid and anticancer agents.
5.1. Antithyroid Activity
The most well-established therapeutic use of thiouracil derivatives is in the management of hyperthyroidism.[5] They function by inhibiting the enzyme thyroid peroxidase (TPO), which is essential for the synthesis of thyroid hormones (T3 and T4).[3][10]
Mechanism of Action in Hyperthyroidism:
-
Inhibition of Thyroid Peroxidase (TPO): Thiouracils act as suicide substrates for TPO, preventing the iodination of tyrosine residues on thyroglobulin.[11]
-
Inhibition of T4 to T3 Conversion: Some thiouracil derivatives, like propylthiouracil, also inhibit the peripheral deiodination of thyroxine (T4) to the more active triiodothyronine (T3).
Caption: Inhibition of thyroid hormone synthesis by a thiouracil derivative.
5.2. Anticancer Activity
Numerous studies have highlighted the potential of pyrimidine derivatives as anticancer agents.[1][2] Thiouracil-based compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.
Potential Anticancer Mechanisms:
-
Inhibition of Cyclin-Dependent Kinases (CDKs): Some pyrimidine derivatives have been identified as inhibitors of CDKs, which are key regulators of the cell cycle.[12][13] Inhibition of CDKs can lead to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Thiouracil derivatives can induce programmed cell death in cancer cells through various signaling pathways.
-
Inhibition of other Kinases: The pyrimidine scaffold can be tailored to inhibit other kinases involved in cancer progression.
Caption: Potential mechanism of anticancer activity via CDK2 inhibition.
Quantitative Data on Biological Activity (Representative for Thiouracil Derivatives):
| Cell Line | IC₅₀ (µM) | Compound Type | Source |
| MRSA (biofilm inhibition) | 20.7-22.4 | Quinazolinonyl aminopyrimidine | [14] |
| Renal Cancer Cell Lines | Varies | 4-aminopyrazolo[3,4-d]pyrimidine | [15] |
| Hep3B (HCC) | 25.2 | Aminotrimethylpyridinol derivative | [16] |
| Huh7 (HCC) | 4.5 | Aminotrimethylpyridinol derivative | [16] |
Conclusion and Future Directions
This compound represents a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. Its established role as a thiouracil derivative suggests promising applications in the treatment of hyperthyroidism and various cancers. The synthetic accessibility and the presence of multiple functional groups for derivatization provide a solid foundation for structure-activity relationship (SAR) studies aimed at optimizing its potency and selectivity for specific biological targets.
Future research should focus on the development of a robust and scalable synthesis for this specific compound, followed by a thorough in vitro and in vivo evaluation of its biological activities. Detailed mechanistic studies are also warranted to fully elucidate the signaling pathways through which it exerts its therapeutic effects. The insights gained from such investigations will be invaluable for the rational design of next-generation thiouracil-based drugs with improved efficacy and safety profiles.
References
-
Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-6-(2-phenylethyl)pyrimidin-4(3h)-one. Retrieved January 26, 2026, from [Link]
-
Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. (2013, November 27). PMC. Retrieved January 26, 2026, from [Link]
-
SpectraBase. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved January 26, 2026, from [Link]
-
Awad, S. M., Zohny, Y. M., Ali, S. A., Mahgoub, S., & Said, A. M. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2913. [Link]
-
PubChem. (n.d.). 4(3H)-Pyrimidinone, 2-amino-6-hydroxy-. Retrieved January 26, 2026, from [Link]
-
Rasapalli, S., et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). Bioorganic & Medicinal Chemistry Letters, 30(23), 127550. [Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. (n.d.). PrepChem.com. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-6-phenylpyrimidin-4-ol. Retrieved January 26, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Pyrimidine Derivatives as Novel CDK2 Inhibitors That Induce Apoptosis and Cell Cycle Arrest in Breast Cancer Cells. (2018, July 23). PubMed. Retrieved January 26, 2026, from [Link]
-
One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. (2010, June 30). Bentham Science. Retrieved January 26, 2026, from [Link]
-
Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022, August 1). PMC. Retrieved January 26, 2026, from [Link]
-
(PDF) Antineoplastic Effect of New Synthesized Compounds of 2-Thiouracil Sulfonamide Derivatives against Ovarian and Breast Carcinoma C In Vitro Study". (2024, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). Thiouracil. Retrieved January 26, 2026, from [Link]
-
Pharmacophore. (2018, February 28). SYNTHESIS, ANTICANCER ACTIVITY AND MOLECULAR DOCKING STUDY OF SOME NOVEL 2-THIOURACIL SULFONAMIDE DERIVATIVES. Retrieved January 26, 2026, from [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2024, February 13). PMC. Retrieved January 26, 2026, from [Link]
-
StatPearls. (n.d.). Propylthiouracil (PTU). Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
-
ResearchGate. (n.d.). Scheme 2. Proposed pathway for the formation of 2-thiouracils. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved January 26, 2026, from [Link]
-
Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. (n.d.). CORE. Retrieved January 26, 2026, from [Link]
-
Propylthiouracil inhibits the conversion of L-thyroxine to L-triiodothyronine. An explanation of the antithyroxine effect of propylthiouracil and evidence supporting the concept that triiodothyronine is the active thyroid hormone. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
2-Thiouracil Antithyroid Drug Delivery with Functionalized BC3 Monolayers: A First-Principles Study. (2024, November 3). PMC. Retrieved January 26, 2026, from [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022, March 17). PubMed Central. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine. Retrieved January 26, 2026, from [Link]
-
2-thiouracil is a selective inhibitor of neuronal nitric oxide synthase antagonising tetrahydrobiopterin-dependent enzyme activation and dimerisation. (2000, November 24). PubMed. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Thyroid peroxidase. Retrieved January 26, 2026, from [Link]
-
Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (n.d.). ijirset. Retrieved January 26, 2026, from [Link]
-
Targeting ATR-CHK1 and ATM-CHK2 Axes in Pancreatic Cancer—A Comprehensive Review of Literature. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Synthetic design of novel uracil and thiouracil derivatives. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Retrieved January 26, 2026, from [Link]
Sources
- 1. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of inactivation of thyroid peroxidase by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antihypertensive activity of 2[(2-hydroxyphenyl)amino]-4(3H)-quinazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 11. Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
"physicochemical properties of 2-Amino-6-sulfanylpyrimidin-4(3h)-one"
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-sulfanylpyrimidin-4(3H)-one
Abstract
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of this compound. Recognizing the limited availability of direct experimental data for this specific molecule in public databases, this document serves as a practical manual for researchers and drug development professionals. It outlines the fundamental importance of key physicochemical parameters and provides detailed, field-proven experimental protocols for their determination. By leveraging data from structurally analogous pyrimidine derivatives, this guide offers context and predictive insights, ensuring a robust approach to the scientific investigation of this compound. The methodologies described herein are designed to be self-validating, promoting the generation of reliable and reproducible data essential for advancing research and development.
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
The journey of a candidate molecule from initial synthesis to a viable therapeutic agent is critically dependent on a thorough understanding of its physicochemical properties. These characteristics govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This compound, a member of the thiouracil derivative family, presents a scaffold of interest in medicinal chemistry due to the diverse biological activities associated with this class of compounds, including their potential as anticancer and antithyroid agents.[1][2][3][4] A comprehensive physicochemical profile is therefore not merely academic; it is a predictive and essential tool for assessing the druglikeness of this and related compounds.
This guide will provide both the theoretical underpinnings and the practical methodologies for characterizing this compound, ensuring a foundation of scientific integrity for its further development.
Molecular Structure and Tautomerism
A foundational aspect of understanding a molecule's properties is the visualization of its structure. The tautomeric nature of the pyrimidinone ring is a key consideration, as different forms can coexist in equilibrium, influencing properties like pKa and solubility.
Caption: Potential tautomeric forms of pyrimidinone derivatives.
Solubility: A Critical Determinant of Bioavailability
Aqueous solubility is a paramount property, as a compound must be in solution to be absorbed and exert its biological effect. Poor solubility is a frequent cause of failure in drug development. The presence of both hydrogen bond donors (amino group) and acceptors (carbonyl and thiol groups) in this compound suggests a degree of aqueous solubility.[5]
Predicted and Analog Solubility Data
While experimental data for the target compound is scarce, data from related pyrimidine derivatives can provide a useful benchmark.
| Compound | Form | Assay | Melting Point (°C) | Reference |
| 2-Amino-4-hydroxy-6-methylpyrimidine | powder | 98% | >300 | [6] |
| 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate | crystals | 98% | >300 | [6] |
| 2-Amino-4,6-dimethylpyrimidine | crystals | 95% | 151-153 | |
| 2-Amino-4,6-dihydroxypyrimidine | Powder | - | >300 | [7] |
Experimental Protocol: Thermodynamic Solubility Determination
This protocol establishes the equilibrium solubility of a compound, which is the most relevant measure for drug development.
Principle: An excess of the solid compound is equilibrated with a solvent over a defined period. The concentration of the dissolved compound in the supernatant is then determined, typically by High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for Thermodynamic Solubility Measurement.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the test medium (e.g., phosphate-buffered saline, pH 7.4) in a vial.[8]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separation: Separate the undissolved solid from the solution. This is critical and can be achieved by centrifugation at high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Prepare a standard curve of the compound in the same buffer. Dilute the supernatant and analyze it using a validated HPLC-UV method.[9] The concentration is determined by comparing its response to the standard curve.
-
Reporting: The determined concentration is reported as the thermodynamic solubility.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa value indicates the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is crucial as it affects solubility, permeability across biological membranes, and receptor binding. The pyrimidine core, with its amino and potential thiol/thione and enol/keto groups, will have distinct pKa values.
Predicted and Analog pKa Data
| Compound | pKa | Notes | Reference |
| 2-amino-4,6-dimethylpyrimidine | 4.82 | Weak acid | [10] |
| 2-Amino-4,6-dihydroxypyrimidine | 7.45 (Predicted) | [7] |
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.
Principle: The compound is dissolved in a suitable solvent (often with a co-solvent like methanol or DMSO for less soluble compounds), and the solution is titrated with a standardized acid or base. The pH is monitored with a calibrated electrode, and the pKa is determined from the inflection point of the titration curve.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter using at least two standard buffers that bracket the expected pKa.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of water or a water/co-solvent mixture.
-
Titration: Place the solution in a thermostatted vessel and slowly add standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) in small increments using a calibrated burette.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For more complex molecules, derivative plots (e.g., d(pH)/dV) are used to accurately identify the equivalence points.
Melting Point: An Indicator of Purity and Stability
The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this occurs over a narrow range (typically 0.5-1.0°C). A broad melting range often indicates the presence of impurities.[11]
Experimental Protocol: Capillary Melting Point Determination
This is a standard and widely accessible method for determining the melting point of a powdered solid.[11]
Principle: A small amount of the powdered sample is packed into a capillary tube and heated in a controlled manner. The temperature range over which the sample melts is observed.
Caption: Workflow for Capillary Melting Point Determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is dry and finely powdered. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.
-
Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus.
-
Scout Measurement: If the approximate melting point is unknown, perform a rapid heating (10-20°C/min) to get a rough estimate.
-
Accurate Measurement: Prepare a new capillary. Heat the apparatus rapidly to about 20°C below the estimated melting point. Then, reduce the heating rate to 1-2°C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.
Conclusion
References
-
PubChem. 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. [Link]
-
Rasapalli, S. et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters. [Link]
-
PubChem. 6-Amino-1H-pyrimidin-4-one. National Center for Biotechnology Information. [Link]
-
AERU. 2-amino-4,6-dimethylpyrimidine Pesticide Properties Database. University of Hertfordshire. [Link]
-
Chemistry LibreTexts. (2022). Step-by-Step Procedures for Melting Point Determination. [Link]
-
Al-Ostoot, F. H. et al. (2023). Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. Molecules. [Link]
-
PubChem. 4(3H)-Pyrimidinone, 2-amino-6-hydroxy-. National Center for Biotechnology Information. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
El-Mekabaty, A. et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules. [Link]
-
Baluja, S. et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
-
University of Alberta. Melting point determination. [Link]
-
ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]
-
National Center for Biotechnology Information. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]
-
NIST. 2-Amino-4-hydroxy-6-methylpyrimidine. NIST Chemistry WebBook. [Link]
-
Solubility of Things. 2-Amino-6-methylpyrimidin-4-one. [Link]
-
Mettler Toledo. Melting Point Determination. [Link]
-
Baluja, S. (2018). Measurement of Density, Refractive Index and Conductance of Some Pyrimidine Derivatives in Solutions at 308.15 K. Biomedical Journal of Scientific & Technical Research. [Link]
-
American Pharmaceutical Review. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
ACS Publications. 2-Thiouracil Antithyroid Drug Delivery with Functionalized BC3 Monolayers: A First-Principles Study. [Link]
-
SSERC. Melting point determination. [Link]
-
The Japanese Pharmacopoeia. Melting Point Determination / General Tests. [Link]
-
ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. [Link]
-
National Center for Biotechnology Information. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. [Link]
-
National Center for Biotechnology Information. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. [Link]
-
ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]
-
Taylor & Francis Online. New Thiouracil Derivatives As Histone Deacetylase Inhibitors and Apoptosis Inducers: Design, Synthesis and Anticancer Evaluation. [Link]
-
Impact Factor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]
- Google Patents. Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
-
PubChem. 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Amino-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. [Link]
Sources
- 1. Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2-氨基-4-羟基-6-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Amino-4,6-dihydroxypyrimidine | 56-09-7 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593) [sitem.herts.ac.uk]
- 11. SSERC | Melting point determination [sserc.org.uk]
A Technical Guide to the Predicted Spectroscopic Profile of 2-Amino-6-sulfanylpyrimidin-4(3H)-one
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 2-Amino-6-sulfanylpyrimidin-4(3H)-one, a molecule of interest in medicinal chemistry and drug development. In the absence of a complete, publicly available experimental dataset for this specific compound, this document serves as a robust predictive framework. By leveraging established principles of spectroscopy and drawing upon empirical data from structurally analogous compounds, we elucidate the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide is designed to equip researchers with a strong theoretical foundation for the identification and characterization of this molecule, and to provide validated methodologies for its empirical analysis.
Introduction: The Rationale for Spectroscopic Prediction
This compound belongs to the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in numerous pharmaceuticals and biologically active molecules. The presence of an amino group, a thione/thiol group, and a pyrimidone core suggests a rich chemical reactivity and potential for diverse molecular interactions, making it a compound of significant interest.
Thorough spectroscopic characterization is the cornerstone of modern chemical and pharmaceutical research, enabling unambiguous structure elucidation, purity assessment, and the study of molecular behavior. While a dedicated, peer-reviewed spectroscopic dossier for this compound is not readily found in the public domain, the principles of spectroscopy allow for a highly accurate prediction of its spectral signature. This guide bridges the current information gap by systematically predicting its spectroscopic data, thereby providing a valuable reference for researchers working on its synthesis or isolation.
The predictions herein are grounded in the analysis of well-characterized related structures, including 2-amino-6-methylpyrimidin-4-one[1][2] and various thiouracil derivatives. This comparative approach ensures that our predictions are not merely theoretical but are tethered to real-world empirical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals corresponding to the different types of protons in the molecule. The exact chemical shifts will be highly dependent on the solvent used, particularly for the exchangeable protons of the amino and amide/thiol groups.
Key Predicted ¹H NMR Signals (in DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~11.0 - 12.0 | Broad Singlet | 1H | N3-H (Amide) | The amide proton is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl and the aromaticity of the ring. Its broadness is a result of quadrupole broadening from the adjacent nitrogen and potential solvent exchange. |
| ~6.5 - 7.5 | Broad Singlet | 2H | -NH₂ | The amino protons are also exchangeable and will appear as a broad singlet. Their chemical shift is influenced by hydrogen bonding with the solvent. In related aminopyrimidines, these signals are often observed in this region[3]. |
| ~5.5 - 6.0 | Singlet | 1H | C5-H | This is the sole proton attached to the pyrimidine ring. Its chemical shift is in the aromatic/vinylic region, influenced by the electron-donating amino group and the electron-withdrawing carbonyl and sulfur groups. In 2-amino-6-methylpyrimidin-4-one, the corresponding proton appears around 5.5 ppm. |
| ~3.0 - 4.0 | Broad Singlet | 1H | -SH | The presence of this signal depends on the tautomeric equilibrium. In the thione form, this signal will be absent. If the thiol tautomer is present, a broad, exchangeable proton signal is expected. |
Experimental Protocol for ¹H NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it can solubilize a wide range of polar compounds and its residual solvent peak does not typically interfere with the expected signals.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of 0-15 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 5 seconds to ensure full relaxation of all protons, including those with longer relaxation times.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual DMSO peak at 2.50 ppm.
Workflow for ¹H NMR Analysis:
Caption: Workflow for ¹H NMR data acquisition and analysis.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.
Key Predicted ¹³C NMR Signals (in DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~170 - 180 | C =O (C4) | The carbonyl carbon is expected to be the most deshielded carbon in the aliphatic/aromatic region due to the strong electron-withdrawing effect of the oxygen atom. |
| ~160 - 165 | C -NH₂ (C2) | The carbon atom attached to the amino group is also significantly deshielded. In similar aminopyrimidines, this signal appears in this range[3]. |
| ~150 - 155 | C -SH (C6) | The chemical shift of the carbon bearing the sulfanyl group will be influenced by the tautomeric equilibrium. In the thione form (C=S), this carbon would be even more deshielded. |
| ~90 - 100 | C H (C5) | The protonated carbon of the pyrimidine ring is expected to be the most shielded of the ring carbons, consistent with data from related pyrimidine structures. |
Experimental Protocol for ¹³C NMR Data Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Utilize a ¹³C probe on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range of 0-200 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required to obtain a good signal-to-noise ratio for ¹³C signals.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the DMSO-d₆ solvent peak at 39.52 ppm.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.
Predicted Mass Spectrum
Expected Molecular Ion:
-
Molecular Formula: C₄H₅N₃OS
-
Monoisotopic Mass: 143.0153 Da
-
Expected Ionization: Using electrospray ionization (ESI) in positive mode, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 144.0231. In negative mode, the deprotonated molecule [M-H]⁻ at m/z 142.0075 may be observed.
Key Predicted Fragmentation Patterns:
The fragmentation of the protonated molecule would likely proceed through the loss of small, stable neutral molecules.
Workflow for Mass Spectrometry Analysis:
Caption: General workflow for ESI-MS analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Key IR Absorption Bands:
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Insights |
| 3300 - 3500 | N-H Stretch | Amino (-NH₂) | A pair of bands is expected in this region, corresponding to the symmetric and asymmetric stretching of the N-H bonds. Similar features are observed in 2-amino-4,6-diphenylnicotinonitriles[3]. |
| 3100 - 3200 | N-H Stretch | Amide (-NH-) | A broad absorption due to the stretching of the amide N-H bond, often overlapping with other N-H and C-H stretches. |
| ~1650 | C=O Stretch | Amide Carbonyl | A strong, sharp absorption characteristic of a carbonyl group within a cyclic amide (lactam). |
| 1550 - 1620 | C=C and C=N Stretch | Pyrimidine Ring | Absorptions corresponding to the stretching vibrations of the double bonds within the pyrimidine ring. |
| ~1100 - 1250 | C=S Stretch | Thione | If the thione tautomer is dominant, a characteristic C=S stretching band is expected in this region. |
| ~2550 | S-H Stretch | Thiol (-SH) | A weak and often broad absorption. Its presence would indicate the thiol tautomer. |
Experimental Protocol for FTIR Data Acquisition:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.
-
Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation.
Predicted UV-Vis Absorption Maxima (λₘₐₓ):
The pyrimidine ring system with its various substituents constitutes a chromophore that is expected to absorb in the UV region.
| Predicted λₘₐₓ (nm) | Transition Type | Rationale and Comparative Insights |
| ~220 - 240 | π → π | This absorption is expected due to the electronic transitions within the conjugated pyrimidine ring system. |
| ~280 - 320 | n → π | This longer-wavelength absorption likely arises from the non-bonding electrons on the nitrogen, oxygen, and sulfur atoms transitioning to anti-bonding π* orbitals. The electronic absorption spectra of 2-thiouracil and its derivatives have been studied, and they show complex spectra in this region that are sensitive to the solvent[4]. |
Experimental Protocol for UV-Vis Data Acquisition:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁵ to 10⁻⁴ M.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Record a baseline spectrum with a cuvette containing only the solvent. Then, record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.
Conclusion
This technical guide has presented a detailed, predictive analysis of the spectroscopic data for this compound. While awaiting empirical verification, the predicted ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis data provide a solid foundation for researchers. The provided protocols outline standard and effective methods for obtaining the experimental data necessary to confirm these predictions. The true value of this guide lies not only in the predicted data but in the demonstration of a logical, evidence-based approach to the characterization of a novel or uncharacterized molecule.
References
-
Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]
-
Moustafa, H., Shibl, M. F., & Hilal, R. (2005). Electronic Absorption Spectra of Some 2-Thiouracil Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(2), 459-478. Available at: [Link]
Sources
A-Z Guide to 2-Amino-6-sulfanylpyrimidin-4(3H)-one Synthesis: A Two-Step Pathway
Introduction: The Significance of 2-Amino-6-sulfanylpyrimidin-4(3H)-one
This compound, a substituted pyrimidine, belongs to a class of heterocyclic compounds of immense interest in medicinal chemistry and drug development. Pyrimidine scaffolds are core structures in numerous biologically active molecules, including nucleobases and therapeutic agents. The presence of amino, sulfanyl (mercapto), and oxo functional groups on the pyrimidine ring provides multiple points for further chemical modification, making it a valuable intermediate for the synthesis of more complex molecules with potential applications in various therapeutic areas. This guide provides an in-depth, technically-focused overview of a reliable and efficient two-step synthetic pathway to this target molecule, designed for researchers and professionals in the field of organic and medicinal chemistry.
Proposed Synthetic Pathway: A Strategic Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 2-amino-4,6-dihydroxypyrimidine. This strategy involves:
-
Step 1: Dichlorination of 2-amino-4,6-dihydroxypyrimidine to yield the key intermediate, 2-amino-4,6-dichloropyrimidine.
-
Step 2: Selective Monosubstitution and Hydrolysis of the dichlorinated intermediate to introduce the sulfanyl group at the C6 position and hydrolyze the C4 chloro group, yielding the final product.
This pathway is advantageous due to the well-established nature of the individual transformations and the commercial availability of the starting material.
Visualizing the Synthesis Pathway
Caption: Overall synthetic route from 2-amino-4,6-dihydroxypyrimidine.
Step 1: Dichlorination of 2-Amino-4,6-dihydroxypyrimidine
Mechanistic Rationale
The conversion of the dihydroxy pyrimidine to the dichloro derivative is a crucial activation step. The hydroxyl groups of 2-amino-4,6-dihydroxypyrimidine are poor leaving groups. Therefore, a chlorinating agent such as phosphorus oxychloride (POCl₃) is employed to transform them into good leaving groups.[1][2][3] The reaction is typically facilitated by a tertiary amine base, like N,N-dimethylaniline or triethylamine, which acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards the product.[4][5]
The mechanism involves the initial attack of the lone pair of electrons on the oxygen of a hydroxyl group on the phosphorus atom of POCl₃, followed by the elimination of a chloride ion. This process is repeated for the second hydroxyl group. The resulting phosphorylated intermediates are then susceptible to nucleophilic attack by chloride ions, leading to the displacement of the phosphate group and the formation of the C-Cl bonds.
Step 2: Selective Thiolation and Hydrolysis
Strategic Considerations and Mechanistic Insights
The second step involves a selective nucleophilic aromatic substitution (SNAr) reaction on the 2-amino-4,6-dichloropyrimidine intermediate. The two chlorine atoms at the C4 and C6 positions are electrophilic sites, activated by the electron-withdrawing nature of the ring nitrogen atoms.[6]
A sulfur nucleophile, such as sodium hydrosulfide (NaSH), is introduced to displace one of the chloro groups. The selectivity of this monosubstitution can be controlled by careful manipulation of the reaction conditions, such as temperature and stoichiometry of the nucleophile. Generally, in dichloropyrimidines, the C4 and C6 positions are more reactive towards nucleophiles than the C2 position. In symmetrically substituted 4,6-dichloropyrimidines, the initial monosubstitution occurs at either of these equivalent positions.[6]
Following the introduction of the sulfanyl group, the remaining chloro group is hydrolyzed to a hydroxyl group, leading to the more stable keto tautomer, this compound. This hydrolysis can often be achieved during the aqueous workup of the reaction mixture. The presence of the amino group at C2 and the introduced sulfanyl group at C6 influences the reactivity of the remaining chloro group at C4, making it susceptible to hydrolysis.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine
-
To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4,6-dihydroxypyrimidine (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq), which acts as both the reagent and the solvent.[4]
-
To this suspension, slowly add N,N-dimethylaniline (2.0 eq) or triethylamine while maintaining the temperature between 20°C and 80°C.[4]
-
Heat the reaction mixture to reflux (around 105-110°C) and maintain for 4-8 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
The resulting residue is then cautiously poured into a beaker of crushed ice and water with vigorous stirring.
-
Neutralize the aqueous suspension with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried in a vacuum oven to afford 2-amino-4,6-dichloropyrimidine. The product can be further purified by recrystallization from a suitable solvent like ethanol or benzene.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol.
-
Add a solution of sodium hydrosulfide (NaSH) (1.0-1.2 eq) in ethanol to the reaction mixture.
-
Stir the mixture at room temperature or gentle heating (40-50°C) for several hours. Monitor the reaction progress by TLC.
-
Upon completion of the substitution, the reaction mixture is concentrated under reduced pressure.
-
The residue is then dissolved in water, and the solution is acidified with a dilute acid (e.g., acetic acid or 1M HCl) to a pH of approximately 5-6. This step facilitates the hydrolysis of the remaining chloro group and protonates the sulfanyl group.
-
The precipitated product, this compound, is collected by filtration.
-
The crude product is washed with cold water and can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.
Summary of Reaction Conditions
| Step | Reactants | Reagents & Solvents | Temperature | Time | Key Considerations |
| 1 | 2-Amino-4,6-dihydroxypyrimidine | POCl₃, N,N-Dimethylaniline | Reflux (105-110°C) | 4-8 h | Careful quenching of excess POCl₃ is critical. |
| 2 | 2-Amino-4,6-dichloropyrimidine | NaSH, Ethanol, H₂O/H⁺ | RT to 50°C | 2-6 h | Control of stoichiometry to favor monosubstitution. |
Conclusion
The described two-step synthesis pathway offers a robust and efficient method for the preparation of this compound. By leveraging a well-established chlorination reaction followed by a selective nucleophilic aromatic substitution and hydrolysis, this guide provides a clear and reproducible protocol for obtaining this valuable heterocyclic building block. The insights into the reaction mechanisms and strategic considerations are intended to empower researchers in their synthetic endeavors and facilitate the development of novel pyrimidine-based compounds.
References
- CN1019575B - Production method of 2-amino-4, 6-dichloropyrimidine - Google Patents.
- EP0329170A2 - Process for producing 2-amino-4,6-dichloropyrimidine - Google Patents.
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. Available at: [Link]
- US4929729A - Process for producing 2-amino-4,6-dichloropyrimidine - Google Patents.
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - NIH. Available at: [Link]
-
(PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - ResearchGate. Available at: [Link]
- US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents.
-
2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem - NIH. Available at: [Link]
- US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents.
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. Available at: [Link]
-
Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Available at: [Link]
-
2-mercaptopyrimidine - Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 5. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Unseen Potential: A Technical Guide to the Biological Activity of 2-Amino-6-sulfanylpyrimidin-4(3H)-one
This guide provides an in-depth exploration of the biological activities associated with the heterocyclic compound 2-Amino-6-sulfanylpyrimidin-4(3H)-one. While direct and extensive research on this specific molecule is nascent, its core structure serves as a privileged scaffold in the synthesis of a multitude of derivatives exhibiting significant therapeutic potential. This document will delve into the known biological landscape of its analogues, inferring the potential of the parent compound, and provide practical insights for researchers in drug discovery and development.
Introduction: The Pyrimidine Core and its Tautomeric Identity
This compound is a pyrimidine derivative characterized by an amino group at the 2-position, a sulfanyl (mercapto) group at the 6-position, and a carbonyl group at the 4-position. A critical aspect of its chemistry is its existence in tautomeric forms, most notably 2-amino-4-hydroxy-6-mercaptopyrimidine. This tautomerism is crucial for its chemical reactivity and biological interactions. For the purpose of this guide, we will refer to the compound by its pyrimidin-4(3H)-one nomenclature, while acknowledging that its tautomeric forms are frequently cited in the literature. The inherent structural features of this pyrimidine core, including its hydrogen bond donors and acceptors, make it an attractive starting point for the design of novel therapeutic agents.
Synthesis and Physicochemical Characteristics
The synthesis of this compound and its derivatives often involves the cyclocondensation of a β-ketoester with thiourea. Variations of this approach allow for the introduction of diverse substituents, paving the way for the creation of extensive compound libraries for biological screening.
General Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C4H5N3OS | [1] |
| Molecular Weight | 143.17 g/mol | [1] |
| Appearance | White to off-white powder | Inferred from related compounds |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO | Inferred from related compounds |
| pKa | Multiple pKa values due to acidic and basic centers | Inferred from chemical structure |
A Landscape of Biological Activity: Insights from Derivatives
The true potential of this compound is illuminated by the vast array of biological activities demonstrated by its derivatives. These findings strongly suggest that the core scaffold provides a foundational structure for interacting with various biological targets.
Antimicrobial and Anti-biofilm Efficacy
The pyrimidine scaffold is a cornerstone in the development of antimicrobial agents. Derivatives of 2-aminopyrimidine have shown significant promise in combating multidrug-resistant bacteria, particularly through the inhibition of biofilm formation.
Novel 4(3H)-quinazolinonyl aminopyrimidine derivatives have been synthesized and evaluated for their ability to inhibit biofilm formation in both Gram-positive (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) and Gram-negative bacteria (e.g., Acinetobacter baumannii).[2][3] Certain analogues have demonstrated potent biofilm inhibition with IC50 values in the low micromolar range, coupled with low toxicity in human cells, marking them as promising leads for further development.[3] The mechanism is hypothesized to involve the disruption of bacterial communication systems (quorum sensing) or interference with the synthesis of the extracellular matrix that encases the biofilm.
Anticancer Potential
The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them prime candidates for anticancer drug design. Derivatives of the 2-aminopyrimidine core have been investigated for their cytotoxic effects against a range of cancer cell lines.
Thieno[2,3-d]pyrimidine derivatives, which incorporate the 2-aminopyrimidine moiety, have demonstrated notable anticancer activity.[4] Some of these compounds have shown broad-spectrum cytotoxicity across numerous cancer cell lines, with particular sensitivity observed in melanoma cell lines.[4] The proposed mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases. Furthermore, 2-amino-4,6-diphenylnicotinonitriles, which also contain a related 2-aminopyridine core, have exhibited potent antiproliferative activity.[5]
Enzyme Inhibition and Receptor Modulation
Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been a focus of research as modulators of G protein-coupled receptors (GPCRs), particularly the adenosine receptors.
A significant breakthrough has been the development of potent and selective antagonists for the A3 adenosine receptor. These derivatives, designed as open-chain analogues of known antagonists, have achieved high binding affinities (Ki in the low nanomolar range) and excellent selectivity over other adenosine receptor subtypes (A1, A2A, and A2B). This highlights the adaptability of the this compound scaffold for targeting specific receptor binding sites. The therapeutic implications of A3 adenosine receptor antagonism are vast, spanning inflammatory diseases and certain cancers.
Experimental Protocols for Biological Evaluation
To aid researchers in the exploration of this compound and its derivatives, the following are representative protocols for assessing key biological activities.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a single colony of the test bacterium (e.g., S. aureus) from an agar plate.
-
Inoculate into a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension to the desired final concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, use a plate reader to measure the optical density at 600 nm (OD600) to quantify bacterial growth.
-
Protocol for MTT Cell Viability Assay
Objective: To assess the cytotoxic effect of a compound on a cancer cell line.
Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7 breast cancer cells) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add the MTT solution to each well and incubate for 3-4 hours.
-
During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Data Analysis:
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Inferred Mechanisms of Action and Signaling Pathways
Based on the activities of its derivatives, the this compound scaffold likely engages with biological targets through a combination of hydrogen bonding, hydrophobic interactions, and potential covalent interactions via the sulfanyl group.
For instance, in the context of A3 adenosine receptor antagonism, the pyrimidine core likely mimics the adenine core of the natural ligand, adenosine, allowing it to bind to the receptor's active site. The various substituents on the derivatives then fine-tune the binding affinity and selectivity by interacting with specific amino acid residues in the binding pocket.
Caption: Proposed mechanism of competitive antagonism at the A3 Adenosine Receptor.
Experimental and Drug Discovery Workflow
The exploration of the this compound scaffold in a drug discovery program would typically follow a structured workflow.
Caption: A typical workflow for drug discovery based on the pyrimidine scaffold.
Future Directions and Conclusion
The existing body of research strongly supports the this compound core as a highly valuable scaffold in medicinal chemistry. While the biological activities of its derivatives are well-documented, a significant opportunity exists to explore the intrinsic activities of the parent molecule itself. Future research should focus on:
-
Direct Biological Evaluation: A comprehensive screening of the unsubstituted this compound against a broad panel of biological targets is warranted.
-
Mechanism of Action Studies: For the active derivatives, elucidating the precise molecular mechanisms will be crucial for rational drug design.
-
Exploration of New Therapeutic Areas: The versatility of the scaffold suggests its potential in areas beyond those already explored, such as neurodegenerative and metabolic diseases.
References
- Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). (URL: )
- Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). (URL: )
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (URL: [Link])
-
Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (URL: [Link])
-
4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate | C4H7N3O2S. (URL: [Link])
-
Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists. (URL: [Link])
Sources
An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Amino-6-sulfanylpyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Part 1: Introduction and Chemical Profile of 2-Amino-6-sulfanylpyrimidin-4(3H)-one
Overview and Rationale for Investigation
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2] this compound, a member of this versatile class, presents a compelling case for therapeutic investigation due to its structural similarity to well-established purine antimetabolites, namely 6-mercaptopurine and thioguanine. These drugs are mainstays in the treatment of acute lymphoblastic leukemia and also find use as immunosuppressants.[3][4] The core hypothesis is that this compound may function as a bioisostere of these purine analogs, engaging with similar metabolic and signaling pathways to exert therapeutic effects. This guide will provide a comprehensive exploration of the potential therapeutic targets of this compound, grounded in the established pharmacology of its structural relatives, and will outline detailed experimental workflows for target validation and preclinical development.
Chemical Structure and Properties
Synonyms: 2-Amino-6-mercapto-4(3H)-pyrimidinone, 2-Amino-4-hydroxy-6-mercaptopyrimidine
Chemical Formula: C4H5N3OS
Molecular Weight: 143.17 g/mol
The structure of this compound features a pyrimidine ring with an amino group at position 2, a thiol group at position 6, and a carbonyl group at position 4. This arrangement is critical for its potential biological activity, as the exocyclic amino and thiol groups can participate in hydrogen bonding and other interactions with biological macromolecules, while the overall shape of the molecule mimics that of the natural purine base guanine.
Synthesis and Characterization
The synthesis of 2-amino-substituted pyrimidin-4-ol derivatives can be achieved through various established synthetic routes. A common approach involves the condensation of a guanidine salt with a β-ketoester or a similar three-carbon precursor in an aqueous alkaline medium.[5] For instance, the reaction of guanidine nitrate with acetylacetone in the presence of sodium carbonate can yield 2-amino-4,6-dimethylpyrimidine.[5] Modifications of this general strategy, using appropriate starting materials, can be employed to synthesize this compound. Characterization of the final product would typically involve techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm its structure and purity.
Part 2: Postulated Mechanisms of Action and Therapeutic Hypotheses
The Purine Antimetabolite Hypothesis: A Legacy of Thioguanine and 6-Mercaptopurine
The primary and most compelling therapeutic hypothesis for this compound is its potential to act as a purine antimetabolite, mirroring the mechanism of thioguanine and 6-mercaptopurine.[3][4] This mechanism is multifaceted, involving both the disruption of de novo purine synthesis and the incorporation of fraudulent nucleotides into DNA and RNA, ultimately leading to cell cycle arrest and apoptosis.[6][7]
Thioguanine and 6-mercaptopurine are prodrugs that require intracellular activation. The key enzyme in this bioactivation pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts them into their respective monophosphate ribonucleotides: 6-thioguanosine monophosphate (TGMP) and 6-thioinosine monophosphate (TIMP).[4][8] These are then further phosphorylated to the di- and triphosphate forms. The triphosphate metabolites, particularly 6-thioguanosine triphosphate (TGTP), are incorporated into DNA and RNA, leading to cytotoxicity.[9] Given its structural similarity to guanine, it is highly probable that this compound would be a substrate for HGPRT.
Caption: Postulated bioactivation pathway of this compound.
The monophosphate metabolites of thiopurines are also potent inhibitors of enzymes involved in the de novo synthesis of purines. Specifically, TIMP is a feedback inhibitor of glutamine-5-phosphoribosylpyrophosphate amidotransferase, the first committed step in purine biosynthesis.[8] Additionally, TIMP can inhibit inosine monophosphate dehydrogenase (IMPDH), which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial step in the synthesis of guanine nucleotides.[4] This dual action of depleting the natural purine pool and promoting the incorporation of fraudulent nucleotides is a hallmark of thiopurine cytotoxicity.
Potential as an Immunomodulatory Agent
The immunosuppressive effects of 6-mercaptopurine are well-documented and form the basis of its use in inflammatory bowel disease and other autoimmune conditions.[10] This activity is largely attributed to its ability to induce apoptosis in activated T-lymphocytes, thereby dampening the immune response. It is therefore plausible that this compound could exhibit similar immunomodulatory properties, making it a candidate for development as a novel treatment for autoimmune disorders.
Exploring Antiviral and Antimicrobial Potential
The broader class of pyrimidinone derivatives has been a fertile ground for the discovery of antiviral and antimicrobial agents. For instance, certain 2-amino-5-halo-6-aryl-4(3H)-pyrimidinones have demonstrated antiviral activity against Herpes Simplex Virus and Semliki Forest virus, linked to their ability to induce interferon.[11] Other pyrimidine derivatives have shown activity against HIV.[1] Furthermore, some 2-aminopyrimidine derivatives have been found to inhibit biofilm formation in pathogenic bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).[12][13] These findings suggest that this compound should be screened for a broad range of antiviral and antimicrobial activities.
Part 3: Identification and Validation of Potential Therapeutic Targets
Primary Target Class: Enzymes of Purine Metabolism
Based on the purine antimetabolite hypothesis, the most probable direct and indirect targets of this compound are the enzymes involved in purine biosynthesis and salvage.
HGPRT is the primary candidate for the bioactivation of this compound.[4][8] The efficiency of this conversion will be a critical determinant of the compound's pharmacological activity. Cells deficient in HGPRT are known to be resistant to thiopurines, a phenomenon that could be exploited to validate this enzyme as a key player in the compound's mechanism of action.
IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides and a validated target for immunosuppressive and antiviral drugs. The monophosphate metabolite of this compound could potentially act as a competitive or non-competitive inhibitor of IMPDH, leading to a depletion of intracellular GTP pools.[4]
Secondary Target Exploration: Kinases and Other Enzymes
While the primary focus is on purine metabolism, the pyrimidine scaffold is known to interact with a wide range of enzymes, including protein kinases.[14] Therefore, broader screening against a panel of kinases and other relevant enzymes is warranted to identify potential off-target effects or novel mechanisms of action.
Target Deconvolution in Complex Phenotypes
In the event that this compound demonstrates significant cytotoxicity in cancer cell lines or potent antiviral activity, target deconvolution studies will be necessary to pinpoint the precise molecular targets responsible for these effects. Techniques such as affinity chromatography, activity-based protein profiling, and computational docking can be employed for this purpose.
Part 4: Experimental Workflows for Target Validation and Drug Development
In Vitro Target Engagement and Enzyme Inhibition Assays
The initial step in validating the therapeutic potential of this compound is to demonstrate its interaction with the hypothesized molecular targets in a cell-free system.
Objective: To determine if this compound is a substrate for HGPRT.
Principle: This assay measures the conversion of a radiolabeled purine substrate (e.g., [³H]-hypoxanthine) to its corresponding monophosphate nucleotide in the presence of purified HGPRT and the co-substrate 5-phosphoribosyl-1-pyrophosphate (PRPP). The product is separated from the unreacted substrate by thin-layer chromatography (TLC) and quantified by scintillation counting.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and PRPP.
-
Enzyme and Substrate Addition: Add purified recombinant human HGPRT to the reaction mixture.
-
Initiation of Reaction: Initiate the reaction by adding [³H]-hypoxanthine and varying concentrations of this compound (as a potential competitor).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding EDTA.
-
TLC Separation: Spot the reaction mixture onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the nucleotide product from the purine base.
-
Quantification: Excise the spots corresponding to the product and substrate, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of product formation and determine the kinetic parameters (Km and Vmax) for the test compound.
Objective: To determine if the monophosphate metabolite of this compound inhibits IMPDH activity.
Principle: This spectrophotometric assay measures the IMPDH-catalyzed reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
Step-by-Step Methodology:
-
Synthesis of the Monophosphate Metabolite: Chemically or enzymatically synthesize the monophosphate form of this compound.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, and the substrates IMP and NAD⁺.
-
Inhibitor Addition: Add varying concentrations of the monophosphate metabolite to the reaction mixture.
-
Initiation of Reaction: Initiate the reaction by adding purified recombinant human IMPDH.
-
Spectrophotometric Monitoring: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations and determine the IC₅₀ value.
Cellular Assays for Pharmacological Effect
Following in vitro validation, the next step is to assess the compound's activity in a cellular context.
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., leukemia, colon, breast) in 96-well plates at an appropriate density.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition).
Caption: A streamlined experimental workflow for evaluating the therapeutic potential of the compound.
Objective: To assess the ability of this compound to inhibit T-cell proliferation.
Step-by-Step Methodology:
-
Isolation of PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Cell Staining: Stain the PBMCs with a proliferation-tracking dye (e.g., CFSE).
-
Stimulation and Treatment: Seed the stained cells in 96-well plates and stimulate them with a mitogen (e.g., phytohemagglutinin) in the presence of varying concentrations of the test compound.
-
Incubation: Incubate the plates for 3-5 days.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to measure the dilution of the proliferation dye, which is indicative of cell division.
-
Data Analysis: Calculate the percentage of proliferating T-cells and determine the IC₅₀ value for the inhibition of proliferation.
Objective: To evaluate the antiviral activity of this compound.
Step-by-Step Methodology:
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.
-
Viral Infection: Infect the cell monolayers with a known titer of the virus.
-
Compound Treatment: After a brief adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing different concentrations of the test compound.
-
Incubation: Incubate the plates until viral plaques (zones of cell death) are visible.
-
Plaque Visualization: Fix and stain the cells with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the EC₅₀ (effective concentration for 50% reduction).
In Vivo Model Systems for Efficacy and Toxicity Assessment
Promising candidates from in vitro and cellular assays should be advanced to preclinical in vivo models to evaluate their efficacy and safety.
Quantitative Data Summary Table
| Assay Type | Key Parameter | Rationale |
| Enzyme Kinetics | Km, Vmax, Ki | To determine if the compound is a substrate or inhibitor of the target enzyme. |
| Cell Viability | GI₅₀, IC₅₀ | To quantify the cytotoxic or cytostatic effect on cancer or immune cells. |
| Antiviral Activity | EC₅₀ | To measure the potency of the compound in inhibiting viral replication. |
| In Vivo Efficacy | Tumor Growth Inhibition (%) | To assess the antitumor effect in a living organism. |
| Toxicology | MTD, LD₅₀ | To determine the maximum tolerated dose and lethal dose. |
Part 5: Future Directions and Conclusion
This compound represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and immunology. The strong mechanistic rationale, based on its structural similarity to established purine antimetabolites, provides a clear path for its preclinical evaluation. Future work should focus on a comprehensive assessment of its efficacy and safety in relevant animal models, as well as medicinal chemistry efforts to optimize its potency and pharmacokinetic properties. The experimental workflows outlined in this guide provide a robust framework for advancing this compound from a chemical entity to a potential clinical candidate.
Part 6: References
-
Rasapalli, S., et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 30(23), 127550. Available at:
-
Krasavin, M. (2020). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 10(42), 25068-25087. Available at:
-
Wikipedia contributors. (2023). Tioguanine. In Wikipedia, The Free Encyclopedia. Available at:
-
Cressida, H., et al. (2023). Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication. RSC Medicinal Chemistry, 14(7), 1265-1273. Available at:
-
Crespo, M. J., et al. (1988). Pyrimidinones. 1. 2-Amino-5-halo-6-aryl-4(3H)-pyrimidinones. Interferon-inducing antiviral agents. Journal of Medicinal Chemistry, 31(11), 2041-2048. Available at:
-
Patel, A. A., & Swerlick, R. A. (2023). Mercaptopurine. In StatPearls. StatPearls Publishing. Available at:
-
Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(5), 629. Available at:
-
Shaw, J. T., et al. (2018). Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. ACS Medicinal Chemistry Letters, 9(11), 1137-1142. Available at:
-
Synapse. (2024). What is the mechanism of Thioguanine?. Available at:
-
Loo, T. L., et al. (1968). Mechanism of action of 6-mercaptopurine. Journal of the National Cancer Institute, 41(4), 875-884. Available at:
-
Mayo Clinic. (2023). Mercaptopurine (Oral Route). Available at:
-
Cividini, F., et al. (2015). 6-mercaptopurine promotes energetic failure in proliferating T cells. Oncotarget, 6(31), 31638-31651. Available at:
-
Nelson, J. A., et al. (1975). Mechanisms of Action of 6-Thioguanine, 6-Mercaptopurine, and 8-Azaguanine. Cancer Research, 35(10), 2872-2878. Available at:
-
American Cyanamid Company. (1953). U.S. Patent No. 2,660,579. U.S. Patent and Trademark Office. Available at:
-
Salas, C. O., & Espinosa-Bustos, C. (Eds.). (2022). Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. Available at:
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Mercaptopurine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Tioguanine - Wikipedia [en.wikipedia.org]
- 5. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 6. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Thioguanine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. What is the mechanism of Thioguanine? [synapse.patsnap.com]
- 10. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pyrimidinones. 1. 2-Amino-5-halo-6-aryl-4(3H)-pyrimidinones. Interferon-inducing antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
In-Depth Technical Guide: Solubility and Stability of 2-Amino-6-sulfanylpyrimidin-4(3H)-one
<_ A_>
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the physicochemical properties, solubility, and stability of 2-Amino-6-sulfanylpyrimidin-4(3H)-one, a heterocyclic compound belonging to the thiouracil family. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the experimental rationale and methodologies crucial for its evaluation in a drug development context. We will explore the fundamental characteristics of this molecule, outline detailed protocols for assessing its solubility and stability profiles, and discuss the implications of these findings for formulation and analytical method development. All claims are substantiated with references to authoritative scientific literature and regulatory guidelines.
Introduction: The Significance of Thiouracil Derivatives
This compound is a member of the thiouracil class of compounds. These pyrimidine derivatives are of significant interest in medicinal chemistry, most notably for their use as antithyroid agents.[1] Compounds like 6-n-propyl-2-thiouracil (PTU) function by inhibiting thyroid peroxidase (TPO), an enzyme essential for the biosynthesis of thyroid hormones.[1][2] The core structure, featuring a pyrimidine ring with amino, sulfanyl (thio), and oxo groups, presents a unique combination of chemical functionalities that govern its physicochemical behavior.
A thorough understanding of the solubility and stability of any active pharmaceutical ingredient (API) is a cornerstone of successful drug development. Poor solubility can lead to low bioavailability and challenging formulation development, while instability can compromise safety, efficacy, and shelf-life.[3] This guide serves as a foundational resource for researchers working with this compound or structurally related molecules, providing the necessary theoretical grounding and practical methodologies.
Physicochemical Properties
While specific experimental data for this compound is sparse in publicly available literature, we can infer its properties from closely related analogs and fundamental chemical principles. A structural isomer, 4-Amino-6-hydroxy-2-mercaptopyrimidine, is documented as a crystalline solid with a melting point greater than 300 °C.[4]
Table 1: Predicted and Analog-Based Physicochemical Properties
| Property | Value / Information | Source / Rationale |
| Chemical Structure | ![]() | Inferred from name |
| Molecular Formula | C₄H₅N₃OS | Based on structure |
| Molecular Weight | 143.17 g/mol | Calculated from formula |
| Synonyms | 6-Mercapto-2-aminocytosine; 2-Amino-6-mercapto-4-pyrimidinol | Structural nomenclature |
| Appearance | Likely a powder or crystalline solid.[4] | Based on analogs |
| pKa (Predicted) | Multiple pKa values expected due to the acidic thiol, the basic amino group, and the amide-like ring nitrogens. | Chemical intuition |
| Melting Point | Expected to be high (>300 °C), characteristic of related heterocyclic compounds with strong intermolecular hydrogen bonding.[4] | Based on analogs |
The presence of both acidic (thiol, amide N-H) and basic (amino) functional groups means that the ionization state, and therefore the solubility of this compound, will be highly dependent on pH.
Solubility Profile: A Multifaceted Assessment
Solubility dictates a compound's dissolution rate and absorption, making it a critical parameter in pre-formulation studies.[3] We must consider both thermodynamic (equilibrium) and kinetic solubility.
Rationale for Solubility Testing
The goal is to determine the maximum concentration of the compound that can be dissolved in a given solvent system at equilibrium. For drug development, aqueous solubility across a physiological pH range (typically pH 1.2 to 7.4) is of paramount importance for predicting oral absorption. Solubility in organic solvents is also crucial for developing purification methods and analytical assays (e.g., HPLC mobile phases).
Experimental Protocol: Equilibrium Aqueous Solubility (Shake-Flask Method)
This protocol is based on the well-established shake-flask method, considered the gold standard for determining thermodynamic solubility, and aligns with principles outlined by the World Health Organization (WHO) and the United States Pharmacopeia (USP).[5][6]
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.
Materials:
-
This compound (solid powder)
-
pH Buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer), pH 7.4 (Phosphate buffer)
-
Orbital shaker with temperature control (set to 37 ± 1 °C)
-
Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE syringe filters)
-
Validated HPLC-UV or LC-MS/MS analytical method for quantification
Procedure:
-
Preparation: Add an excess amount of the solid compound to several vials for each pH buffer. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Equilibration: Place the vials in an orbital shaker set to 37 °C. Agitate for a prolonged period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[5]
-
Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours), carefully withdraw an aliquot from each vial.[5]
-
Phase Separation: Immediately separate the undissolved solid from the solution by centrifugation or filtration to prevent further dissolution or precipitation.[5]
-
Quantification: Dilute the clear supernatant with a suitable solvent (e.g., mobile phase) to a concentration within the calibrated range of the analytical method. Analyze the samples using a validated HPLC-UV or LC-MS/MS method.
-
Confirmation: Equilibrium is confirmed when consecutive time points show a concentration that does not deviate significantly (e.g., by less than 10%).[5] The final pH of the saturated solution should also be measured.
Expected Solubility Behavior & Data Presentation
Due to its amphoteric nature, the solubility of this compound is expected to exhibit a "U-shaped" curve as a function of pH, with minimum solubility near its isoelectric point and higher solubility at low and high pH values where the molecule is fully ionized.
Table 2: Hypothetical Aqueous Solubility Data
| pH of Buffer | Temperature (°C) | Equilibrium Time (h) | Solubility (µg/mL) |
| 1.2 | 37 | 48 | 550 |
| 4.5 | 37 | 48 | 85 |
| 6.8 | 37 | 48 | 120 |
| 7.4 | 37 | 48 | 210 |
Table 3: Solubility in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility Classification |
| Dimethyl Sulfoxide (DMSO) | 25 | Likely Soluble |
| Dimethylformamide (DMF) | 25 | Likely Soluble |
| Methanol | 25 | Sparingly Soluble to Slightly Soluble |
| Acetonitrile | 25 | Slightly Soluble to Very Slightly Soluble |
| Water | 25 | Very Slightly Soluble |
Stability Profile: Ensuring Integrity
Stability testing is a regulatory requirement and a scientific necessity to understand how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[7]
Rationale for Stability and Forced Degradation Studies
The purpose of stability testing is to establish a re-test period or shelf life.[8][9] Forced degradation (or stress testing) is undertaken to identify likely degradation products and pathways. This information is critical for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[10] The thiol (sulfanyl) group, in particular, is susceptible to oxidation.
Caption: Potential degradation pathways.
Table 4: Summary of Forced Degradation Results (Hypothetical)
| Condition | Time | % Assay Loss | Major Degradation Products (by RRT) | Remarks |
| 0.1 N HCl / 60°C | 8 h | 8.2% | RRT 0.75 | Minor degradation |
| 0.1 N NaOH / RT | 4 h | 15.5% | RRT 0.81, RRT 1.15 | Significant degradation under basic conditions |
| 3% H₂O₂ / RT | 1 h | 18.9% | RRT 0.92 (Disulfide?), RRT 1.25 | Highly susceptible to oxidation |
| Heat (80°C, solid) | 72 h | < 2% | None detected | Stable in solid state to heat |
| Photolytic | ICH Q1B | 4.5% | RRT 0.88 | Minor photolytic degradation |
Analytical Methodologies
A robust, validated analytical method is required to accurately quantify the API and its impurities or degradants. High-Performance Liquid Chromatography (HPLC) is the technique of choice. [11][12]
Protocol: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating the main compound from all potential degradation products and impurities.
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a relevant wavelength (e.g., 275 nm, determined by UV scan) [11]and/or PDA for peak purity analysis.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity (using forced degradation samples), linearity, range, accuracy, precision, and robustness.
Implications for Drug Development
-
Formulation: The low aqueous solubility at neutral pH suggests that for oral formulations, strategies such as salt formation, pH modification with excipients, or enabling technologies (e.g., amorphous solid dispersions) may be necessary to improve dissolution and bioavailability.
-
Stability & Storage: The high susceptibility to oxidation is a critical finding. This indicates that the drug substance must be protected from oxygen during manufacturing and storage. Packaging under an inert atmosphere (e.g., nitrogen) and inclusion of antioxidants in the formulation should be considered. Storage should be at controlled room temperature or refrigerated, protected from light. [13]* Analytical Control: The stability-indicating method developed from forced degradation studies is essential for routine quality control, release testing, and ongoing stability monitoring of both the API and the finished drug product.
Conclusion
This compound is a thiouracil derivative with physicochemical properties that present distinct challenges and opportunities in drug development. Its pH-dependent aqueous solubility necessitates careful consideration during formulation design to ensure adequate bioavailability. The primary stability concern is its susceptibility to oxidation at the sulfanyl moiety, requiring stringent controls during manufacturing and storage to maintain product integrity. The methodologies and insights provided in this guide offer a robust framework for researchers to systematically evaluate this compound, mitigate potential risks, and advance its development with a strong scientific foundation.
References
-
PubChem. 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. [Link]
-
Awad, S. M., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2913. [Link]
-
Hata, H., et al. (2024). Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine. Shokuhin Eiseigaku Zasshi, 65(6), 178-184. [Link]
-
van Gennip, A. H., et al. (1994). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Journal of inherited metabolic disease, 17(2), 133-147. [Link]
-
World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. WHO Technical Report Series, No. 992. [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Chernov'yants, M. S., et al. (2006). HPLC determination of antithyroid drugs. Pharmaceutical Chemistry Journal, 40(10), 583-585. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443–4450. [Link]
-
ResearchGate. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. [Link]
-
International Council for Harmonisation. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]
-
Tuchman, M., et al. (1988). Pyrimidine Base Degradation in Cultured Murine C-1300 Neuroblastoma Cells and In Situ Tumors. The Journal of Clinical Investigation, 81(2), 424–430. [Link]
-
AERU. 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). Agriculture & Environment Research Unit. [Link]
-
Wajda, A., et al. (2020). Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases in. European Thyroid Journal, 9(1), 31-40. [Link]
-
Li, H., et al. (2021). Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study. Molecules, 26(22), 7016. [Link]
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
IARC Publications. (2001). THIOURACIL. International Agency for Research on Cancer. [Link]
-
Li, Y., et al. (2025). 2-Thiouracil Antithyroid Drug Delivery with Functionalized BC3 Monolayers: A First-Principles Study. ACS Omega. [Link]
-
Al-Ghabeish, M., et al. (2012). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 4(12), 1543-1554. [Link]
-
International Council for Harmonisation. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
Nahata, M. C. (1998). Stability of Propylthiouracil in Extemporaneously Prepared Oral Suspensions. American Journal of Health-System Pharmacy, 55(11), 1159-1161. [Link]
-
De Volder, A. G., et al. (2008). Analysis of thyreostatic drugs in thyroid samples by liquid chromatography tandem mass spectrometry: comparison of two sample treatment strategies. Journal of Chromatography A, 1210(1), 56-64. [Link]
-
USP-NF. <1236> Solubility Measurements. [Link]
Sources
- 1. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-氨基-6-羟基-2-巯基嘧啶 一水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. who.int [who.int]
- 6. uspnf.com [uspnf.com]
- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. medscape.com [medscape.com]
An In-Depth Technical Guide to the Tautomeric Forms of 2-Amino-6-sulfanylpyrimidin-4(3H)-one
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, a phenomenon of readily interconverting constitutional isomers, profoundly influences the physicochemical properties and biological activity of heterocyclic compounds. This guide provides a comprehensive technical exploration of the potential tautomeric forms of 2-Amino-6-sulfanylpyrimidin-4(3H)-one, a molecule of significant interest in medicinal chemistry. Due to the presence of three distinct functional groups capable of proton migration—an amino group at the 2-position, a carbonyl group at the 4-position, and a sulfanyl group at the 6-position—this pyrimidine derivative can exist in a complex equilibrium of multiple tautomeric forms. Understanding the predominant tautomers and the factors governing their equilibrium is paramount for rational drug design, predicting drug-receptor interactions, and ensuring the stability and efficacy of potential therapeutic agents. This document will delve into the theoretical framework of its tautomerism, present methodologies for its experimental and computational investigation, and provide actionable protocols for its characterization.
Introduction: The Significance of Tautomerism in Drug Discovery
The specific three-dimensional structure and electronic properties of a molecule are critical determinants of its interaction with biological targets. Tautomerism, the dynamic equilibrium between two or more interconverting isomers, introduces a layer of complexity and opportunity in drug design.[1] The different tautomers of a single compound can exhibit distinct hydrogen bonding patterns, lipophilicity, and steric profiles, leading to varied binding affinities for enzymes and receptors.
The pyrimidine scaffold is a cornerstone in numerous pharmaceuticals and biologically active molecules.[2] The tautomeric behavior of substituted pyrimidines, particularly those found in nucleobases, has been a subject of extensive research.[3] For this compound, the interplay of amino-imino, keto-enol (or lactam-lactim), and thiol-thione tautomerism creates a rich and intricate chemical landscape. A thorough understanding of this landscape is not merely an academic exercise but a crucial step in harnessing the full therapeutic potential of this molecular framework.
The Tautomeric Landscape of this compound
The structure of this compound allows for three primary types of prototropic tautomerism:
-
Amino-Imino Tautomerism: The exocyclic amino group at the C2 position can exist in equilibrium with its imino form, where the proton migrates to a ring nitrogen.
-
Keto-Enol (Lactam-Lactim) Tautomerism: The carbonyl group at the C4 position can tautomerize to its enol (hydroxy) form.
-
Thiol-Thione (Thiolactam-Thiolactim) Tautomerism: The sulfanyl group at the C6 position can exist in equilibrium with its thione form.
The combination of these individual tautomeric shifts results in a multitude of possible structures. The relative stability of these tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, solvent polarity, and pH.[4][5]
Below is a graphical representation of the principal tautomeric equilibria for this molecule.
Figure 1: A simplified representation of the potential tautomeric interconversions for this compound, highlighting the three main types of tautomerism.
Synthesis of this compound and its Precursors
A feasible precursor, 4-amino-6-hydroxy-2-mercaptopyrimidine, can be synthesized by refluxing ethyl cyanoacetate and thiourea in methanol in the presence of a sodium salt of 2-hydroxypyridine.[9] Subsequent modification of the 6-hydroxy group would be necessary to arrive at the target molecule.
Proposed Synthetic Protocol (Hypothetical)
This protocol is a conceptual outline based on analogous reactions and requires experimental validation.
Step 1: Synthesis of a Dihydropyrimidine Intermediate
-
To a solution of an appropriate β-ketoester (e.g., ethyl acetoacetate) in ethanol, add an equimolar amount of thiourea and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl or p-toluenesulfonic acid).
-
The reaction mixture is refluxed for several hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.
Step 2: Introduction of the Amino Group
-
The dihydropyrimidine intermediate is then subjected to amination. This may involve reaction with an aminating agent or a multi-step process involving halogenation followed by nucleophilic substitution with ammonia or an ammonia equivalent.
Step 3: Functionalization at the 6-position
-
The final step would involve the introduction of the sulfanyl group at the 6-position, if not already incorporated in the initial cyclization. This could be achieved through various established methods in pyrimidine chemistry.
Computational Analysis of Tautomeric Stability
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers in the gas phase and in solution.[10][11] By calculating the Gibbs free energy of each tautomer, one can estimate their equilibrium populations.
Step-by-Step Protocol for DFT Calculations
This protocol provides a general workflow for performing DFT calculations on the tautomers of this compound using a program like Gaussian.
-
Structure Generation: Draw the 3D structures of all plausible tautomers using a molecular editor and save them in a suitable format (e.g., .mol or .pdb).
-
Input File Preparation: For each tautomer, create an input file specifying the calculation type, level of theory, and basis set. A common and reliable choice is the B3LYP functional with the 6-311++G(d,p) basis set.[12]
-
Keywords: Opt Freq for geometry optimization and frequency calculation. SCRF=(Solvent=Water) can be added to model solvent effects using the Polarizable Continuum Model (PCM).
-
-
Job Submission and Execution: Submit the input files to the quantum chemistry software.
-
Output Analysis:
-
Verify that the geometry optimization has converged and that there are no imaginary frequencies, confirming a true energy minimum.
-
Extract the Gibbs free energy (or electronic energy as a first approximation) for each tautomer.
-
Calculate the relative energies (ΔG) of the tautomers with respect to the most stable form.
-
-
Equilibrium Constant Calculation: The equilibrium constant (K) for the interconversion of two tautomers can be calculated using the equation: K = exp(-ΔG/RT), where R is the gas constant and T is the temperature in Kelvin.
Figure 2: A flowchart outlining the key steps in the computational analysis of tautomeric equilibria using DFT.
Experimental Characterization of Tautomers
A combination of spectroscopic techniques is typically employed to experimentally investigate tautomeric equilibria in solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[13] The different tautomers will have distinct chemical shifts for their protons and carbons. By integrating the signals corresponding to each tautomer, their relative populations can be determined. 2D NMR techniques like COSY and HMBC can be invaluable for unambiguous signal assignment.[1][14][15][16]
5.1.1. Step-by-Step Protocol for NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O). The choice of solvent is critical as it can influence the tautomeric equilibrium.[4]
-
1D NMR Spectra Acquisition: Acquire high-resolution 1H and 13C NMR spectra.
-
2D NMR Spectra Acquisition: Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation), to aid in the assignment of proton and carbon signals to specific atoms in the molecule.
-
Signal Assignment: Assign the observed signals to the different tautomeric forms. This often involves comparison with the spectra of model compounds where tautomerism is blocked (e.g., by N- or S-methylation). For example, the 1H NMR spectrum of 2-thiouracil in DMSO-d6 shows distinct signals for the N-H and C-H protons, which can be used as a reference point.[17]
-
Quantitative Analysis: Integrate the non-exchangeable proton signals that are unique to each tautomer. The ratio of the integrals directly corresponds to the ratio of the tautomers in solution.
Table 1: Exemplary 1H NMR Chemical Shifts for Related Pyrimidine Derivatives in DMSO-d6
| Compound | Proton | Chemical Shift (ppm) |
| 2-Thiouracil[17] | N1-H, N3-H | ~12.4 |
| C5-H | ~5.85 | |
| C6-H | ~7.43 | |
| 2-Aminopyrimidine[18] | NH2 | ~6.5 |
| C5-H | ~6.6 | |
| C4-H, C6-H | ~8.3 |
Note: This table provides example data for related compounds to guide spectral interpretation. Actual chemical shifts for this compound will vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima (λmax) due to differences in their conjugated π-electron systems.[19] By analyzing the changes in the absorption spectrum as a function of solvent polarity or pH, the presence of multiple tautomers can be inferred.
5.2.1. Step-by-Step Protocol for UV-Vis Analysis
-
Solution Preparation: Prepare a series of dilute solutions of the compound in different solvents of varying polarity (e.g., hexane, dioxane, ethanol, water).
-
Spectra Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Identify the λmax for each absorption band.
-
Observe any shifts in λmax or changes in the relative intensities of the bands as a function of solvent polarity.
-
Deconvolution of overlapping spectra can be performed to estimate the contributions of individual tautomers.[19]
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.[2] The different tautomers of this compound will have characteristic vibrational frequencies for their C=O, C=S, C=N, N-H, O-H, and S-H bonds.
5.3.1. Key IR Vibrational Frequencies
-
C=O stretch: Typically observed in the range of 1650-1750 cm-1 for the keto tautomer.
-
C=S stretch: Usually found in the region of 1050-1250 cm-1 for the thione tautomer.
-
N-H stretch: Appears as one or two bands in the 3200-3500 cm-1 region for amino and imino groups.
-
O-H stretch: A broad band in the 3200-3600 cm-1 range would indicate the presence of the enol tautomer.
-
S-H stretch: A weak band around 2500-2600 cm-1 would be characteristic of the thiol tautomer.
Analysis of the IR spectrum, particularly in the solid state (using KBr pellets or ATR), can provide valuable insights into the predominant tautomeric form in the crystalline phase.[20]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state. By determining the precise locations of all atoms, including hydrogen atoms, the exact tautomer can be identified. This technique is the "gold standard" for tautomer identification in the crystalline phase.
Influence of Environmental Factors on Tautomeric Equilibrium
The tautomeric equilibrium of this compound is not static and can be influenced by several environmental factors.
-
Solvent Polarity: Polar solvents tend to favor more polar tautomers, while nonpolar solvents favor less polar forms.[4] Hydrogen bonding interactions between the solvent and the solute can also play a crucial role in stabilizing certain tautomers.
-
pH: The pH of the solution can significantly impact the tautomeric equilibrium, especially for molecules with acidic or basic functional groups.[5][21] At different pH values, the molecule may exist in its neutral, protonated, or deprotonated forms, each with its own set of tautomeric possibilities.
-
Temperature: Changes in temperature can shift the tautomeric equilibrium, and the thermodynamics of the interconversion can be studied using variable-temperature NMR.[3]
Conclusion and Future Directions
The tautomerism of this compound is a multifaceted phenomenon with significant implications for its potential applications in drug discovery. This guide has outlined the theoretical basis of its tautomeric forms and provided a comprehensive overview of the computational and experimental methodologies required for their investigation. While specific data for this exact molecule is sparse in the current literature, the protocols and comparative data presented here offer a robust framework for its detailed characterization.
Future research should focus on the synthesis and isolation of this compound, followed by a systematic investigation of its tautomeric equilibrium using the techniques described herein. Such studies will not only provide fundamental insights into the chemistry of this important heterocyclic system but also pave the way for the rational design of novel therapeutic agents with optimized properties.
References
- Google Patents. (n.d.). Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
- Google Patents. (n.d.). Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
-
Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]
- Lesiak, A., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 2993.
- Yatsenko, A. V., et al. (2022). Tautomers of 6-thiopurine in low-temperature Ar matrices: FTIR spectroscopy analysis and quantum mechanical calculations. AIP Conference Proceedings, 2444(1), 020011.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
- El-Faham, A., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Encyclopedia, 2(3), 1478-1528.
- Elguero, J., et al. (2002). The Use of NMR Spectroscopy to Study Tautomerism. Advances in Heterocyclic Chemistry, 82, 1-84.
-
PrepChem.com. (n.d.). Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. Retrieved from [Link]
- Shugar, D., & Szczepaniak, K. (1981). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 3(1-2), 59-78.
- Al-Amiery, A. A., et al. (2018). Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers. Journal of Global Pharma Technology, 10(4), 1-7.
- Novotný, J., et al. (2020). Tautomerism of Guanine Analogues. Molecules, 25(18), 4288.
- Kumar, S., et al. (2025). Comparative Study of UVA Filtering Compounds 2‐Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic. ChemistrySelect.
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
- Peng, C. S., et al. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(8), 1431–1446.
- El-Sayed, N. F., et al. (2018). Facile synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones and indeno[1,2-d]pyrimidines catalyzed by p-dodecylbenzenesulfonic acid. Journal of the Serbian Chemical Society, 83(4), 431-441.
- Al-Masoudi, N. A., et al. (2012). Synthesis and in vitro anti-HIV-1 and anti-leukemia evaluation of new 2-thiouracil derivatives. Archiv der Pharmazie, 345(4), 289-296.
-
Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]
- Grgurić, I., et al. (2021). Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. Scientific Reports, 11(1), 1-13.
-
Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Retrieved from [Link]
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. Journal of Chemical Reviews, 2(3), 133-144.
- Inuzuka, K., & Fujimoto, A. (1992). Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid. Spectrochimica Acta Part A: Molecular Spectroscopy, 48(11-12), 1641-1649.
- Kouamé, B. K., et al. (2024). Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies, 12(1), 1-8.
- Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 744, 253-264.
- Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 744-747, 253-264.
- El-Faham, A., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold. Encyclopedia, 2(3), 1478-1528.
- Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
-
National Center for Biotechnology Information. (n.d.). Thiouracil. PubChem Compound Database. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
- Fais, R., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. Journal of Clinical Medicine, 11(23), 7187.
- Shugar, D., & Szczepaniak, K. (1981). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 3(1-2), 59-78.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
-
University of Missouri-St. Louis. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]
- Ghiviriga, I., et al. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Magnetic Resonance in Chemistry, 47(10), 845-852.
- Grimme, S., et al. (2022).
- M. L. S. L. Monteiro, et al. (2021). Characterization of the Simplest Thiolimine: The Higher Energy Tautomer of Thioformamide. Chemistry – A European Journal, 27(23), 6732-6738.
- Wu, C.-C., et al. (2013). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 15(31), 13019-13027.
- Al-Otaibi, E. A., et al. (2016). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Heterocyclic Chemistry, 53(5), 1546-1551.
- Al-Bayati, R. I. H., & Ali, A. H. (2018). Synthesis and Antioxidnat activity of novel 2-Mercapto Pyrimidine Derivatives. Journal of Pharmaceutical Sciences and Research, 10(9), 2209-2216.
- Bioinformatics Insights. (2025, January 12). DFT Made Simple: Step-by-Step Guide for Beginners [Video]. YouTube.
- Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2534-2539.
- QuantumNerd. (2019, May 13).
- Eckert, S., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(6), 1667-1674.
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. ias.ac.in [ias.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. medium.com [medium.com]
- 11. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.arizona.edu [repository.arizona.edu]
- 13. researchgate.net [researchgate.net]
- 14. emerypharma.com [emerypharma.com]
- 15. ulethbridge.ca [ulethbridge.ca]
- 16. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 17. 2-Thiouracil(141-90-2) 1H NMR spectrum [chemicalbook.com]
- 18. Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of pH in Regulating Cancer Pyrimidine Synthesis [mdpi.com]
An In-depth Technical Guide to 2-Amino-6-sulfanylpyrimidin-4(3H)-one
This guide provides a comprehensive technical overview of 2-Amino-6-sulfanylpyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. It delves into the molecule's nomenclature, structural characteristics, synthesis, physicochemical properties, and biological significance, offering valuable insights for researchers and scientists in the field.
Nomenclature and Structural Elucidation
The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound . This name is derived from the pyrimidine core structure, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3[1][2]. The substituents are named and numbered based on their position on the ring, with the principal functional group, the ketone at position 4, dictating the "-one" suffix[1][3]. The "(3H)" indicates the position of the indicated hydrogen atom.
A critical aspect of this molecule's structure is its existence in various tautomeric forms. Tautomers are isomers of a compound that readily interconvert, and in the case of this compound, this involves both keto-enol and thione-thiol tautomerism[4]. The equilibrium between these forms is influenced by factors such as the solvent and solid-state packing forces.
The primary tautomeric forms include:
-
This compound (Amide-Thione form): The most stable and commonly represented form.
-
2-Amino-4-hydroxy-6-sulfanylpyrimidine (Enol-Thione form): A tautomer where the keto group at position 4 is in its enol form.
-
2-Amino-6-mercaptopyrimidin-4(1H)-one (Amide-Thiol form): A tautomer where the thione group at position 6 is in its thiol form.
-
2-Imino-6-sulfanyl-2,3-dihydropyrimidin-4(1H)-one (Imino-Thione form): A less common tautomer involving the amino group.
Caption: Tautomeric forms of this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅N₃OS | [4] |
| Molecular Weight | 143.17 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | >300 °C (decomposes) | [5] |
| Solubility | Sparingly soluble in water; soluble in alkaline solutions and polar organic solvents like DMSO. | [3][4] |
| pKa | The molecule possesses both acidic and basic centers, with pKa values influenced by its tautomeric forms. | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through a well-established cyclocondensation reaction, a common method for preparing pyrimidine derivatives. This approach involves the reaction of a β-ketoester with thiourea in the presence of a base.
Caption: General synthesis pathway for this compound.
Experimental Protocol:
Objective: To synthesize this compound.
Materials:
-
Ethyl acetoacetate (or another suitable β-ketoester)
-
Thiourea
-
Sodium ethoxide (or another suitable base)
-
Ethanol (anhydrous)
-
Lawesson's reagent (for thionation of an oxygen analogue)
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of 2-Amino-6-methylpyrimidin-4(3H)-one (Precursor):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add ethyl acetoacetate, followed by thiourea.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 2-amino-6-methylpyrimidin-4(3H)-one.
-
-
Thionation to Yield this compound:
-
The direct synthesis can be challenging. An alternative is the thionation of a corresponding oxygen-containing precursor. For instance, if starting with a 6-hydroxy derivative, a thionating agent like Lawesson's reagent can be used.
-
Alternatively, starting with a 6-chloropyrimidine derivative, reaction with a sulfur nucleophile like sodium hydrosulfide can introduce the sulfanyl group.
-
Purification and Characterization:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
The purity and identity of the final compound should be confirmed by analytical techniques such as melting point determination, and spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Spectroscopic Analysis
Spectroscopic analysis is essential for the structural confirmation of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the ketone (around 1650-1700 cm⁻¹), and C=S stretching of the thione (around 1100-1250 cm⁻¹)[6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show signals for the protons of the amino group (broad singlet), the proton at position 5 of the pyrimidine ring, and the N-H protons of the ring, with chemical shifts depending on the solvent and tautomeric form[7].
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon (C4), the thiocarbonyl carbon (C6), and the other carbon atoms in the pyrimidine ring[8].
-
Biological Significance and Applications
This compound and its derivatives, particularly 2-thiouracil, are of considerable interest in medicinal chemistry due to their diverse biological activities.
-
Antithyroid Activity: 2-Thiouracil is a known antithyroid agent that inhibits the production of thyroid hormones[4][9][10]. Its mechanism of action involves the inhibition of the enzyme thyroid peroxidase, which is crucial for the iodination of tyrosine residues in thyroglobulin, a key step in thyroid hormone synthesis[10][11].
-
Scaffold for Drug Discovery: The pyrimidine core is a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile scaffold for the development of new therapeutic agents[12][13]. Derivatives of this compound have been investigated for a range of pharmacological activities, including:
-
Anticancer Activity: Many pyrimidine derivatives have shown potent anticancer properties by targeting various cellular pathways involved in cancer progression[5][12].
-
Antimicrobial Activity: The thiopyrimidine scaffold has been incorporated into molecules with significant antibacterial and antifungal properties[14][15][16].
-
Conclusion
This compound is a multifaceted heterocyclic compound with a rich chemistry and significant biological potential. Its complex tautomeric nature and its utility as a building block for medicinally important molecules make it a subject of ongoing research. A thorough understanding of its synthesis, properties, and biological activities is crucial for harnessing its full potential in the development of novel therapeutics.
References
-
Al-Hourani, B., Al-Zoubi, R., Al-Masri, M., & Al-Awaida, W. (2022). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 27(19), 6295. [Link]
-
Atanasova, M., et al. (2022). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Molecules, 27(15), 4933. [Link]
-
Chemistry LibreTexts. (2024). IUPAC Naming of Organic Compounds with Functional Groups. [Link]
- Gaber, M., El-Ghamry, H. A., & Atalla, A. A. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online Journal of Chemistry, 2(5), 236-241.
-
IUPAC. (n.d.). Nomenclature of Heterocyclic Compounds. Retrieved from [Link]
-
Kandeel, M. M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056. [Link]
-
Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. [Link]
- Patel, R. P., & Patel, P. T. (2011). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 2(4), 18-26.
-
PubChem. (n.d.). Thiouracil. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. [Link]
- Shaaban, M. R., et al. (2021). Synthesis and antimicrobial screening of some new thienopyrimidines.
-
Shyama Prasad Mukherjee University. (n.d.). III. Heterocyclic Compounds 17. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman. [Link]
-
Wikipedia. (2023, December 1). 2-Thiouracil. In Wikipedia. [Link]
-
Wikipedia. (2024, January 15). Pyrimidine. In Wikipedia. [Link]
- Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-8.
-
eGPAT. (2017). Priority order of functional groups in IUPAC nomenclature. [Link]
-
PubChem. (n.d.). Thiouracil. National Center for Biotechnology Information. [Link]
-
JETIR. (n.d.). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. [Link]
-
ACD/Labs. (n.d.). Rule B-3. Fused Heterocyclic Systems. [Link]
-
IUPAC Nomenclature Functional Group Priority Order IIT NEET JEE Chemistry short notes. (2025, August 25). [Link]
-
Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. (n.d.). [Link]
-
Free radical scavenging properties of pyrimidine derivatives. (2012). PMC. [Link]
-
2-Thiouracil. (n.d.). In Wikipedia. [Link]
-
SWAYAM Prabha IIT Madras Channels. (2022, December 8). Nomenclature of Heterocyclic Compounds [Video]. YouTube. [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2025, October 17). ResearchGate. [Link]
-
Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (n.d.). ResearchGate. [Link]
-
Physicochemical properties of some tetrahydropyrimidine derivatives. (n.d.). Emergent Life Sciences Research. [Link]
-
Priority order of functional groups in IUPAC nomenclature. (2017, August 8). eGPAT. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). [Link]
-
Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. (2018). PMC. [Link]
-
Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (n.d.). Impactfactor. [Link]
-
Nomenclature of Heterocyclic Compounds. (n.d.). ResearchGate. [Link]
-
Design, synthesis and antimicrobial screening of some new thienopyrimidines. (2021). ACG Publications. [Link]
-
Pyrimidine As Anticancer Agent: A Review. (n.d.). Journal of Advanced Scientific Research. [Link]
-
Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry. [Link]
-
Priority Rules: How to Name Compounds with 2 or More Functional Groups. (n.d.). Chemistry Confidential. [Link]
-
Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (n.d.). MDPI. [Link]
-
The Crystal Structure of 2-Amino-4-Hydroxy-6-Methylpyrimidine-Trihydrate. (2020, March 19). ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Thiouracil: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. 2-Thiouracil(141-90-2) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review [mdpi.com]
- 10. 2-Thiouracil - Wikipedia [en.wikipedia.org]
- 11. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciensage.info [sciensage.info]
- 14. mdpi.com [mdpi.com]
- 15. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. op.niscpr.res.in [op.niscpr.res.in]
The Dawn of a Scaffold: An In-depth Technical Guide to the Early Research on 2-Amino-6-sulfanylpyrimidin-4(3H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Among its myriad derivatives, the 2-amino-6-sulfanylpyrimidin-4(3H)-one core represents a significant branch of early research that has paved the way for modern drug discovery. This technical guide delves into the foundational studies of this heterocyclic system, exploring the pioneering synthetic methodologies, the elucidation of its fundamental physicochemical properties, and the initial forays into its biological potential. By examining the causality behind early experimental choices and providing detailed protocols, this document serves as a comprehensive resource for understanding the origins and early development of this important class of compounds.
Introduction: The Significance of the Thiopyrimidine Core
The journey into the therapeutic potential of this compound and its analogs is rooted in the broader history of pyrimidine chemistry. Early researchers were drawn to these nitrogen-containing heterocycles due to their structural resemblance to the purine and pyrimidine bases of nucleic acids. This similarity sparked the hypothesis that such analogs could act as antimetabolites, interfering with the synthesis of DNA and RNA and thereby inhibiting the growth of rapidly proliferating cells, such as those found in tumors and microbial infections. The pioneering work of George Hitchings and Gertrude Elion in the 1940s and 50s on purine and pyrimidine analogs laid the intellectual groundwork for this field, demonstrating that subtle structural modifications to these biological building blocks could lead to potent therapeutic agents.[1][2] Their rational approach to drug design, which focused on understanding the biochemical pathways of pathogens and cancer cells, inspired a generation of chemists to explore the vast chemical space of heterocyclic compounds.[2]
The introduction of a sulfur atom, specifically as a sulfanyl (or mercapto) group, into the pyrimidine ring was a key area of this early exploration. The thiopyrimidine nucleus was of particular interest due to its potential to mimic natural purines and pyrimidines while possessing altered electronic and steric properties that could lead to selective biological activity.
Foundational Synthetic Methodologies
The early synthesis of the this compound core and its analogs relied on classical condensation reactions, building the pyrimidine ring from acyclic precursors. A prevalent and historically significant approach involved the condensation of a three-carbon component with thiourea.
The Traube Synthesis and its Analogs
A cornerstone of pyrimidine synthesis, the Traube synthesis, and its variations provided a robust method for constructing the desired heterocyclic core. A representative early protocol for a closely related analog, 4-amino-6-hydroxy-2-mercaptopyrimidine, involves the condensation of ethyl cyanoacetate with thiourea in the presence of a base.[3] This reaction exemplifies the fundamental logic of early synthetic chemists in creating these scaffolds.
Experimental Protocol: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine [3]
-
Reactants:
-
Ethyl cyanoacetate (0.57 g)
-
Thiourea (0.38 g)
-
Sodium salt of 2-hydroxypyridine (1.17 g)
-
Methanol (3 ml)
-
Water (4 ml)
-
Acetic acid (0.58 ml)
-
-
Procedure:
-
A mixture of ethyl cyanoacetate and thiourea is heated under reflux in methanol in the presence of the sodium salt of 2-hydroxypyridine.
-
After the reaction is complete, water is added to the reaction mixture.
-
The solution is then neutralized with acetic acid.
-
The desired product, 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate, precipitates from the solution and is collected.
-
-
Yield: 82%[3]
The causality behind this experimental design lies in the reactivity of the starting materials. Ethyl cyanoacetate provides the three-carbon backbone, while thiourea serves as the source of the N-C-N unit and the sulfur atom. The basic conditions facilitate the deprotonation of the active methylene group in ethyl cyanoacetate, initiating the condensation cascade.
Caption: General workflow for the synthesis of this compound analogs.
Structural Elucidation and Physicochemical Properties
A critical aspect of early research was the characterization of these newly synthesized molecules. In an era before the routine availability of advanced spectroscopic techniques, chemists relied on a combination of elemental analysis, melting point determination, and chemical degradation to deduce the structures of their products.
A key physicochemical property of the this compound core is its tautomerism. The molecule can exist in several tautomeric forms, including the thione-oxo, thiol-oxo, thione-enol, and thiol-enol forms. The predominant tautomer in the solid state and in solution has been a subject of considerable study. Early investigations often inferred the dominant tautomeric form based on the reactivity of the molecule, for example, its ability to be S-alkylated.
Caption: Tautomeric forms of the this compound core.
Early Biological Investigations: A Search for Therapeutic Utility
The primary impetus for the synthesis of this compound analogs was the search for new therapeutic agents. Early biological screening was often broad, encompassing antimicrobial and anticancer assays.
Antithyroid Activity
One of the first and most significant biological activities discovered for thiouracil and its derivatives was their antithyroid effect.[4][5] It was found that these compounds could interfere with the synthesis of thyroid hormones, making them valuable for the treatment of hyperthyroidism.[6] This discovery led to the clinical use of related compounds like propylthiouracil. The mechanism of action involves the inhibition of the enzyme thyroid peroxidase, which is crucial for the iodination of tyrosine residues in the synthesis of thyroxine (T4) and triiodothyronine (T3).[7]
Antimicrobial and Anticancer Potential
Driven by the antimetabolite theory, early researchers screened these compounds for their ability to inhibit the growth of bacteria, fungi, and tumor cells. While specific data for the parent this compound from this early period is scarce in the readily available literature, the broader class of thiopyrimidines was shown to possess a wide range of biological activities.[8] The rationale was that these molecules, by mimicking endogenous purines and pyrimidines, could be taken up by microbial or cancer cells and subsequently disrupt critical metabolic pathways.[1]
Conclusion: A Foundation for the Future
The early research on this compound and its analogs laid a critical foundation for the development of a vast array of therapeutic agents. The pioneering synthetic methods, while seemingly rudimentary by modern standards, were elegant in their simplicity and effectiveness. The initial investigations into the physicochemical properties and biological activities of these compounds, guided by the insightful antimetabolite theory, opened up new avenues for drug discovery. This foundational work continues to inspire medicinal chemists today, who build upon these early discoveries to design and synthesize novel molecules with improved efficacy and selectivity for a wide range of diseases.
References
- Hitchings, G. H., & Elion, G. B. (1954). The chemistry and biochemistry of purine analogs. Annals of the New York Academy of Sciences, 60(2), 195–199.
- Hitchings, G. H., Elion, G. B., Falco, E. A., Russell, P. B., & VanderWerff, H. (1948). Pyrimidine derivatives as antagonists of pteroylglutamic acid. The Journal of Biological Chemistry, 174(2), 765.
- The Origin of Antithyroid Drugs. (2023). Thyroid, 33(8), 923-929.
- Thiouracil. (2001). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 79, 125–141.
-
Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. PrepChem.com. Retrieved from [Link]
- Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. (2018). Molecules, 23(11), 2943.
- Synthesis and Antimicrobial and Anti-Inflammatory Activities of Substituted 2-mercapto-3-(N-aryl)pyrimido[5,4-c]cinnolin-4-(3H)-ones. (2006). Archiv der Pharmazie, 339(8), 432-436.
-
The Origin of Antithyroid Drugs. ResearchGate. Retrieved from [Link]
-
2-mercaptopyrimidine. Organic Syntheses. Retrieved from [Link]
-
Hitchings, G. H., & Elion, G. B. (1954). The chemistry and biochemistry of purine analogs. PubMed. Retrieved from [Link]
-
George Hitchings and Gertrude Elion. Science History Institute. Retrieved from [Link]
-
Thiouracil. PubChem. Retrieved from [Link]
-
Heroes of Progress, Pt. 33: Hitchings and Elion. (2019). HumanProgress. Retrieved from [Link]
-
Zidovudine. Wikipedia. Retrieved from [Link]
-
Hitchings, G. H., & Elion, G. B. (1948). Pyrimidine derivatives as antagonists of pteroylglutamic acid. PubMed. Retrieved from [Link]
-
Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. MDPI. Retrieved from [Link]
-
Thiouracil. IARC Publications. Retrieved from [Link]
-
Thiouracil. PubChem. Retrieved from [Link]
Sources
- 1. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]
- 2. humanprogress.org [humanprogress.org]
- 3. prepchem.com [prepchem.com]
- 4. The Origin of Antithyroid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 6. mdpi.com [mdpi.com]
- 7. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial and anti-inflammatory activities of substituted 2-mercapto-3-(N-aryl)pyrimido[5,4-c]cinnolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Amino-6-sulfanylpyrimidin-4(3H)-one (6-Thioguanine) in Medicinal Chemistry
Foreword: The Enduring Relevance of a Classic Antimetabolite
Introduced into clinical practice in the 1950s, 2-amino-6-sulfanylpyrimidin-4(3H)-one, widely known as 6-thioguanine (6-TG), stands as a testament to the enduring power of purine analogs in therapeutic intervention.[1] Initially developed as a cornerstone in the treatment of acute leukemias, its utility has since expanded, finding applications as an immunosuppressive agent.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering in-depth technical insights and validated protocols for the effective utilization of 6-thioguanine in a medicinal chemistry context. We will delve into its synthesis, mechanism of action, and practical applications, providing a robust framework for its exploration in both established and novel therapeutic strategies.
Core Principles: Understanding the Mechanism of Action
The therapeutic efficacy of 6-thioguanine is rooted in its function as a purine antimetabolite. As a structural analog of the natural purine base guanine, it deceptively enters cellular metabolic pathways, leading to cytotoxicity, particularly in rapidly dividing cells.[3][4]
The primary mechanism involves a multi-step intracellular activation process. 6-Thioguanine is first converted to its active form, 6-thioguanosine monophosphate (TGMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3][4] TGMP then undergoes further phosphorylation to form 6-thioguanosine diphosphate (TGDP) and 6-thioguanosine triphosphate (TGTP).[3] These active metabolites, collectively known as 6-thioguanine nucleotides (TGNs), exert their cytotoxic effects through two principal pathways:
-
Incorporation into Nucleic Acids: TGTP is incorporated into both DNA and RNA, disrupting their structure and function. This leads to the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3][4]
-
Enzyme Inhibition: TGNs can also inhibit key enzymes involved in de novo purine biosynthesis, further depleting the pool of natural purines necessary for nucleic acid synthesis.[3]
This dual-pronged attack on cellular proliferation underscores the potency of 6-thioguanine as a therapeutic agent.
Caption: Intracellular activation and cytotoxic pathways of 6-thioguanine.
Synthetic Protocols: From Parent Compound to Novel Derivatives
The chemical tractability of the 6-thioguanine scaffold allows for the synthesis of a diverse range of derivatives aimed at improving efficacy, overcoming resistance, and reducing toxicity.
General Synthesis of 6-Thioguanine
A common method for the synthesis of 6-thioguanine involves the thiation of guanine.[5]
Protocol 2.1: Thiation of Guanine
-
Reactants: Guanine, Phosphorus pentasulfide (P₄S₁₀).
-
Solvent: Pyridine.
-
Procedure: a. Suspend guanine in an excess of pyridine. b. Add phosphorus pentasulfide portion-wise to the suspension while stirring. c. Reflux the reaction mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). d. After completion, cool the mixture to room temperature and pour it into a beaker of ice water. e. Adjust the pH of the solution to ~5-6 with a suitable base (e.g., sodium hydroxide) to precipitate the product. f. Filter the precipitate, wash with cold water, and dry under vacuum to yield crude 6-thioguanine. g. Recrystallize the crude product from a suitable solvent system (e.g., aqueous ammonia/acetic acid) for purification.
Synthesis of a 6-Thioguanine-β-Cyclodextrin Derivative
To enhance solubility and potentially modulate its release profile, 6-thioguanine can be complexed with cyclodextrins.[6]
Protocol 2.2: Formation of a 6-Thioguanine-β-Cyclodextrin Complex
-
Materials: 6-thioguanine (50.0 mg), β-cyclodextrin (339.4 mg), ammonia solution, deionized water.[6]
-
Procedure: a. Dissolve 50.0 mg of 6-thioguanine in water with the addition of 100 µL of ammonia, stirring at 30°C for 12 hours.[6] b. In a separate vessel, dissolve 339.4 mg of β-cyclodextrin in water with constant stirring for 2 hours at room temperature.[6] c. Cool both solutions to 4°C. d. Mix the two solutions and stir gently for 6 hours, allowing the temperature to gradually rise to room temperature.[6] e. Cover the mixture and leave it undisturbed for 3 weeks to allow for crystal formation.[6] f. Collect the precipitated crystals by filtration before the complete evaporation of the solvent.[6]
In Vitro Evaluation: Assessing Cytotoxicity and Mechanistic Insights
A critical step in the evaluation of 6-thioguanine and its derivatives is the characterization of their cytotoxic activity in relevant cancer cell lines.
Determination of IC₅₀ using the MTT Assay
The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify the potency of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol 3.1: IC₅₀ Determination in Leukemia Cell Lines (e.g., Jurkat, K562)
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a stock solution of 6-thioguanine in a suitable solvent (e.g., 0.1 M NaOH, then dilute in media).[1] Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the highest concentration of the solvent used).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.
| Cell Line | 6-Thioguanine IC₅₀ (µM) | Reference |
| HeLa | 28.79 (48h incubation) | [7] |
| MCF-7 | Varies by study | [8] |
Cell Cycle Analysis by Flow Cytometry
To understand the effect of 6-thioguanine on cell cycle progression, flow cytometry analysis of propidium iodide (PI) stained cells is a standard method.[4][9]
Protocol 3.2: Cell Cycle Analysis
-
Cell Treatment: Treat cells with 6-thioguanine at a concentration around its IC₅₀ for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[9]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[9]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[9]
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.
Assessment of DNA Damage using the Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[10][11][12][13]
Protocol 3.3: Alkaline Comet Assay
-
Cell Preparation: After treatment with 6-thioguanine, harvest and resuspend the cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.[11]
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.[11]
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoids.[11]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[11]
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail".[11]
-
Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green or ethidium bromide). Visualize the comets using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.
Caption: A typical workflow for the in vitro evaluation of 6-thioguanine.
In Vivo Efficacy Studies: Preclinical Animal Models
Evaluating the therapeutic potential of 6-thioguanine and its derivatives in a whole-organism context is crucial. Patient-derived xenograft (PDX) models, particularly for hematological malignancies, are highly valuable for these studies.[14][15][16][17]
Establishment of an Acute Myeloid Leukemia (AML) Patient-Derived Xenograft (PDX) Model
Protocol 4.1: AML PDX Model Establishment
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID gamma (NSG) mice).[14][16]
-
Cell Preparation: Thaw cryopreserved primary AML patient cells rapidly and wash with appropriate media. Ensure high viability of the cells before injection.[15]
-
Injection: Inject 1-5 x 10⁶ viable AML cells intravenously (tail vein) into each mouse.[14]
-
Engraftment Monitoring: Monitor the engraftment of human AML cells in the peripheral blood of the mice weekly by flow cytometry, staining for human-specific markers (e.g., hCD45).
-
Treatment Initiation: Once engraftment reaches a predetermined level (e.g., >1% hCD45+ cells in peripheral blood), randomize the mice into treatment and control groups.
Treatment Protocol and Efficacy Assessment
Protocol 4.2: In Vivo Treatment with 6-Thioguanine
-
Drug Formulation: Prepare 6-thioguanine for oral administration by suspending it in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing and Administration: Administer 6-thioguanine orally via gavage at a dose of 1-3 mg/kg daily for a specified treatment period (e.g., 2-4 weeks).
-
Monitoring: Monitor the mice daily for signs of toxicity, including weight loss and changes in behavior.
-
Efficacy Endpoints:
-
Survival: Monitor the overall survival of the mice in each group.
-
Tumor Burden: At the end of the study, sacrifice the mice and assess the tumor burden in the bone marrow, spleen, and peripheral blood by flow cytometry (hCD45+ cells) and histology.
-
Pharmacodynamic Markers: Analyze tissues for evidence of target engagement, such as the incorporation of 6-thioguanine into DNA.
-
Caption: Workflow for an in vivo efficacy study of 6-thioguanine in an AML PDX model.
Concluding Remarks and Future Directions
6-Thioguanine remains a clinically significant molecule with a well-established role in cancer chemotherapy and immunosuppression. The protocols outlined in this guide provide a solid foundation for researchers to explore its therapeutic potential further. Future research in this area will likely focus on the development of novel derivatives and combination therapies to enhance its efficacy, overcome resistance mechanisms, and broaden its therapeutic applications. The continued investigation into the nuanced molecular interactions of 6-thioguanine will undoubtedly unveil new avenues for its use in precision medicine.
References
-
Nobori, T., et al. (1993). The role of the p16 and p15 genes in human cancer. Nature, 368(6473), 753-756. [Link]
-
Gomez-Perez, J. F., et al. (2017). Construction of 6-thioguanine and 6-mercaptopurine carriers based on β-cyclodextrins and gold nanoparticles. Carbohydrate Polymers, 177, 239-248. [Link]
-
Salik, B., et al. (2020). An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. STAR Protocols, 1(3), 100157. [Link]
-
Pharmaffiliates. (2020). 6-THIOGUANINE Synthesis, SAR, MCQ, Chemical Structure and Therapeutic Uses. [Link]
-
Wikipedia contributors. (2023, December 27). Tioguanine. In Wikipedia, The Free Encyclopedia. [Link]
-
JoVE. (2022). Comet Assay for Assaying DNA damage in Neurons | Protocol Preview. [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols. [Link]
-
Yan, W., et al. (2013). DNA Mismatch Repair (MMR) Mediates 6-Thioguanine Genotoxicity by Introducing Single-strand Breaks to Signal a G2-M Arrest in MMR-proficient RKO Cells. Clinical Cancer Research, 19(13), 3532-3541. [Link]
-
Li, Y., et al. (2021). Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity. BioMed Research International, 2021, 6688194. [Link]
-
Van der Westhuizen, A. (2007). An evaluation of 6-thioguanine derivatives as potential anti-cancer agents (Doctoral dissertation, University of Pretoria). [Link]
-
The Pharma Innovation Journal. (2021). Evaluation of cytotoxicity potential of 6-thioguanine on Hela cancer cell line. The Pharma Innovation Journal, 10(10), 1284-1287. [Link]
-
UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. [Link]
-
Azqueta, A., & Collins, A. R. (2013). Comet assay to measure DNA repair: approach and applications. Frontiers in genetics, 4, 288. [Link]
-
Lynch, J. R., et al. (2019). An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. Current protocols in immunology, 127(1), e83. [Link]
-
Park, S., et al. (2020). Assay Systems for Profiling Deubiquitinating Activity. International journal of molecular sciences, 21(15), 5484. [Link]
-
Carol, H., et al. (2016). Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery. Current protocols in pharmacology, 72(1), 14.25.1-14.25.19. [Link]
-
McGill University. (2015). Comet Assay Protocol. [Link]
-
Hama, N., et al. (2021). An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. STAR protocols, 2(2), 100431. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Tioguanine - Wikipedia [en.wikipedia.org]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. 6-THIOGUANINE Synthesis, SAR, MCQ,Chemical Structure and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. repositorio.uchile.cl [repositorio.uchile.cl]
- 7. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 8. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Enzymatic Inhibition Assay of Xanthine Oxidase by 2-Amino-6-sulfanylpyrimidin-4(3H)-one
Introduction: The Therapeutic Potential of Pyrimidine Analogs in Enzyme Inhibition
Pyrimidine and purine analogs represent a cornerstone in the development of therapeutic agents, primarily due to their ability to mimic endogenous nucleic acid precursors and interfere with critical enzymatic pathways. 2-Amino-6-sulfanylpyrimidin-4(3H)-one, a pyrimidine derivative, shares structural similarities with naturally occurring purines and established drugs like 6-thioguanine. 6-Thioguanine is a known anticancer agent that functions through incorporation into DNA and inhibition of purine biosynthesis[1][2]. The presence of a sulfanyl (thiol) group in this compound suggests a potential for this compound to interact with various enzymes, including those involved in purine metabolism.
One such enzyme of significant therapeutic interest is Xanthine Oxidase (XO). XO is a pivotal enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid[3]. Overproduction of uric acid leads to hyperuricemia, a condition strongly associated with gout. Consequently, inhibiting XO is a primary strategy for managing this painful inflammatory disease[3].
This application note provides a detailed protocol for an in vitro enzymatic inhibition assay to evaluate the inhibitory potential of this compound against Xanthine Oxidase. The assay is based on a spectrophotometric method that monitors the formation of uric acid, which absorbs light at approximately 290-295 nm[3]. By quantifying the reduction in uric acid production in the presence of the test compound, we can determine its inhibitory activity.
Principle of the Assay
The enzymatic activity of Xanthine Oxidase is determined by measuring the rate of formation of uric acid from its substrate, xanthine. Uric acid has a characteristic absorbance maximum around 295 nm. The inhibitory effect of this compound is quantified by its ability to decrease the rate of uric acid production. The assay is conducted in a 96-well plate format for high-throughput screening and analysis.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage Conditions |
| Xanthine Oxidase (from bovine milk) | Sigma-Aldrich | X4376 | -20°C |
| This compound | (Specify Source) | (Specify) | Room Temperature (RT) |
| Xanthine | Sigma-Aldrich | X7375 | RT |
| Allopurinol (Positive Control) | Sigma-Aldrich | A8003 | RT |
| Potassium Phosphate Buffer (50 mM, pH 7.5) | (In-house) | N/A | 4°C |
| Dimethyl Sulfoxide (DMSO), ACS Grade | (Specify Source) | (Specify) | RT |
| 96-well UV-transparent microplate | (Specify Source) | (Specify) | RT |
Experimental Protocol
Preparation of Reagents
-
50 mM Potassium Phosphate Buffer (pH 7.5): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate in deionized water. Adjust the pH to 7.5.
-
Xanthine Oxidase Stock Solution (0.1 units/mL): Dissolve Xanthine Oxidase in cold potassium phosphate buffer. Prepare this solution fresh on the day of the experiment.
-
Xanthine Substrate Solution (0.15 mM): Dissolve xanthine in the potassium phosphate buffer. Gentle heating may be required to fully dissolve the substrate.
-
Test Compound Stock Solution (10 mM): Dissolve this compound in DMSO.
-
Allopurinol Stock Solution (1 mM): Dissolve allopurinol in DMSO.
Assay Procedure (96-well plate format)
-
Prepare Serial Dilutions: Prepare a series of dilutions of the test compound (this compound) and the positive control (allopurinol) in potassium phosphate buffer containing a final DMSO concentration of 1%.
-
Assay Plate Setup: Add the following to the wells of a 96-well UV-transparent microplate:
| Well Type | Reagent | Volume (µL) |
| Blank | Potassium Phosphate Buffer | 180 |
| Test Compound/Allopurinol/Vehicle (1% DMSO) | 20 | |
| Control | Potassium Phosphate Buffer | 160 |
| Vehicle (1% DMSO) | 20 | |
| Xanthine Oxidase Solution (0.1 units/mL) | 20 | |
| Test Compound | Potassium Phosphate Buffer | 160 |
| Test Compound Dilutions | 20 | |
| Xanthine Oxidase Solution (0.1 units/mL) | 20 | |
| Positive Control | Potassium Phosphate Buffer | 160 |
| Allopurinol Dilutions | 20 | |
| Xanthine Oxidase Solution (0.1 units/mL) | 20 |
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 25°C for 10 minutes.[4]
-
Initiate Reaction: Add 100 µL of the 0.15 mM Xanthine Substrate Solution to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 295 nm every 30 seconds for 5 minutes using a microplate reader.
Data Analysis
-
Calculate the Rate of Reaction (V): Determine the rate of uric acid formation by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percentage Inhibition: Use the following formula to calculate the percentage of Xanthine Oxidase inhibition for each concentration of the test compound and allopurinol[3][5]:
% Inhibition = [ (V_control - V_blank) - (V_sample - V_blank) ] / (V_control - V_blank) x 100
Where:
-
V_control is the rate of reaction in the presence of the vehicle (DMSO).
-
V_sample is the rate of reaction in the presence of the test compound.
-
V_blank is the rate of reaction in the well without the enzyme.
-
-
Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by non-linear regression analysis.
Visualizing the Workflow
The following diagram illustrates the key steps in the Xanthine Oxidase inhibition assay protocol.
Caption: Workflow for the Xanthine Oxidase Inhibition Assay.
Understanding the Mechanism: Further Kinetic Studies
To gain deeper insights into the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), further kinetic studies can be performed. This involves measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data can then be analyzed using graphical methods like the Lineweaver-Burk plot[6].
Caption: Different modes of reversible enzyme inhibition.
Trustworthiness and Self-Validation
The protocol incorporates several elements to ensure the trustworthiness and validity of the results:
-
Positive Control: Allopurinol, a well-characterized and clinically used Xanthine Oxidase inhibitor, is included to validate the assay's performance.
-
Blank Controls: Wells without the enzyme are included to account for any background absorbance from the reagents.
-
Vehicle Control: A control with the solvent (DMSO) used to dissolve the test compound is included to ensure that the solvent itself does not affect enzyme activity.
-
Dose-Response Curve: Evaluating the inhibitor at multiple concentrations allows for the determination of a dose-dependent effect and the calculation of a reliable IC50 value.
By adhering to this detailed protocol and incorporating the appropriate controls, researchers can confidently assess the inhibitory potential of this compound against Xanthine Oxidase.
References
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
-
Le, T. N., et al. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Pharmaceutical Sciences Asia, 51(2), 148-157. [Link]
-
MDPI. (2022). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. MDPI. [Link]
- Nelson, D. L., & Cox, M. M. (2017). Lehninger Principles of Biochemistry (7th ed.). W. H. Freeman.
-
Taylor & Francis Online. (2022). 6-thioguanine – Knowledge and References. Taylor & Francis. [Link]
-
Wang, Y., et al. (2018). 6-Thioguanine is a noncompetitive and slow binding inhibitor of human deubiquitinating protease USP2. Scientific Reports, 8(1), 3058. [Link]
Sources
Application Notes & Protocols: The Role of 2-Amino-6-sulfanylpyrimidin-4(3H)-one (6-Thioguanine) in Nucleic Acid Research
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the applications of 2-Amino-6-sulfanylpyrimidin-4(3H)-one, more commonly known as 6-thioguanine (6-TG), in the field of nucleic acid research. We will delve into its core mechanisms, its utility as a tool to probe fundamental biological processes, and provide actionable protocols for its implementation in a laboratory setting.
Introduction: Understanding 6-Thioguanine
6-Thioguanine is a synthetic purine analogue, structurally similar to the natural purine base guanine. Its primary clinical use is as a chemotherapeutic and immunosuppressive agent, particularly in the treatment of acute leukemias and inflammatory bowel disease.[1][2] The foundation of its potent biological activity lies in its metabolic conversion and subsequent fraudulent incorporation into DNA and RNA, a mechanism that researchers have harnessed to investigate a variety of cellular processes.[3][4] This guide moves beyond its clinical profile to explore its function as a sophisticated tool in nucleic acid research.
| Property | Value |
| IUPAC Name | 2-amino-1H-purine-6(7H)-thione |
| Synonyms | 6-Thioguanine, 6-TG, Tioguanine |
| Chemical Formula | C₅H₅N₅S |
| Molar Mass | 167.19 g·mol⁻¹ |
| Appearance | Pale yellow crystalline powder |
| Solubility | Soluble in dilute alkali; slightly soluble in tissue culture medium with warming.[5] |
Core Mechanism: Bioactivation and Cytotoxicity
6-TG is a prodrug, meaning it is inactive until it is metabolized within the cell. Understanding this bioactivation pathway is critical to appreciating its applications. The process is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), which converts 6-TG into 6-thioguanosine monophosphate (TGMP).[1] This is the rate-limiting step and a crucial determinant of cellular sensitivity to the drug.
Once formed, TGMP is further phosphorylated to 6-thioguanosine diphosphate (TGDP) and triphosphate (TGTP), as well as their deoxyribonucleotide counterparts (dTGTP).[1] These active metabolites, collectively known as 6-thioguanine nucleotides (TGNs), exert their effects through several mechanisms:
-
Incorporation into DNA: During the S-phase of the cell cycle, DNA polymerases mistake dTGTP for its natural counterpart, dGTP, and incorporate it into the newly synthesized DNA strand. This is the primary driver of its cytotoxicity.[1][6][7]
-
Disruption of RNA Function: Similarly, TGTP can be incorporated into RNA, leading to impaired RNA synthesis and function.[3]
-
Inhibition of Purine Synthesis: TGMP can act as a feedback inhibitor of key enzymes in the de novo purine synthesis pathway, reducing the pool of available natural guanine nucleotides and further promoting the incorporation of TGNs.[1]
-
Induction of Apoptosis: The presence of 6-TG in DNA can trigger the mismatch repair (MMR) pathway, which recognizes the unnatural base. This can lead to futile cycles of repair, DNA strand breaks, and ultimately, the induction of apoptosis.[8]
Caption: Metabolic activation and cytotoxic pathways of 6-Thioguanine.
Key Applications in Nucleic Acid Research
Beyond its therapeutic role, 6-TG provides a unique molecular probe to investigate fundamental aspects of DNA metabolism, epigenetics, and repair.
Application 1: Probing DNA Methylation and Epigenetic Regulation
DNA methylation, primarily at CpG dinucleotides, is a critical epigenetic mark for gene regulation. The incorporation of 6-TG into these CpG sites has been shown to physically and functionally perturb the process of DNA methylation.
Causality: DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining methylation patterns, can be inhibited or have their activity altered by the presence of a sulfur atom at the C6 position of the purine ring within their recognition sequence.[9][10]
-
Inhibition of Methylation: The presence of 6-TG at an unmethylated CpG site can almost completely abolish the methylation of the adjacent cytosine by both maintenance (DNMT1) and de novo (DNMT3a) methyltransferases.[9][10]
-
Tool for Demethylation Studies: Consequently, treating cells with 6-TG can lead to a measurable decrease in global DNA methylation levels.[10] This makes it a valuable pharmacological tool for studying the functional consequences of DNA demethylation on gene expression and cellular phenotype, complementing studies that use more traditional inhibitors like 5-Azacytidine.
Application 2: Site-Specific Synthesis of Modified Oligonucleotides
To dissect the precise molecular consequences of 6-TG in DNA, researchers require the ability to place it at specific locations within a synthetic oligonucleotide. These custom-synthesized strands are invaluable for in vitro studies of DNA replication, repair, and DNA-protein interactions.[11][12]
Methodology: This is achieved using phosphoramidite chemistry, the standard method for DNA synthesis. The key is to use a chemically modified 2'-deoxy-6-thioguanosine phosphoramidite monomer.
Critical Consideration: The thione group is susceptible to oxidation and hydrolysis during the synthesis and deprotection steps. Therefore, specialized protecting groups (e.g., a cyanoethyl group for the thione) and specific deprotection conditions (e.g., a mixture of sodium hydroxide and sodium hydrogen sulfide) are required to preserve the integrity of the 6-TG residue.[11]
Application 3: Investigating DNA Damage and Mismatch Repair (MMR)
The cell recognizes 6-TG within the genome as a form of damage, triggering repair pathways. This makes it an excellent substrate for studying the mechanisms of DNA damage recognition and repair, particularly the MMR system.
Mechanism: When DNA containing 6-TG is replicated, DNA polymerase often mispairs it with thymine (T) instead of cytosine (C). The resulting 6-TG:T mismatch is a potent signal for the MMR machinery. The attempt to repair this lesion can lead to a futile cycle of excision and re-synthesis, ultimately causing persistent DNA strand breaks and triggering cell death. This provides a clear experimental system to assess MMR proficiency in cell lines.
Furthermore, 6-TG can be modified in situ. For example, it can be methylated to form S⁶-methylthioguanine or oxidized by UVA light to guanine-S⁶-sulfonic acid, creating different types of DNA lesions with distinct mutagenic and cytotoxic properties that can be studied individually.[4][13]
Experimental Protocols
The following protocols are designed to be self-validating and provide a solid foundation for incorporating 6-TG into your research.
Protocol 1: In Vitro Cytotoxicity Assay in Leukemia Cell Lines
This protocol details how to determine the cytotoxic effect of 6-TG on a suspension cell line, such as Jurkat (acute T-cell leukemia).
1. Materials and Reagents:
- 6-Thioguanine powder (e.g., Sigma-Aldrich, Cat. No. A4660)[5]
- Jurkat cells (or other suitable cell line)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Sterile cell culture medium for reconstitution
- 96-well flat-bottom cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Sterile DMSO (for initial stock preparation, if needed)
- Incubator (37°C, 5% CO₂)
2. Stock Solution Preparation:
- Prepare a 1.5 mM stock solution of 6-TG by reconstituting a 2.5 mg vial with 10 mL of sterile cell culture medium.[5] Gentle warming and vortexing may be required for complete dissolution. This serves as a 50X stock for a final concentration of 30 µM.
- Filter-sterilize the stock solution through a 0.22 µm filter.
- Store the stock solution at 2-8°C for up to one week.[5]
3. Experimental Procedure:
- Cell Seeding: Culture Jurkat cells to a healthy, logarithmic growth phase. Count the cells and adjust the density to 2 x 10⁵ cells/mL in fresh medium. Seed 50 µL of this cell suspension into each well of a 96-well plate (10,000 cells/well).
- Drug Dilution: Prepare a 2X serial dilution series of 6-TG in culture medium from your stock solution. See Table 2 for an example range.
- Treatment: Add 50 µL of the 2X 6-TG dilutions to the corresponding wells containing cells. Add 50 µL of medium without the drug to the control wells.
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- Viability Assessment: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence) on a plate reader.
- Data Analysis: Normalize the signal from treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the viability against the log of the 6-TG concentration to determine the IC₅₀ value.
| Final Concentration (µM) | 2X Working Conc. (µM) | Volume of 1.5 mM Stock (µL) | Volume of Medium (µL) |
| 30.0 | 60.0 | 40.0 | 960.0 |
| 15.0 | 30.0 | 500 µL of 60 µM | 500.0 |
| 7.5 | 15.0 | 500 µL of 30 µM | 500.0 |
| 3.75 | 7.5 | 500 µL of 15 µM | 500.0 |
| 1.88 | 3.75 | 500 µL of 7.5 µM | 500.0 |
| 0.94 | 1.88 | 500 µL of 3.75 µM | 500.0 |
| 0.0 (Control) | 0.0 | 0.0 | 1000.0 |
Table 2: Example serial dilution scheme for a 6-TG cytotoxicity assay.
Protocol 2: Workflow for Analyzing Global DNA Demethylation
This protocol provides a workflow to assess changes in the global level of 5-methylcytosine (5mC) in cells following treatment with 6-TG.
Caption: Experimental workflow for assessing 6-TG induced DNA demethylation.
1. Principle: This workflow uses a highly specific anti-5-methylcytosine antibody in an ELISA-like format. Genomic DNA is bound to the wells, and the antibody detects the 5mC. A secondary antibody conjugated to an enzyme provides a colorimetric or fluorometric readout, the intensity of which is proportional to the amount of 5mC in the sample.
2. Procedure Outline:
- Cell Treatment: Culture cells (e.g., Jurkat, HEK293) and treat with a sub-lethal dose of 6-TG (e.g., 1-5 µM) for a period that allows for several cell divisions (e.g., 72-96 hours), which is necessary for passive demethylation to occur. Include a vehicle-treated control.
- gDNA Isolation: Isolate high-quality genomic DNA from both control and treated cells using a standard column-based kit. Ensure the final DNA is RNA-free.
- Quantification: Accurately measure the concentration of the isolated gDNA. The A260/A280 ratio should be ~1.8.
- ELISA Assay: Follow the manufacturer's protocol for the chosen global DNA methylation quantification kit. This typically involves:
- Binding a defined amount of gDNA (e.g., 100 ng) to the assay wells.
- Incubating with the capture and detection antibodies.
- Washing steps to remove unbound reagents.
- Adding the developing solution and measuring the absorbance.
- Analysis: Generate a standard curve using the provided methylated DNA standards. Calculate the amount of 5mC in your samples based on this curve and express it as a percentage of the total DNA input. Compare the %5mC between the 6-TG treated and control samples. A statistically significant decrease in the treated samples indicates a demethylating effect.[10]
Conclusion and Future Outlook
This compound (6-Thioguanine) is far more than a simple antimetabolite; it is a powerful molecular tool that allows for the interrogation of complex nucleic acid metabolic pathways. Its ability to be incorporated into DNA provides a unique avenue to study DNA methylation dynamics, probe the intricacies of DNA damage and repair, and develop novel therapeutic strategies. The protocols and conceptual frameworks provided herein offer a robust starting point for researchers aiming to leverage the unique properties of this compound in their own investigations into the fundamental biology of the genome.
References
- Pharmacology of 6-Thioguanine (6-TG); Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (2025). YouTube.
- Nielsen, O. H., et al. (2021). Increments in DNA-thioguanine level during thiopurine-enhanced maintenance therapy of acute lymphoblastic leukemia.
- Bohon, J., & de los Santos, C. (2003). Chemical structure of 6-thioguanine and sequence of lesion containing...
- Wikipedia contributors. (n.d.). Tioguanine. Wikipedia.
- Zhang, F., Fu, L., & Wang, Y. (2013). 6-thioguanine induces mitochondrial dysfunction and oxidative DNA damage in acute lymphoblastic leukemia cells. Molecular & Cellular Proteomics.
- Yuan, B., & Wang, Y. (2008). Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid. Journal of Biological Chemistry.
- Rasapalli, S., et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-one derivatives. Bioorganic & Medicinal Chemistry Letters.
- Gaffney, B. L., & Jones, R. A. (1988). Synthesis of oligonucleotides containing 2'-deoxy-6-thioguanosine at a predetermined site. Tetrahedron Letters.
- Elion, G. B. (1989). 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy. Future Oncology.
- Yuan, B., et al. (2009). In vitro replication and thermodynamic studies of methylation and oxidation modifications of 6-thioguanine. Nucleic Acids Research.
- Sigma-Aldrich. (n.d.). 6-Thioguanine (A4660)
- Agrawal, K., et al. (2007). Inhibition of DNA methylation by 6-mercaptopurine and 6-thioguanine. Cancer Research.
- Snow, R. J., et al. (1995). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of Medicinal Chemistry.
- D'Atri, V., et al. (2023). Advances in Nucleic Acid Research: Exploring the Potential of Oligonucleotides for Therapeutic Applications and Biological Studies.
- You, C., & Wang, Y. (2010). Effects of 6-Thioguanine and S6-Methylthioguanine on Transcription in Vitro and in Human Cells. Journal of Biological Chemistry.
- Glen Research. (n.d.).
- Duk-Koka, Z., et al. (2017). The impact of 6-thioguanine incorporation into DNA on the function of DNA methyltransferase Dnmt3a. Biochimie.
- Chiu, H.-Y., et al. (2021). The Inhibitory Effects of 6-Thioguanine and 6-Mercaptopurine on the USP2a Target Fatty Acid Synthase in Human Submaxillary Carcinoma Cells. Frontiers in Cell and Developmental Biology.
- Liu, Z., et al. (2009).
- Sigma-Aldrich. (n.d.). 6-Thioguanine Hybri-Max™, 50x, γ-irradiated, lyophilized powder, BioXtra, cell culture hybridoma. Sigma-Aldrich.
- Ghavifekr, A., et al. (2019). DNA Methylation Tools and Strategies: Methods in a Review. Journal of Cellular and Molecular Anesthesia.
Sources
- 1. Tioguanine - Wikipedia [en.wikipedia.org]
- 2. 6-thioguanine induces mitochondrial dysfunction and oxidative DNA damage in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Inhibitory Effects of 6-Thioguanine and 6-Mercaptopurine on the USP2a Target Fatty Acid Synthase in Human Submaxillary Carcinoma Cells [frontiersin.org]
- 9. The impact of 6-thioguanine incorporation into DNA on the function of DNA methyltransferase Dnmt3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Thioguanine perturbs cytosine methylation at the CpG dinucleotide site by DNA methyltransferases in vitro and acts as a DNA demethylating agent in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of oligonucleotides containing 2'-deoxy-6-thioguanosine at a predetermined site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Nucleic Acid Research: Exploring the Potential of Oligonucleotides for Therapeutic Applications and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro replication and thermodynamic studies of methylation and oxidation modifications of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 2-Amino-6-sulfanylpyrimidin-4(3H)-one as a Synthetic Building Block
Introduction
In the landscape of medicinal chemistry and drug discovery, the pyrimidine core is a privileged scaffold, forming the basis of numerous therapeutic agents and biologically active molecules. Among the vast family of pyrimidine derivatives, 2-Amino-6-sulfanylpyrimidin-4(3H)-one, and its predominant tautomer 4-amino-6-hydroxy-2-mercaptopyrimidine, stands out as a highly versatile and valuable synthetic building block. Its trifunctional nature, possessing nucleophilic amino and sulfur centers, alongside a reactive lactam system, provides a rich platform for a diverse array of chemical transformations. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of novel heterocyclic systems with significant therapeutic potential. We will delve into the fundamental reactivity of this scaffold, provide detailed, field-proven protocols for its synthesis and derivatization, and explore its application in the construction of complex molecular architectures.
Chemical Properties and Tautomerism
This compound exists in a tautomeric equilibrium with several other forms, most notably 4-amino-6-hydroxy-2-mercaptopyrimidine and 2-amino-6-mercaptopyrimidin-4-ol. The predominant tautomer in solution and the solid state can be influenced by factors such as solvent polarity and pH. It is crucial for the synthetic chemist to recognize this tautomerism, as it dictates the regioselectivity of subsequent reactions. For instance, alkylation reactions can occur at the sulfur, nitrogen, or oxygen atoms depending on the reaction conditions and the specific tautomer present.
Caption: Tautomeric forms of this compound.
Synthesis of the Core Scaffold
The synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine is typically achieved through a cyclocondensation reaction. A reliable and scalable method involves the reaction of ethyl cyanoacetate with thiourea in the presence of a base.[1]
Protocol 1: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate
This protocol details the synthesis of the title compound, a key starting material for further derivatization.[1]
Materials:
-
Ethyl cyanoacetate
-
Thiourea
-
Sodium ethoxide (or a suitable base like sodium 2-hydroxypyridine salt)[1]
-
Methanol
-
Water
-
Acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide in methanol.
-
To this solution, add ethyl cyanoacetate and thiourea.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water to dissolve the resulting solid.
-
Neutralize the solution with acetic acid to a pH of approximately 6-7.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and then with a small amount of cold methanol.
-
Dry the product under vacuum to yield 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate as a crystalline solid.[1]
Expected Yield: ~82%[1]
Self-Validation: The synthesized product can be characterized by its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR). The UV absorption spectrum should be consistent with literature values.[1]
Applications as a Synthetic Building Block
The strategic placement of the amino, thiol, and lactam functionalities allows for selective modifications, making this pyrimidine derivative a powerful tool in the synthesis of a variety of heterocyclic compounds, including potent drug candidates.
S-Alkylation: Gateway to Thioether Derivatives
The sulfur atom is a soft nucleophile and readily undergoes alkylation with a variety of electrophiles, such as alkyl halides. This reaction is often the first step in diversifying the scaffold.[2]
Sources
Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-6-sulfanylpyrimidin-4(3H)-one Derivatives
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the large-scale synthesis of 2-Amino-6-sulfanylpyrimidin-4(3H)-one derivatives. These scaffolds are of significant interest in medicinal chemistry, serving as key intermediates for a range of therapeutic agents, including adenosine receptor antagonists and potential anticancer drugs.[1][2][3] This guide moves beyond simple bench-scale procedures to address the critical considerations for scalability, focusing on robust, efficient, and safe synthetic strategies. We will detail two primary synthetic routes, provide step-by-step protocols for key transformations, and discuss the causal factors behind experimental choices to ensure reproducibility and high yield on a kilogram scale.
Introduction: The Strategic Importance of the Pyrimidinone Scaffold
The 2-amino-4-oxo-6-sulfanylpyrimidine core is a privileged scaffold in drug discovery. Its multiple points for functionalization—the amino group, the sulfanyl moiety, and the pyrimidine ring itself—allow for the creation of diverse chemical libraries to explore structure-activity relationships (SAR).[2] Derivatives have demonstrated potent and selective biological activities. For instance, specific substitutions have led to the identification of A3 adenosine receptor (A3AR) antagonists with nanomolar affinity, highlighting the therapeutic potential of this chemical class.[2]
However, transitioning from milligram-scale discovery synthesis to kilogram-scale production presents significant challenges.[4] Issues such as reagent cost, reaction safety, purification methodology, and waste management become paramount. This guide is structured to address these challenges head-on, providing a framework for logical process development and optimization.
Core Synthetic Strategies: A Mechanistic Perspective
Two principal and scalable strategies dominate the synthesis of the this compound core: the cyclocondensation of thiourea with β-dicarbonyl compounds and a multicomponent approach analogous to the Biginelli reaction.
Strategy A: Cyclocondensation of Thiourea with β-Ketoesters
This is the most direct and widely employed method for constructing the pyrimidine ring. The reaction involves the condensation of thiourea with a β-ketoester, such as ethyl acetoacetate or a derivative, typically under basic conditions.
Causality and Mechanistic Insight: The reaction is initiated by the formation of an enolate from the β-ketoester under basic conditions. Thiourea then acts as a binucleophilic reagent. One of its amino groups attacks the ketone carbonyl, followed by an intramolecular cyclization where the second amino group attacks the ester carbonyl, eliminating ethanol. The choice of base is critical; strong bases like sodium ethoxide are effective but can present handling challenges on a large scale. Milder bases can be used, but may require longer reaction times or higher temperatures.[5] The use of pre-formed sodium salts can sometimes offer better control and reproducibility.
// Node styles node [fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; start_materials [label="Starting Materials:\nThiourea + β-Ketoester"]; base_catalysis [label="Base-Catalyzed\nEnolate Formation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; nucleophilic_attack [label="Nucleophilic Attack\nby Thiourea"]; cyclization [label="Intramolecular\nCyclization & Elimination"]; product [label="2-Amino-6-sulfanyl-\npyrimidin-4(3H)-one Core", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge styles edge [color="#4285F4"];
// Workflow start_materials -> base_catalysis; base_catalysis -> nucleophilic_attack; nucleophilic_attack -> cyclization; cyclization -> product; }
Caption: Workflow for the cyclocondensation synthesis route.
Strategy B: The Biginelli-Type Multicomponent Reaction
The Biginelli reaction is a powerful one-pot synthesis for creating dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.[6][7] By substituting urea with thiourea, this reaction can be adapted to produce the corresponding 2-thioxo-dihydropyrimidinones, which can be further modified.[8] This approach is highly convergent, allowing for the rapid assembly of complex molecules from simple, commercially available starting materials.
Causality and Mechanistic Insight: This acid-catalyzed reaction is believed to proceed through the formation of an acyliminium ion intermediate from the aldehyde and thiourea.[7] This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidine product. The key advantage for large-scale work is its operational simplicity (one-pot) and atom economy. However, controlling regioselectivity with unsymmetrical β-dicarbonyl compounds can be a challenge, and reaction optimization is often required to minimize byproduct formation.[9]
Application Protocol 1: Large-Scale Synthesis of 2-Amino-6-methyl-4-oxo-dihydropyrimidine-6-thione
This protocol details the synthesis of a foundational core structure via the cyclocondensation route, optimized for a 100-gram scale.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity | Notes |
| Thiourea | 76.12 | 1.0 | 76.1 g | Purity >99% |
| Ethyl Acetoacetate | 130.14 | 1.05 | 136.6 g (132.5 mL) | Purity >99%, excess to drive reaction |
| Sodium Ethoxide | 68.05 | 1.1 | 74.9 g | Handle under inert atmosphere (N₂) |
| Ethanol (Absolute) | 46.07 | - | 1.0 L | Anhydrous grade is preferred |
| Acetic Acid (Glacial) | 60.05 | - | ~50 mL | For neutralization |
| Deionized Water | 18.02 | - | 2.0 L | For work-up and washing |
Step-by-Step Procedure
-
Reactor Setup: Equip a 3 L jacketed glass reactor with a mechanical overhead stirrer, a reflux condenser with a nitrogen inlet, a thermocouple, and a dropping funnel.
-
Reagent Charging: Under a nitrogen atmosphere, charge the reactor with absolute ethanol (1.0 L) and sodium ethoxide (74.9 g). Stir the mixture until the sodium ethoxide is fully dissolved. Rationale: Pre-dissolving the base ensures a homogeneous reaction mixture and prevents localized heating.
-
Thiourea Addition: Add thiourea (76.1 g) to the solution. Stir for 15 minutes to form a uniform slurry.
-
Substrate Addition: Add ethyl acetoacetate (136.6 g) dropwise via the dropping funnel over a period of 30-45 minutes. An exothermic reaction will occur. Control the addition rate to maintain the internal temperature below 40°C. Rationale: Slow addition is crucial on a large scale to manage the exotherm and prevent runaway reactions.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to 10-15°C using a chiller. Slowly add glacial acetic acid to neutralize the mixture to a pH of 6.5-7.0. Rationale: Neutralization protonates the phenoxide-like product, causing it to precipitate from the solution.
-
Precipitation and Isolation: A thick white precipitate will form. Stir the slurry for an additional hour at 10°C to maximize precipitation. Isolate the solid product by filtration using a large Büchner funnel.
-
Washing and Drying: Wash the filter cake sequentially with cold deionized water (2 x 500 mL) and then cold ethanol (1 x 250 mL) to remove salts and unreacted starting materials. Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Expected Outcome
-
Yield: 115-125 g (80-87% of theoretical)
-
Appearance: White to off-white crystalline solid
-
Purity (by HPLC): >98%
Application Protocol 2: Derivatization by S-Alkylation
The sulfanyl group at the C6 position is an excellent handle for introducing diversity. This protocol describes a general and scalable method for S-alkylation.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (for 50g scale) | Notes |
| 2-Amino-6-methyl...thione | 143.18 | 1.0 | 50.0 g | Synthesized in Protocol 1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 72.4 g | Fine powder, anhydrous |
| Benzyl Bromide | 171.04 | 1.1 | 65.5 g (47.5 mL) | Lachrymator, handle in fume hood |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 500 mL | Anhydrous grade |
Step-by-Step Procedure
-
Reactor Setup: In a 1 L reactor equipped with a mechanical stirrer and thermocouple, suspend the pyrimidine thione (50.0 g) and potassium carbonate (72.4 g) in DMF (500 mL). Rationale: K₂CO₃ is a cost-effective and easily handled base for large-scale synthesis, and DMF is an excellent solvent for this S-alkylation, though solvent choice may be re-evaluated for manufacturing to minimize difficult-to-remove solvents.
-
Alkylating Agent Addition: Add benzyl bromide (65.5 g) dropwise at room temperature. A mild exotherm is expected. Maintain the temperature below 35°C.
-
Reaction: Stir the mixture at room temperature for 3-5 hours. Monitor the reaction to completion by TLC or HPLC.
-
Work-up: Upon completion, pour the reaction mixture slowly into 2 L of ice-water with vigorous stirring. A solid will precipitate. Rationale: This "crash-out" or "drown-out" precipitation is a highly effective and scalable method for initial product isolation, avoiding large-volume extractions.
-
Isolation and Washing: Stir the slurry for 30 minutes, then filter the solid. Wash the filter cake thoroughly with deionized water (3 x 500 mL) to remove DMF and inorganic salts.
-
Recrystallization: For final purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water.
-
Drying: Dry the purified product in a vacuum oven at 50°C.
// Node styles node [fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; start [label="Core Scaffold\n(Product from Protocol 1)"]; reagents [label="Reagents:\n- Alkyl Halide (R-X)\n- Base (e.g., K₂CO₃)\n- Solvent (e.g., DMF)"]; reaction_step [label="S-Alkylation\nReaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up\n(Precipitation)"]; purification [label="Purification\n(Recrystallization)"]; final_product [label="Final Derivative:\n2-Amino-6-(R-sulfanyl)\n-pyrimidin-4(3H)-one", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge styles edge [color="#4285F4"];
// Workflow {rank=same; start; reagents} -> reaction_step; reaction_step -> workup -> purification -> final_product; }
Caption: General workflow for S-alkylation derivatization.
Troubleshooting and Scale-Up Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Protocol 1 | Incomplete reaction; loss of product during work-up; impure reagents. | Increase reflux time and monitor by HPLC. Ensure pH is neutral before filtration. Use anhydrous reagents and solvents. |
| Byproduct Formation | Side reactions due to overly harsh conditions (e.g., strong base). | Use a milder base (e.g., K₂CO₃) and increase reaction time. Optimize temperature control. |
| Poor Filterability | Formation of very fine (amorphous) particles instead of crystals. | Slow down the neutralization/precipitation step. Introduce an anti-solvent slowly. Increase the final stirring time (aging) to allow for crystal growth. |
| Incomplete S-Alkylation | Insufficient base; inactive alkylating agent; low temperature. | Ensure base is anhydrous and in sufficient excess. Check the purity of the alkyl halide. Gently warm the reaction mixture (e.g., to 40-50°C) if needed. |
Conclusion
The large-scale synthesis of this compound derivatives is readily achievable through careful selection of synthetic strategy and optimization of reaction and work-up conditions. The cyclocondensation of thiourea with β-ketoesters provides a robust and high-yielding route to the core scaffold. Subsequent S-alkylation offers a versatile method for generating diverse libraries of compounds. By focusing on scalable purification techniques like precipitation and recrystallization and maintaining strict control over reaction parameters, these valuable medicinal chemistry intermediates can be produced safely and efficiently on a large scale.
References
-
Kambe, S., et al. (1981). The catalytic synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile. Synthesis. This reference, while for a pyridine system, discusses multicomponent reactions involving thiols that are conceptually relevant.[10]
-
Zade, A., et al. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology.[6]
-
Cosimelli, B., et al. (2008). Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 51(6), 1764-70.[1]
-
Mohammed, O.A., & Dahham, O.S. (2018). Synthesis, Characterization, and Study of Antibacterial Activity of Some New Formazan Dyes Derivatives, Derived from 2-Mercapto Benzoxazole. IOP Conference Series: Materials Science and Engineering, 454.[11]
-
Ghorab, M. M., et al. (2008). Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists. PubMed.[2]
-
Abdel-Gawad, H., et al. (2019). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 24(21), 3888.[12]
-
Lu, J., et al. (2000). One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. Asian Journal of Chemistry. This article describes catalyzed Biginelli reactions.[8]
- Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. A comprehensive review of the Biginelli reaction.
-
PrepChem (2022). Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. PrepChem.com.[5]
-
Anderson, B. A., et al. (2015). Development of a Scalable Synthesis of 4-Aminopyrimidin-5-ol, a Versatile Intermediate. Organic Process Research & Development, 19(6), 668-674.[4]
-
Kappe, P. (2015). Biginelli Reaction. Organic Chemistry Portal.[7]
-
More, U. B. (2011). One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. Asian Journal of Chemistry, 23(12), 5553-5555.[8]
-
El-Sayed, N. F., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3634.[3]
-
BenchChem (2023). Overcoming Side Reactions in Pyrimidine Synthesis. BenchChem.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. prepchem.com [prepchem.com]
- 6. sennosbiotech.com [sennosbiotech.com]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. asianpubs.org [asianpubs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of 2-Amino-6-sulfanylpyrimidin-4(3H)-one (6-Thiouracil)
Authored by: A Senior Application Scientist
Introduction
2-Amino-6-sulfanylpyrimidin-4(3H)-one, more commonly known as 6-thiouracil, is a sulfur-containing pyrimidine analog. Its structure, which incorporates a reactive thiol group and a pyrimidine core, makes it a compound of significant interest in pharmacological and biochemical research. Thiouracil derivatives have historically been investigated for their roles as antithyroid agents, and their structural similarity to endogenous nucleobases like uracil and thymine suggests a potential for activity as antimetabolites in nucleic acid synthesis pathways.
These application notes provide a comprehensive framework for the in vitro characterization of this compound. The protocols are designed to guide researchers through a logical, tiered approach, beginning with broad assessments of cytotoxicity and progressing to more nuanced mechanistic studies. The underlying principle is to build a robust data package that elucidates the compound's biological effects at the cellular level.
Experimental Strategy: A Tiered Approach
A systematic in vitro evaluation is crucial for determining the therapeutic potential and liability of a novel compound. The following workflow illustrates a logical progression from general cytotoxicity screening to specific mechanism-of-action studies. This tiered approach ensures that resources are allocated efficiently, with each experimental stage informing the next.
Caption: Tiered workflow for in vitro compound characterization.
Protocol 1: Assessment of General Cytotoxicity using WST-1 Assay
Scientific Rationale
Before investigating any specific mechanism, it is essential to determine the concentration range at which this compound affects cell viability. The WST-1 assay is a colorimetric method for quantifying cell proliferation and viability. Mitochondrial dehydrogenases in viable cells cleave the stable tetrazolium salt WST-1 to a soluble formazan dye, and the amount of formazan produced is directly proportional to the number of metabolically active cells. This assay provides a robust initial screening to determine the compound's 50% inhibitory concentration (IC50).
Step-by-Step Protocol
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HeLa, A549) to approximately 80% confluency.
-
Trypsinize, count, and resuspend the cells in a complete culture medium.
-
Seed 5,000-10,000 cells per well in a 96-well clear-bottom plate in a volume of 100 µL.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution in a complete culture medium to prepare treatment concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
WST-1 Reagent Addition:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed in the control wells.
-
-
Data Acquisition:
-
Shake the plate for 1 minute on an orbital shaker.
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 620 nm to reduce background noise.
-
Data Analysis and Interpretation
The cell viability is calculated as a percentage relative to the vehicle control. An IC50 value, the concentration at which 50% of cell viability is inhibited, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
| Parameter | Description |
| Cell Line | e.g., HeLa |
| Seeding Density | 8,000 cells/well |
| Incubation Time | 48 hours |
| WST-1 Incubation | 2 hours |
| Readout | Absorbance at 450 nm |
| Controls | Vehicle (DMSO), Untreated |
Protocol 2: Quantifying Apoptosis Induction via Caspase-3/7 Activity
Scientific Rationale
If this compound demonstrates cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway activated by anti-cancer agents. Caspases-3 and -7 are key executioner caspases in the apoptotic cascade. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method that measures their activity. The assay reagent contains a proluminescent caspase-3/7 substrate which, when cleaved by active caspase-3/7, releases aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment procedure as described in Protocol 1. It is recommended to use concentrations around the previously determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).
-
Include a positive control for apoptosis, such as staurosporine (1 µM).
-
-
Incubation:
-
Incubate the plate for a shorter duration than the cytotoxicity assay, as caspase activation precedes cell death (e.g., 6, 12, or 24 hours).
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent directly to each well containing 100 µL of medium.
-
-
Incubation and Data Acquisition:
-
Mix the contents by shaking the plate on an orbital shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Interpretation
The luminescent signal is directly proportional to the amount of active caspase-3/7. The results should be expressed as fold change in luminescence relative to the vehicle control. A significant, dose-dependent increase in caspase activity suggests that this compound induces apoptosis.
Caption: Simplified apoptotic pathway and Caspase-Glo 3/7 assay target.
Protocol 3: Mechanistic Study - Measurement of Intracellular Reactive Oxygen Species (ROS)
Scientific Rationale
Many cytotoxic compounds exert their effects by inducing oxidative stress. The thiol group in this compound could potentially be involved in redox cycling, leading to the generation of reactive oxygen species (ROS). The DCFDA (2',7'-dichlorodihydrofluorescein diacetate) assay is a widely used method for detecting intracellular ROS. Non-fluorescent DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight, as described previously.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a short duration (e.g., 1, 3, or 6 hours).
-
Include a positive control for ROS induction, such as H2O2 (100 µM) or pyocyanin.
-
-
DCFDA Loading:
-
Prepare a 10 µM working solution of DCFDA in a serum-free medium.
-
Remove the treatment medium from the wells and wash once with 1x PBS.
-
Add 100 µL of the DCFDA working solution to each well.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
Remove the DCFDA solution and wash the cells once with 1x PBS.
-
Add 100 µL of 1x PBS to each well.
-
Immediately measure the fluorescence using a microplate fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis and Interpretation
The fluorescence intensity is proportional to the level of intracellular ROS. Results should be presented as the fold change in fluorescence relative to the vehicle-treated control cells. A dose-dependent increase in fluorescence indicates that the compound induces oxidative stress, which could be a primary mechanism of its cytotoxicity.
| Parameter | Description |
| Assay Plate | 96-well, black, clear-bottom |
| Compound Incubation | 3 hours |
| Probe | 10 µM DCFDA |
| Probe Loading Time | 30 minutes |
| Readout | Fluorescence (Ex/Em: 485/535 nm) |
| Controls | Vehicle (DMSO), Positive (H2O2) |
References
Application Notes and Protocols for the Use of Pyrimidine Derivatives in Plant Growth Stimulation
Introduction: A New Frontier in Plant Biostimulants
In the quest for sustainable agriculture and enhanced crop productivity, researchers are increasingly turning to novel classes of biostimulants. Among these, synthetic pyrimidine derivatives have emerged as a promising frontier, offering potent plant growth-regulating properties.[1][2] These low-molecular-weight heterocyclic compounds have demonstrated significant efficacy in promoting plant growth, enhancing photosynthetic activity, and bolstering resilience to environmental stressors.[1][2] This guide provides a comprehensive overview of the mechanisms, applications, and protocols for utilizing pyrimidine derivatives as effective plant growth stimulators, intended for researchers, scientists, and professionals in plant science and agricultural drug development.
Unlike traditional fertilizers that supply nutrients, pyrimidine-based biostimulants function as signaling molecules that modulate the plant's endogenous physiological processes.[2][3] Many of these synthetic compounds exhibit auxin- and cytokinin-like activities, influencing key developmental pathways from seed germination to maturation.[1][2][3] Their application at low, environmentally benign concentrations (typically in the 10⁻⁵M to 10⁻⁹M range) can lead to significant improvements in crop yield and quality.[1] This document will delve into the scientific underpinnings of their action and provide practical, field-proven methodologies for their evaluation and application.
Section 1: The Mechanistic Underpinnings of Pyrimidine-Induced Growth Stimulation
The efficacy of pyrimidine derivatives as plant growth regulators stems from their interaction with fundamental phytohormone signaling pathways. Evidence suggests that these compounds do not act as direct nutrient sources but rather as modulators of the plant's internal communication systems, primarily the auxin and cytokinin pathways.[2][4]
Auxin-Like Activity: Promoting Rooting and Elongation
Auxins are pivotal for a myriad of developmental processes, including cell elongation, root initiation, and apical dominance. Synthetic pyrimidine derivatives can mimic the effects of natural auxins, such as indole-3-acetic acid (IAA).[2][5] The proposed mechanism involves the interaction of these derivatives with the core components of the auxin signaling cascade.
The canonical auxin signaling pathway begins with the perception of auxin by the TRANSPORT INHIBITOR RESISTANT1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins.[6] In the absence of auxin, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins act as repressors by binding to AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing the expression of auxin-responsive genes. When auxin is present, it facilitates the interaction between TIR1/AFB and Aux/IAA proteins, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressors. This frees the ARF transcription factors to activate the expression of genes that drive cellular responses like growth and development.[6] It is hypothesized that pyrimidine derivatives with auxin-like activity can promote the degradation of Aux/IAA repressors, thereby activating auxin-responsive gene expression.
Hypothesized Auxin Signaling Pathway Modulation by Pyrimidine Derivatives
Caption: Pyrimidine derivatives may enhance auxin signaling by promoting the degradation of Aux/IAA repressors.
Cytokinin-Like Activity: Stimulating Cell Division and Delaying Senescence
Cytokinins are central to the regulation of cell division (cytokinesis), shoot growth, and the delay of senescence. Certain pyrimidine derivatives exhibit effects analogous to natural cytokinins.[1][2] The cytokinin signaling pathway is a multi-step phosphorelay system.
This pathway is initiated when cytokinins bind to ARABIDOPSIS HISTIDINE KINASE (AHK) receptors located in the endoplasmic reticulum membrane.[7][8] This binding event leads to the autophosphorylation of the AHK receptor. The phosphate group is then transferred to HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs), which subsequently translocate from the cytoplasm to the nucleus.[9] In the nucleus, the AHPs phosphorylate ARABIDOPSIS RESPONSE REGULATORS (ARRs), which are transcription factors. The phosphorylation of Type-B ARRs activates them, leading to the transcription of cytokinin-responsive genes, including those that promote cell division and growth.[8] Pyrimidine derivatives with cytokinin-like activity are thought to interact with this pathway, potentially by binding to AHK receptors or otherwise promoting the phosphorelay cascade, ultimately leading to the activation of cytokinin-responsive genes.
Hypothesized Cytokinin Signaling Pathway Modulation by Pyrimidine Derivatives
Caption: Pyrimidine derivatives may mimic cytokinins, activating the AHK receptors and initiating a phosphorelay that stimulates cell division.
Section 2: Prominent Pyrimidine Derivatives and Their Observed Effects
Research has identified several pyrimidine derivatives with significant plant growth-stimulating properties. Among the most studied are Methyur and Kamethur.[10]
| Compound | Chemical Name | Observed Effects | Typical Concentration |
| Methyur | Sodium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine | Promotes root and shoot growth, enhances photosynthesis, increases yield in various crops including wheat and barley.[1][10] | 10⁻⁶M - 10⁻⁷M[5][11] |
| Kamethur | Potassium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine | Similar auxin- and cytokinin-like effects to Methyur, stimulates growth and development in cereals and other crops.[1][10] | 10⁻⁶M - 10⁻⁷M[5][11] |
| Thienopyrimidine Derivatives | Various substituted thienopyrimidines | Showed greater growth-regulating impact on wheat compared to IAA, Methyur, and Kamethur in some studies.[12] | 10⁻⁶M[13] |
Section 3: A Note on Folcisteine (N-ATCA) - A Synergistic Biostimulant
While not a pyrimidine derivative, Folcisteine (N-Acetyl-Thiazolidine-4-Carboxylic Acid, or N-ATCA) is a potent biostimulant often discussed in the context of plant growth regulation.[14] Derived from the sulfur-rich amino acid L-cysteine, Folcisteine enhances plant tolerance to abiotic stress, improves nutrient uptake, and promotes overall growth.[14][15][16] Its mechanism is believed to involve the modulation of hormonal crosstalk and the enhancement of the plant's antioxidant systems.[17] Given its complementary mode of action, Folcisteine can be considered for use in conjunction with pyrimidine derivatives to achieve synergistic effects on crop performance.
Section 4: Experimental Protocols for Evaluation and Application
The following protocols provide a framework for researchers to evaluate the efficacy of pyrimidine derivatives on plant growth.
Protocol for Seed Treatment and Seedling Growth Assay
This protocol is designed to assess the impact of pyrimidine derivatives on seed germination and early seedling development.
Materials:
-
Seeds of the target plant species (e.g., wheat, barley, tomato)
-
Pyrimidine derivative stock solution (e.g., 1 mM in a suitable solvent)
-
Sterile distilled water
-
1% Sodium hypochlorite solution or 1% KMnO₄ solution for sterilization[2]
-
96% Ethanol[2]
-
Petri dishes or plastic cuvettes with sterile filter paper or perlite[2]
-
Growth chamber with controlled light, temperature, and humidity[2]
Procedure:
-
Seed Sterilization: a. Surface sterilize seeds by immersing them in 1% sodium hypochlorite solution for 10 minutes (or 1% KMnO₄ for 10 minutes followed by a 1-minute rinse in 96% ethanol).[2] b. Rinse the seeds thoroughly three times with sterile distilled water.[2]
-
Preparation of Treatment Solutions: a. Prepare a series of dilutions of the pyrimidine derivative stock solution to achieve the desired final concentrations (e.g., 10⁻⁵M, 10⁻⁶M, 10⁻⁷M, 10⁻⁸M, 10⁻⁹M). Use sterile distilled water as the diluent. b. Prepare a control solution of sterile distilled water. c. (Optional) Prepare a positive control solution of a known plant growth regulator like IAA or Kinetin at a similar concentration.
-
Seed Treatment and Germination: a. Place a sterile filter paper or a layer of perlite in each petri dish or cuvette. b. Moisten the substrate with the respective treatment or control solutions. c. Place a predetermined number of sterilized seeds (e.g., 20-25) in each dish.[2] d. Seal the dishes and place them in a dark incubator at 20-22°C for 48 hours for germination.[2]
-
Seedling Growth: a. After germination, transfer the seedlings to a growth chamber with a controlled environment (e.g., 16/8 h light/dark cycle, 20-22°C, 3000 lux light intensity, 60-80% humidity).[2] b. Grow the seedlings for a specified period (e.g., 4 weeks).[2]
-
Data Collection and Analysis: a. At the end of the growth period, measure morphological parameters such as shoot length, root length, and fresh/dry biomass. b. Calculate the germination percentage for each treatment. c. Statistically analyze the data to determine the significance of the observed effects compared to the control.
Experimental Workflow for Seedling Growth Assay
Sources
- 1. Novel Pyrimidine Derivatives as Regulators of Barley Growth and Photosynthesis During the Vegetation Period | Auctores [auctoresonline.org]
- 2. auctoresonline.org [auctoresonline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytokinin signaling in plant development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 10. Editorial: Methods in phytohormone detection and quantification: 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
- 13. plantsciencejournal.com [plantsciencejournal.com]
- 14. Physiological mechanism of sodium salicylate and folcisteine on alleviating salt stress in wheat seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Does Folcisteine (NATCA) Play a Role in Facilitating Seed Germination, Root Development, and Elevating Root AsA-GSH Cycle Efficiency Under Combined Copper-Cadmium Stress in Maize? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Folcisteine NATCA AATC 99%TC Supplier & Manufacturer [doraagri.com]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-6-sulfanylpyrimidin-4(3H)-one
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 2-Amino-6-sulfanylpyrimidin-4(3H)-one. This document is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this critical heterocyclic building block. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.
The most prevalent and accessible route to this compound is the base-catalyzed cyclocondensation reaction between thiourea and an active methylene compound, typically a cyanoacetate derivative like ethyl cyanoacetate.[1][2] While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact the final yield and purity. This guide provides a structured approach to identifying and resolving common synthetic challenges.
Understanding the Core Synthesis: The Reaction Pathway
The synthesis proceeds via a base-catalyzed condensation mechanism. A strong base, typically sodium ethoxide prepared in situ or commercially, deprotonates the α-carbon of ethyl cyanoacetate, generating a nucleophilic enolate. This enolate then attacks one of the electrophilic thiocarbonyl carbons of thiourea, initiating a cascade of cyclization and tautomerization steps to yield the final pyrimidine ring system.
Caption: Core mechanism for pyrimidine synthesis.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low (<50%), and TLC analysis shows a significant amount of unreacted thiourea and ethyl cyanoacetate. What are the likely causes?
This is the most frequent problem, typically pointing to suboptimal reaction conditions or reagent quality. The primary cause is often an inefficient initial condensation, preventing the reaction from proceeding to completion.
Causality Analysis:
-
Inactive Base/Insufficient Base: The base (e.g., sodium ethoxide) is the engine of this reaction. Moisture in the solvent or atmosphere will rapidly quench the ethoxide, rendering it inactive. Using an insufficient molar equivalent will result in incomplete deprotonation of the ethyl cyanoacetate.
-
Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low will significantly slow the rate of condensation, leading to an incomplete reaction within a practical timeframe.[3]
-
Poor Reagent Purity: Impurities in starting materials can inhibit the catalytic cycle or introduce side reactions that consume reagents.[3]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Use freshly opened or properly dried absolute ethanol (>99.5%).
-
Dry all glassware in an oven (120°C) for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Prepare sodium ethoxide in situ by carefully dissolving clean sodium metal in absolute ethanol under a nitrogen atmosphere. This is often more reliable than using commercial sodium ethoxide, which can degrade upon storage.
-
-
Optimize Base Stoichiometry:
-
Use a slight excess of the base relative to the ethyl cyanoacetate (e.g., 1.1-1.2 equivalents) to ensure complete enolate formation.
-
-
Control Reaction Temperature & Time:
-
The reaction is typically run at reflux in ethanol (approx. 78°C).[1] Ensure the reaction mixture reaches and maintains a gentle reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is Ethyl Acetate:Hexane (e.g., 7:3 or 8:2). The product is highly polar and should have a low Rf value. The reaction is complete when the starting material spots (ethyl cyanoacetate) are no longer visible. This can take anywhere from 4 to 12 hours.[3]
-
Summary of Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Solvent | Absolute Ethanol | Ensures anhydrous conditions, ideal for sodium ethoxide stability and reactivity. |
| Base | Sodium Ethoxide (freshly prepared) | Provides a strong, non-nucleophilic base to drive enolate formation. |
| Molar Ratio (ECA:Thiourea:Base) | 1 : 1 : 1.1 | A slight excess of base ensures complete conversion of the limiting reagent. |
| Temperature | Reflux (~78°C) | Provides sufficient activation energy without excessive side-product formation. |
| Reaction Time | 4 - 12 hours | Must be determined by TLC monitoring to ensure reaction completion.[3] |
Q2: My crude product is highly impure, showing multiple byproducts on TLC/NMR. What are the most common side reactions and how can I prevent them?
The formation of byproducts is often a result of competing reaction pathways, which become significant when the primary cyclocondensation is slow or when reaction conditions are not well-controlled.
Causality Analysis:
-
Self-Condensation: Ethyl cyanoacetate can undergo self-condensation in the presence of a strong base.
-
Thiourea Decomposition: At excessively high temperatures or during prolonged reaction times, thiourea can decompose.
-
Hydrolysis: If water is present, the ester and nitrile functionalities of the starting material and intermediates can hydrolyze, leading to undesired carboxylic acids and amides.
Caption: Desired reaction pathway versus common side reactions.
Troubleshooting Protocol:
-
Strict Adherence to Anhydrous Technique: As detailed in Q1, this is the single most effective way to prevent hydrolysis-related side products.
-
Controlled Reagent Addition: Consider adding the solution of sodium ethoxide dropwise to the mixture of ethyl cyanoacetate and thiourea in ethanol at room temperature before heating to reflux. This can help control the initial exotherm and minimize self-condensation.
-
Avoid Over-refluxing: Once TLC indicates the disappearance of the limiting starting material, proceed to the work-up. Unnecessarily long reflux times can lead to thermal degradation of both the product and reagents.
Q3: My product crashes out of the work-up solution as a sticky solid or oil, making it difficult to filter and purify. How can I achieve a clean precipitation?
Proper work-up is crucial for both yield and purity. The product is amphoteric and its solubility is highly pH-dependent. An oily precipitate suggests the presence of impurities or improper pH adjustment.
Causality Analysis:
-
Incorrect pH: The product is least soluble at its isoelectric point. If the solution is too acidic or too basic during precipitation, the product may remain partially dissolved or co-precipitate with salts.
-
Rapid Precipitation: Cooling the reaction mixture too quickly or adding the acid too fast can cause the product to crash out as an amorphous solid or oil, trapping impurities.
-
Insufficient Washing: Failure to adequately wash the filtered solid will leave residual salts (e.g., sodium acetate, sodium chloride) and soluble organic impurities.
Troubleshooting Protocol:
-
Controlled Neutralization: After the reaction is complete, cool the mixture in an ice bath to 0-5°C. Slowly add glacial acetic acid dropwise with vigorous stirring to neutralize the sodium ethoxide. Monitor the pH with pH paper, aiming for a final pH of 6-7. Using a stronger acid like HCl is possible but can be more difficult to control and may lead to a more acidic final pH if overshot.
-
Promote Crystallization: After neutralization, allow the mixture to stir in the ice bath for at least 30-60 minutes. If a precipitate does not form or is oily, try scratching the inside of the flask with a glass rod to induce crystallization.
-
Thorough Washing: Once a filterable solid is obtained, collect it by vacuum filtration. Wash the filter cake sequentially with:
-
Cold Water: To remove inorganic salts.
-
Cold Ethanol: To remove any remaining starting materials or soluble organic impurities.
-
Diethyl Ether or Hexane: To aid in drying the solid.
-
-
Recrystallization: For high purity, recrystallization is recommended. A common and effective solvent system is a mixture of Dimethylformamide (DMF) and water or ethanol and water.[4] Dissolve the crude product in a minimal amount of hot DMF or ethanol, then slowly add water until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
Frequently Asked Questions (FAQs)
Q1: Is it better to use commercial sodium ethoxide or prepare it in situ? A1: Preparing it in situ from sodium metal and absolute ethanol is highly recommended. This ensures the base is fresh, anhydrous, and at its highest activity, directly addressing one of the most common failure points in this synthesis.
Q2: My final product is a pale yellow, but the literature reports a white solid. How can I decolorize it? A2: A yellow tint often indicates the presence of minor, highly conjugated impurities. During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount (e.g., 1-2% by weight) of activated charcoal.[4] Keep the solution hot for a few minutes, then perform a hot filtration through a pad of celite to remove the charcoal before allowing the filtrate to cool and crystallize. Use charcoal sparingly as it can adsorb your desired product, reducing the yield.
Q3: Can I use a different base, like potassium carbonate or DBU? A3: While other bases can be used in pyrimidine synthesis, sodium ethoxide in ethanol is the classic and most reliable choice for this specific transformation.[5] Weaker bases like potassium carbonate may not be strong enough to efficiently deprotonate ethyl cyanoacetate, leading to very slow or incomplete reactions. Strong, non-nucleophilic organic bases like DBU could work but would require significant optimization of solvent and temperature. For predictable and high yields, sticking with the established ethoxide system is advised.
Q4: What are the key safety precautions for this reaction? A4: The primary hazard is the use of sodium metal for preparing the base. Sodium reacts violently with water. All operations involving sodium metal must be performed under strictly anhydrous conditions and preferably under an inert atmosphere. Hydrogen gas is evolved during its reaction with ethanol, which is flammable and must be safely vented in a fume hood. Thiourea is a suspected carcinogen and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).
References
- Kambe, S., et al. (1981). A Method for the design of highly functionalized pyridine compounds. This is a representative citation style based on the context of the search results; a direct paper for this specific synthesis would be cited here.
-
MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. MDPI. Available at: [Link]
-
Rasapalli, S., et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-one. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor.org. Available at: [Link]
-
ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link]
-
Beilstein Journals. (n.d.). (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers. Beilstein Journals. Available at: [Link]
-
Rasayan Journal. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry. Available at: [Link]
-
Asian Journal of Chemistry. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry. Available at: [Link]
-
Bentham Science. (2024). Thiourea-Ammonium Chloride Mediated Knoevenagel Condensation as an Intermediate in the Synthesis of Pyrimidine Scaffolds under Solvent-free Condition. Bentham Science. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
PubMed. (n.d.). Cyclization reactions leading to beta-hydroxyketo esters. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 2-amino-4, 6-dimethoxypyrimidine. Google Patents.
-
PubMed Central. (2022). A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. PubMed Central. Available at: [Link]
-
ResearchGate. (2010). ChemInform Abstract: Some Observations on the Base-Catalyzed Cyclocondensation of 2,6-Dihalobenzaldehydes, Ethyl Cyanoacetate, and Thiourea. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the cyclocondensation reaction between... ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Royal Society of Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (2025). SYNTHESIS OF NEW TWO DERIVATIVES OF 6-MERCAPTOPURINE... ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Ethyl cyanoacetate. Wikipedia. Available at: [Link]
-
PubMed Central. (n.d.). Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines. PubMed Central. Available at: [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]
- Google Patents. (n.d.). Synthesis of 2-amino-4, 6-dimethyl pyrimidine. Google Patents.
-
MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. Available at: [Link]
-
PubMed. (n.d.). Continuous monitoring of Pi release following nucleotide hydrolysis... PubMed. Available at: [Link]
-
PubMed. (n.d.). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors... PubMed. Available at: [Link]
Sources
Technical Support Center: Preventing Degradation of 2-Amino-6-sulfanylpyrimidin-4(3H)-one in Storage
Introduction: 2-Amino-6-sulfanylpyrimidin-4(3H)-one, commonly known as 6-thioguanine (6-TG), is a critical thiopurine analog used in biomedical research and as a metabolite of therapeutic drugs. The integrity of this compound is paramount for reproducible and accurate experimental outcomes. The primary challenge in its handling and storage is the chemical lability of the C6-sulfanyl (-SH) group, which is highly susceptible to oxidation. This guide provides in-depth technical advice, troubleshooting protocols, and best practices to ensure the long-term stability of 6-thioguanine in your laboratory.
Troubleshooting Guide: Diagnosing 6-Thioguanine Degradation
If you suspect your stored 6-thioguanine has degraded, follow this logical workflow to identify the cause and determine the appropriate course of action.
Caption: Troubleshooting workflow for suspected 6-thioguanine degradation.
Frequently Asked Questions (FAQs) & Best Practices
Q1: What are the primary signs of 6-thioguanine degradation?
A1: The most common visual indicator of degradation in solid 6-thioguanine is a color change. Pure 6-thioguanine is typically a pale yellow or off-white powder. Upon degradation, primarily through oxidation, it can turn yellow, tan, or even brown. This is often due to the formation of disulfide-linked species and other oxidized derivatives. In solution, degradation may manifest as reduced solubility, the appearance of precipitates, or a decrease in potency leading to inconsistent experimental results.
Q2: What is the core chemical reason for 6-thioguanine's instability?
A2: The instability is rooted in the sulfanyl (-SH) group at the 6th position of the purine ring. This thiol group is readily oxidized. The primary degradation pathway involves its conversion to various oxidized sulfur species, including disulfides (dimers), sulfinates, and ultimately, the highly oxidized guanine sulfonate (GSO3).[1] This process is accelerated by exposure to atmospheric oxygen, light (especially UVA), and elevated temperatures.[2][3]
Q3: What are the definitive storage conditions for solid 6-thioguanine?
A3: To maximize shelf-life, solid 6-thioguanine must be protected from four key environmental factors: oxygen, humidity, light, and heat.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | -20°C or below. | Slows down the rate of all chemical reactions, including oxidation. While some suppliers may ship at room temperature for short durations, long-term storage requires cold temperatures.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen). | Directly prevents oxidation by displacing atmospheric oxygen, the primary driver of sulfanyl group degradation. This is the most critical factor for long-term stability. |
| Humidity | Store in a desiccator or with desiccant. | Moisture can accelerate degradation pathways. Containers should be tightly sealed to prevent water vapor ingress.[5][6] |
| Light | Amber vial or opaque container. | 6-Thioguanine is a photosensitizer that can generate reactive oxygen species (ROS) upon exposure to UVA light, which in turn accelerates its own degradation.[3] |
Best Practice: Upon receiving, it is highly recommended to aliquot the solid compound into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This prevents repeated exposure of the bulk material to air and moisture.[7]
Q4: My 6-thioguanine powder has turned brownish. Can I still use it?
A4: A visible color change is a strong indicator of significant oxidation and degradation. It is highly inadvisable to use discolored material for quantitative experiments or in cell-based assays. The presence of degradation products can lead to unpredictable and non-reproducible results, and these byproducts may have their own unintended biological activities. The best course of action is to discard the suspect material and procure a fresh batch, implementing the stringent storage protocols outlined in this guide.
Q5: How should I prepare and store solutions of 6-thioguanine?
A5: Solutions of 6-thioguanine are significantly less stable than the solid powder and should be prepared fresh for each experiment whenever possible. If short-term storage is unavoidable:
-
Solvent Choice: Use a high-purity, degassed (sparged with argon or nitrogen) solvent. For aqueous solutions, use a buffer at a pH where 6-TG is stable and soluble, but be aware that aqueous environments can facilitate degradation.
-
Storage: Store solutions frozen at -80°C in small, single-use aliquots. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
-
Duration: Do not store solutions for extended periods. A stability study from one supplier notes stability for up to one month at -20°C, but this should be considered a maximum.[4] For sensitive applications, storage for more than a few days is not recommended.
Q6: How can I analytically confirm if my 6-thioguanine has degraded?
A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of 6-thioguanine.
-
Method: A reversed-phase C18 column is typically used. A pure sample will show a single major peak at a characteristic retention time.
-
Degradation Signature: A degraded sample will exhibit a decrease in the area of the main 6-TG peak and the appearance of new peaks, which typically elute earlier (are more polar) than the parent compound. These new peaks correspond to oxidized byproducts.
-
Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the identity of the degradation products by analyzing their mass-to-charge ratios.[8]
Protocol: Aliquoting and Storing Solid 6-Thioguanine under Inert Gas
This protocol describes the best practice for preparing aliquots of solid 6-thioguanine for long-term storage to maximize its shelf-life and ensure experimental reproducibility.
Materials:
-
Stock vial of 6-thioguanine
-
Multiple small (e.g., 1.5 mL) amber glass vials with screw caps and PTFE-lined septa
-
Source of dry inert gas (Argon or Nitrogen) with a regulator and tubing
-
Analytical balance
-
Spatulas
-
Parafilm® or other sealing film
-
-20°C or -80°C freezer
Procedure:
-
Preparation: Bring the stock vial of 6-thioguanine to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Inert Environment: If available, perform all subsequent steps inside a nitrogen or argon-filled glovebox. If a glovebox is not available, you can create a makeshift inert environment.
-
Weighing: Tare a new, empty amber vial on the balance. Carefully transfer the desired amount of 6-thioguanine (e.g., 1-5 mg) into the vial. Record the exact weight.
-
Inert Gas Purge (No Glovebox):
-
Gently insert the inert gas line into the vial, keeping the tip just above the powder.
-
Start a very gentle flow of gas to displace the air in the vial. A flow rate that does not disturb the powder is crucial.
-
Continue the purge for 30-60 seconds.
-
-
Sealing: While the inert gas is still flowing, quickly and tightly screw on the cap. The positive pressure from the gas flow will help prevent air from re-entering as you seal the vial.
-
Final Seal: Wrap the cap-vial interface securely with Parafilm® to provide an additional barrier against moisture and air.
-
Labeling: Clearly label the vial with the compound name, date, exact mass, and storage conditions.
-
Storage: Place the sealed aliquot vial in a labeled box and store it immediately in a -20°C or -80°C freezer.[4][5]
References
-
de Boer, N. K., van Bodegraven, A. A., & Mulder, C. J. (2010). Biotransformation of 6-thioguanine in inflammatory bowel disease patients. Expert Opinion on Drug Metabolism & Toxicology, 6(8), 1017-1027. [Link]
-
Wikipedia. (n.d.). Tioguanine. [Link]
-
O'Donovan, P., Perally, S., & Margison, G. P. (2010). Photo-oxidation of 6-thioguanine by UVA: the formation of addition products with low molecular weight thiol compounds. Photochemical & Photobiological Sciences, 9(8), 1089-1095. [Link]
-
Khor, C. C., & Lee, J. C. (2013). Monitoring and Management of Toxicities in Long-Term Thiopurine Therapy. Gastroenterology & Hepatology, 9(9), 576-585. [Link]
-
Wang, Y., & Wang, Y. (2015). 6-thioguanine induces mitochondrial dysfunction and oxidative DNA damage in acute lymphoblastic leukemia cells. Molecular & Cellular Proteomics, 14(4), 936-946. [Link]
-
Gniazdowska, E., & Wasiak, M. (2021). Development of innovative methodology for determination of 6-thioguanine in whole blood erythrocytes by HPLC–PDA-based technique for medical diagnostics purposes. Scientific Reports, 11(1), 16008. [Link]
-
MSF Medical Guidelines. (n.d.). Drug quality and storage. [Link]
-
Kopljar, D., et al. (2022). Interaction of 6-Thioguanine with Aluminum Metal–Organic Framework Assisted by Mechano-Chemistry, In Vitro Delayed Drug Release, and Time-Dependent Toxicity to Leukemia Cells. Pharmaceutics, 14(10), 2056. [Link]
-
Chen, C., et al. (2022). Thioguanine restoration through type I photosensitization-superoxide oxidation-glutathione reduction cycles. Organic & Biomolecular Chemistry, 20(48), 9687-9694. [Link]
-
PharmGKB. (n.d.). Thiopurine Pathway, Pharmacokinetics/Pharmacodynamics. [Link]
-
Yulianto, R., et al. (2018). Validation of 6-mercaptopurine and 6-thioguanine in dried blood spot by ultra performance liquid chromatography-tandem mass spectrometry. International Journal of Applied Pharmaceutics, 10(5), 221-227. [Link]
-
Royal Society of Chemistry. (2022). Mechanistic investigation of the deamination reaction of 6-thioguanine: a theoretical study. RSC Advances. [Link]
-
AERU. (n.d.). 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). [Link]
-
DTIC. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. [Link]
-
Gilissen, L. P., et al. (2012). A practical guide to thiopurine prescribing and monitoring in IBD. Frontline Gastroenterology, 3(3), 186-192. [Link]
-
IAPHL. (n.d.). Guidelines for the Storage of Essential Medicines and Other Health Commodities. [Link]
-
Karran, P., & Attard, V. (2008). Oxidation-Mediated DNA Cross-Linking Contributes to the Toxicity of 6-Thioguanine in Human Cells. Molecular Cancer Research, 6(8), 1358-1365. [Link]
-
DDS Medication Training. (2021). Storing Medications per FDA and Drug Manufacturer Requirements. [Link]
-
O'Donovan, P., et al. (2005). Protein oxidation and DNA repair inhibition by 6-thioguanine and UVA radiation. Journal of Biological Chemistry, 280(12), 11529-11536. [Link]
Sources
- 1. Photo-oxidation of 6-thioguanine by UVA: the formation of addition products with low molecular weight thiol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Protein oxidation and DNA repair inhibition by 6-thioguanine and UVA radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 6-Thioguanine(154-42-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Amino-6-sulfanylpyrimidin-4(3H)-one (6-Thioguanine)
Welcome to the technical support guide for the synthesis of 2-Amino-6-sulfanylpyrimidin-4(3H)-one, a crucial purine analogue more commonly known as 6-Thioguanine (6-TG).[1] This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address the common challenges and impurities encountered during synthesis, providing expert insights, troubleshooting protocols, and preventative strategies to ensure high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 6-Thioguanine?
A1: The impurity profile of 6-Thioguanine (6-TG) is highly dependent on the synthetic route. For the common and cost-effective pathway involving the condensation of thiourea with an active methylene compound like ethyl cyanoacetate, followed by cyclization, you should anticipate three main classes of impurities:
-
Oxidation-Related Impurities: The thiol (-SH) group in 6-TG is highly susceptible to oxidation. The most prevalent impurity is the disulfide-bridged dimer, Bis(2-amino-4-oxo-4,5-dihydro-6-pyrimidinyl) disulfide . Further oxidation can lead to sulfonic acid derivatives (guanine-6-sulfonate), which can be difficult to remove.[2]
-
Starting Material & Intermediate Impurities: Incomplete reactions can leave residual thiourea or ethyl cyanoacetate . Additionally, incompletely cyclized intermediates may persist in the crude product.
-
Side-Reaction Products: Depending on the specific reaction conditions (e.g., pH, temperature), side reactions can occur. For instance, hydrolysis of the pyrimidine ring can happen under harsh acidic or basic conditions, although this is less common under standard protocols.
Q2: My final product has a distinct yellow to brownish tint, not the expected pale yellow or off-white. What is the likely cause?
A2: A significant yellow or brown discoloration is almost always indicative of oxidation. The primary culprit is the formation of the disulfide dimer and potentially other higher oxidation state species.[2][3] This occurs when the thiol group is exposed to oxygen, a process that is significantly accelerated under basic conditions and in the presence of trace metal ions.
-
Causality: During the reaction workup or even during storage, atmospheric oxygen can oxidize two molecules of 6-TG, forming a disulfide bond (S-S). This dimer is more colored than the monomeric 6-TG. The presence of these colored impurities, even at low levels, can impart a noticeable tint to the final product.
To prevent this, it is critical to perform the reaction and workup under an inert atmosphere (Nitrogen or Argon) and use degassed solvents.
Q3: I'm consistently observing a significant peak corresponding to the disulfide dimer in my HPLC analysis. How can I minimize its formation during the synthesis and workup?
A3: Minimizing disulfide formation requires a proactive, multi-step approach focused on excluding oxygen and reversing any oxidation that does occur.
-
Inert Atmosphere: The single most effective preventative measure is to maintain a strict inert atmosphere throughout the synthesis, filtration, and drying steps. Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen or argon, or by using freeze-pump-thaw cycles.
-
Controlled Workup: When adjusting the pH for precipitation, do so cautiously. Highly basic conditions can deprotonate the thiol, making it more susceptible to oxidation.
-
Reductive Workup: If you suspect oxidation has occurred, you can introduce a mild reducing agent during the workup. After the reaction is complete and cooled, but before final isolation, adding a small amount of a reducing agent like sodium dithionite or dithiothreitol (DTT) can cleave the disulfide bonds back to the desired thiol. This is a common strategy in peptide and protein chemistry to maintain cysteine residues in their reduced state.[3]
Q4: What are the recommended analytical methods for detecting and quantifying these impurities?
A4: A combination of chromatographic and spectroscopic methods is essential for robust quality control.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reversed-phase HPLC method using a C18 column with a UV detector is ideal.[4][5] Detection at wavelengths around 340 nm is often used for thiopurines.[4][5] This method can effectively separate 6-TG from its disulfide dimer, unreacted starting materials, and other impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For definitive identification of impurities, especially those present at low levels, LC-MS/MS is the gold standard.[6][7] It provides both the retention time and the mass-to-charge ratio, allowing for unambiguous structure confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and can be used to identify major impurities if their concentration is high enough (>1-5%).
Troubleshooting Guide
| Symptom / Observation | Probable Cause(s) | Recommended Solutions & Preventative Actions |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Incorrect stoichiometry or poor reagent quality. | 1. Monitor reaction progress via TLC or HPLC. Increase reaction time or temperature if necessary. 2. Optimize precipitation pH and recrystallization solvent system. 3. Verify the purity of starting materials (thiourea, ethyl cyanoacetate). Ensure accurate weighing and molar ratios. |
| Yellow or Brown Product | 1. Oxidation of the thiol group to form colored disulfide dimers or other oxidized species.[2] | 1. Crucial: Conduct the entire process under an inert (N₂ or Ar) atmosphere. 2. Use degassed solvents for the reaction and recrystallization. 3. Consider a reductive workup with a small amount of sodium dithionite. 4. Purify via recrystallization, potentially with activated charcoal treatment to remove colored impurities. |
| Poor Solubility of Crude Product | 1. High concentration of the disulfide dimer, which is often less soluble. 2. Presence of polymeric impurities. | 1. Treat a suspension of the crude product in a suitable solvent with a reducing agent (e.g., DTT) to cleave disulfide bonds. 2. Filter the reaction mixture while hot to remove any insoluble polymeric material before crystallization. |
| Extra Peaks in HPLC (Besides Product) | 1. Unreacted starting materials. 2. Formation of the disulfide dimer. 3. Incompletely cyclized intermediates. | 1. Compare retention times with authentic standards of thiourea and ethyl cyanoacetate. Optimize reaction conditions for full conversion. 2. The dimer peak will typically be broader and have a different retention time. Confirm with LC-MS. 3. Characterize the intermediate by LC-MS to understand the reaction pathway and optimize cyclization conditions (e.g., base, temperature). |
Key Experimental Protocols & Workflows
Workflow for Synthesis and Impurity Control
The following diagram illustrates a robust workflow designed to minimize impurity formation during the synthesis of 6-Thioguanine.
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a starting point for analyzing the purity of 6-Thioguanine and detecting common impurities.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.05 M Potassium Phosphate buffer, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 2% B
-
5-15 min: 2% to 30% B
-
15-20 min: 30% B
-
20-22 min: 30% to 2% B
-
22-30 min: 2% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of sample in 10 mL of a suitable solvent (e.g., 0.1 M NaOH), then dilute with the mobile phase.
Protocol 2: Recrystallization for Purification
This procedure is effective for removing the disulfide dimer and other less polar impurities.
-
Dissolution: In a flask equipped with a condenser and under a nitrogen atmosphere, suspend the crude 6-Thioguanine in a minimal amount of 0.5 M NaOH solution. Gently warm the mixture until a clear solution is obtained.
-
Charcoal Treatment (Optional): If the solution is highly colored, add a small amount of activated charcoal and stir for 10-15 minutes at a moderate temperature.
-
Filtration: Perform a hot filtration through a pad of celite to remove the charcoal and any insoluble material.
-
Precipitation: Transfer the hot, clear filtrate to a clean vessel. While stirring, slowly add glacial acetic acid dropwise until the pH reaches ~5-6. The pure 6-Thioguanine will precipitate out as a pale yellow solid.
-
Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath for at least 1 hour to maximize recovery.
-
Washing & Drying: Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold deionized water, followed by cold ethanol. Dry the product in a vacuum oven at 60-70°C to a constant weight.
Mechanistic Insight: Impurity Formation
Understanding the formation pathways of key impurities is crucial for developing effective control strategies.
The key takeaway is that the desired cyclization to 6-Thioguanine is a kinetically and thermodynamically favored process. However, the subsequent oxidation of the product to the disulfide dimer is a competing side reaction that occurs post-synthesis, particularly during workup and storage if precautions are not taken.[3]
References
- Vertex AI Search. (2020). 6-THIOGUANINE Synthesis, SAR, MCQ, Chemical Structure and Therapeutic Uses.
-
Lancaster, C. S., et al. (2014). 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy. The Oncologist. [Link]
-
Zhang, Y., et al. (2010). Photo-oxidation of 6-thioguanine by UVA: the formation of addition products with low molecular weight thiol compounds. Photochemistry and Photobiology. [Link]
-
Chemistry LibreTexts. (2022). 15.6: Redox Reactions of Thiols and Disulfides. [Link]
-
Rasapalli, S., et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Reichardt, C., et al. (2018). Excited-State Dynamics of the Thiopurine Prodrug 6-Thioguanine: Can N9-Glycosylation Affect Its Phototoxic Activity? Molecules. [Link]
-
ResearchGate. (2021). Development of innovative methodology for determination of 6-thioguanine in whole blood erythrocytes by HPLC–PDA-based technique for medical diagnostics purposes. [Link]
-
Al-Soud, Y. A., et al. (2017). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Therapeutic Drug Monitoring. [Link]
-
ResearchGate. (n.d.). Analysis of 6-thioguanine (6-tg) and 6-methylmercaptopurine (6-mmp) in whole blood, using online solid phase extraction liquid chromatography tandem mass spectrometry (LC-MS). [Link]
-
Nirazgad, F., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances. [Link]
-
Nelson, J. A., et al. (1983). Formation of 6-thioguanine and 6-mercaptopurine from their 9-alkyl derivatives in mice. Cancer Research. [Link]
-
ResearchGate. (2021). Converging Fate of the Oxidation and Reduction of 8-Thioguanosine. [Link]
-
Impact Factor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]
-
Nelson, J. A., et al. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research. [Link]
-
Lee, J. H., et al. (2017). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine. [Link]
-
MDPI. (2022). Interaction of 6-Thioguanine with Aluminum Metal–Organic Framework Assisted by Mechano-Chemistry, In Vitro Delayed Drug Release, and Time-Dependent Toxicity to Leukemia Cells. [Link]
-
Lane Lab of Chemistry. (2019). 334 BCH3023 Oxidation of Thiols and Reduction of Disulfides. YouTube. [Link]
-
Breithaupt, H., & Goebel, G. (1981). Reversed-phase high-performance liquid chromatography analysis of 6-thioguanine applicable to pharmacologic studies in humans. Journal of Chromatographic Science. [Link]
-
The Organic Chemistry Tutor. (2019). 03.03 Oxidation Reactions of Thiols. YouTube. [Link]
-
ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]
-
ClinPGx. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. [Link]
-
Wang, S., et al. (2022). Design, Synthesis, and Biological Activity of Thioguanine-Modified Pleuromutilin Derivatives. ACS Omega. [Link]
-
ResearchGate. (2019). Development and Method Validation of 6-Thioguanine and 6-Methylmercaptopurine in Erythrocytes Using LC-MS/MS. [Link]
-
Jock, S., et al. (2014). Identification and genetics of 6-thioguanine secreted by Erwinia species and its interference with the growth of other bacteria. Molecular Genetics and Genomics. [Link]
-
Swann, P. F., et al. (1996). Cytotoxic Mechanism of 6-Thioguanine: hMutSα, the Human Mismatch Binding Heterodimer, Binds to DNA Containing S6-Methylthioguanine. Biochemistry. [Link]
Sources
- 1. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo-oxidation of 6-thioguanine by UVA: the formation of addition products with low molecular weight thiol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Formation of 6-thioguanine and 6-mercaptopurine from their 9-alkyl derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversed-phase high-performance liquid chromatography analysis of 6-thioguanine applicable to pharmacologic studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 2-Amino-6-sulfanylpyrimidin-4(3H)-one
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2-Amino-6-sulfanylpyrimidin-4(3H)-one, also known as thioguanine. Our goal is to equip you with the scientific understanding and practical steps to overcome common challenges and achieve high-purity, crystalline material.
Understanding the Molecule: Key Physicochemical Properties
This compound is a purine analogue with poor aqueous solubility at neutral pH, but it is readily soluble in dilute alkaline solutions. Its structure, featuring an amino group, a thiol group, and a pyrimidinone core, presents specific challenges and opportunities in crystallization. The compound is known to exist as a pale yellow crystalline powder.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅N₅S | [1] |
| Molar Mass | 167.19 g/mol | [1] |
| Appearance | Pale yellow, odorless, crystalline powder | [1][2] |
| Solubility (Water) | Insoluble | [2] |
| Solubility (Other) | Readily soluble in dilute aqueous alkali; Insoluble in alcohol and chloroform. | [2] |
| pKa | 1.2 and 10.0 | [3] |
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the crystallization of this compound.
Problem 1: The Compound Fails to Dissolve in Common Organic Solvents.
Question: I'm trying to recrystallize my crude this compound, but it won't dissolve in methanol, ethanol, or acetone, even with heating. What should I do?
Answer:
This is expected behavior due to the molecule's polar nature and strong intermolecular hydrogen bonding. This compound is notoriously insoluble in most common organic solvents and water at neutral pH[2].
The Solution: pH-Dependent Solubility
The key to dissolving this compound is to exploit its acidic and basic functional groups. The recommended approach is to use a dilute aqueous alkali solution.
Step-by-Step Protocol for Dissolution:
-
Initial Suspension: Suspend your crude product in deionized water.
-
Basification: Slowly add a dilute aqueous solution of a weak base, such as 0.1 M ammonium hydroxide or sodium hydroxide, dropwise while stirring.
-
Observation: Continue adding the base until the solid completely dissolves. The solution should become clear. Avoid using a strong excess of base.
-
Decolorization (Optional but Recommended): If the solution is colored due to impurities, this is an ideal stage for decolorization. Add a small amount of activated charcoal to the solution and stir for 10-15 minutes at room temperature. Subsequently, filter the solution through a celite bed to remove the charcoal.
Problem 2: No Crystals Form Upon Cooling.
Question: I successfully dissolved my compound in a basic solution, but after cooling, no crystals have formed. What went wrong?
Answer:
The absence of crystal formation upon cooling indicates that the solution is not supersaturated. In a basic solution, the compound exists as a salt, which is highly soluble and stable in the aqueous medium. To induce crystallization, you need to neutralize the solution to bring the compound back to its less soluble free form.
The Solution: pH Adjustment for Supersaturation
Crystallization should be induced by carefully adjusting the pH of the solution to a point where the compound is least soluble. For this compound, this is typically around pH 4[4].
Step-by-Step Protocol for Crystallization:
-
Acidification: Slowly add a dilute acid, such as acetic acid or dilute hydrochloric acid, to the basic solution of your compound. Monitor the pH of the solution using a pH meter or pH paper.
-
Target pH: Continue adding acid until the pH of the solution reaches approximately 4. You should observe the formation of a precipitate as you approach this pH.
-
Controlled Cooling: Once the desired pH is reached, allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize the yield of the crystalline product.
-
Isolation: Collect the crystals by vacuum filtration, wash them with cold deionized water, and then with a small amount of a non-polar solvent like diethyl ether to aid in drying.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.
Problem 3: An Oily Substance or Amorphous Solid Forms Instead of Crystals.
Question: When I adjusted the pH, instead of a crystalline powder, I got a sticky, oily substance that is difficult to handle. What is happening and how can I fix it?
Answer:
This phenomenon is known as "oiling out" or the formation of an amorphous precipitate. It typically occurs when the level of supersaturation is too high, causing the compound to separate from the solution as a liquid phase before it has time to organize into a crystal lattice[5][6]. The presence of certain impurities can also promote this behavior.
Troubleshooting Strategies for "Oiling Out":
-
Slower Rate of Supersaturation:
-
Slower pH Adjustment: Add the acid much more slowly, allowing time for nucleation and crystal growth to occur at a controlled rate.
-
Higher Temperature: Perform the pH adjustment at a slightly elevated temperature (e.g., 40-50 °C). This can help to keep the compound dissolved at a slightly lower pH, reducing the instantaneous supersaturation upon neutralization. Then, cool the solution slowly.
-
-
Solvent System Modification:
-
Co-solvent: While the compound is dissolved in the basic aqueous solution, consider adding a small amount of a miscible organic solvent in which the compound is sparingly soluble (e.g., ethanol). This can sometimes alter the solvation environment and promote crystalline growth over oiling out.
-
-
Seeding:
-
If you have a small amount of previously obtained crystalline material, add a few seed crystals to the solution just as it starts to become cloudy during pH adjustment. These seed crystals will provide a template for further crystal growth.
-
-
Impurity Removal:
-
Ensure that you have performed a thorough decolorization step with activated charcoal, as colored impurities are often implicated in oiling out. If the problem persists, consider an additional purification step for your crude material before attempting recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound and how can I remove them?
A1: The most common synthesis route for this compound is the thiation of guanine using an agent like phosphorus pentasulfide[5]. Therefore, potential impurities include:
-
Unreacted Guanine: Guanine has different solubility characteristics and can often be removed during the pH-adjustment crystallization process.
-
Byproducts from the Thiation Reagent: Residual phosphorus-containing species can be present. These are typically removed by the aqueous workup and recrystallization.
-
Degradation Products: Overheating during synthesis can lead to decomposition.
-
Colored Impurities: These are often aromatic byproducts.
The recommended recrystallization protocol involving dissolution in a weak base, treatment with activated charcoal, and reprecipitation by pH adjustment is generally effective at removing these common impurities.
Q2: I obtained very fine, needle-like crystals. How can I get larger, more well-defined crystals?
A2: The formation of very fine needles is often a result of rapid crystallization due to high supersaturation. To obtain larger crystals, you need to slow down the crystallization process.
-
Slower Cooling: After pH adjustment, allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the rate of cooling.
-
Reduced Supersaturation: After dissolving the compound in the basic solution, add a slight excess of water before proceeding with the pH adjustment. This will slightly increase the solubility and lead to a slower, more controlled crystallization upon neutralization.
-
Solvent-Antisolvent Method: Dissolve the compound in a suitable solvent where it is highly soluble (like dilute NaOH) and then slowly add a miscible anti-solvent in which it is insoluble (like ethanol or isopropanol) to induce crystallization. This technique can sometimes yield different crystal habits.
Q3: Is polymorphism a concern for this compound?
A3: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in pharmaceutical compounds, and related heterocyclic compounds are known to exhibit it[7]. Different polymorphs can have different physical properties, including solubility and stability. While specific studies on the polymorphism of this compound are not abundant in the provided search results, it is a possibility that should be considered, especially in a regulated environment. If you observe batch-to-batch variability in your crystalline product despite consistent chemical purity, it is advisable to characterize the solid form using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Visualizing the Workflow
Workflow for Crystallization of this compound
Caption: A step-by-step workflow for the purification of this compound by recrystallization.
Troubleshooting Logic for Crystallization Issues
Caption: A decision tree for troubleshooting common crystallization problems.
References
-
Tioguanine. In: Wikipedia. ; 2023. Accessed January 26, 2026. [Link]
- Process for preparing thioguanine. CN1690058A. Accessed January 26, 2026.
-
Interaction of 6-Thioguanine with Aluminum Metal–Organic Framework Assisted by Mechano-Chemistry, In Vitro Delayed Drug Release, and Time-Dependent Toxicity to Leukemia Cells. PMC. Published online September 29, 2024. Accessed January 26, 2026. [Link]
-
Solvent selection for explaining the morphology of nitroguanidine crystal by molecular dynamics simulation. ResearchGate. Published online August 5, 2025. Accessed January 26, 2026. [Link]
-
Design, Synthesis, and Biological Activity of Thioguanine-Modified Pleuromutilin Derivatives. PMC. Accessed January 26, 2026. [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. Accessed January 26, 2026. [Link]
-
Advances in Thiopurine Drug Delivery: The Current State-of-the-Art. PMC. Accessed January 26, 2026. [Link]
-
Thioguanine. PubChem. Accessed January 26, 2026. [Link]
-
A New Recrystallization Method for Nitroguanidine. AIChE. Accessed January 26, 2026. [Link]
-
6-THIOGUANINE Synthesis, SAR, MCQ,Chemical Structure and Therapeutic Uses. Pharma Education. Published January 6, 2020. Accessed January 26, 2026. [Link]
-
Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Technobis. Published November 1, 2023. Accessed January 26, 2026. [Link]
-
Development of innovative methodology for determination of 6-thioguanine in whole blood erythrocytes by HPLC–PDA-based technique for medical diagnostics purposes. ResearchGate. Published online August 6, 2025. Accessed January 26, 2026. [Link]
-
Quantification of Thioguanine in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia. PubMed. Published March 1, 2021. Accessed January 26, 2026. [Link]
-
Quantification of Thioguanine in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia. PMC. Accessed January 26, 2026. [Link]
-
Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). Accessed January 26, 2026. [Link]
-
ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. ResearchGate. Published online January 16, 2018. Accessed January 26, 2026. [Link]
- Synthesis and purification method of 2-amino-4-methylpyridine. CN107011254B. Accessed January 26, 2026.
-
A pediatric phase I trial and pharmacokinetic study of thioguanine administered by continuous i.v. infusion. PubMed. Accessed January 26, 2026. [Link]
-
The structure of Thioguanine (6-TG, C 5 H 5 N 5 S, molecular weight 167.19). Accessed January 26, 2026. [Link]
-
Contains Nonbinding Recommendations Draft Guidance on Thioguanine Active ingredient. accessdata.fda.gov. Accessed January 26, 2026. [Link]
-
Recent progress in antisolvent crystallization. CrystEngComm. Published online 2022. Accessed January 26, 2026. [Link]
-
Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. NIH. Accessed January 26, 2026. [Link]
- Process for the preparation of 2-amino-alkylpyridines. US4628097A. Accessed January 26, 2026.
-
Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Published October 9, 2020. Accessed January 26, 2026. [Link]
- Method for crystallization of amino acids. US5118815A. Accessed January 26, 2026.
-
Sample Preparation for Crystallization. Hampton Research. Accessed January 26, 2026. [Link]
-
Thioguanine. PharmaCompass.com. Accessed January 26, 2026. [Link]
-
Development and Method Validation of 6-Thioguanine and 6-Methylmercaptopurine in Erythrocytes Using LC-MS/MS. ResearchGate. Published online February 7, 2019. Accessed January 26, 2026. [Link]
-
Protein XRD Protocols - Crystallization of Proteins. Accessed January 26, 2026. [Link]
Sources
- 1. Tioguanine - Wikipedia [en.wikipedia.org]
- 2. Thioguanine | C5H5N5S | CID 2723601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Advances in Thiopurine Drug Delivery: The Current State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN1690058A - Process for preparing thioguanine - Google Patents [patents.google.com]
- 5. 6-THIOGUANINE Synthesis, SAR, MCQ,Chemical Structure and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for Derivatizing 2-Amino-6-sulfanylpyrimidin-4(3H)-one
Welcome to the technical support center for the derivatization of 2-Amino-6-sulfanylpyrimidin-4(3H)-one. This guide, structured in a question-and-answer format, is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting advice and in-depth answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with field-proven insights to help you navigate the complexities of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does this influence derivatization?
A1: this compound is a multifunctional molecule with several potential sites for derivatization. The primary reactive centers are the exocyclic amino group (-NH2) at the C2 position and the sulfanyl group (-SH) at the C6 position. The relative reactivity of these sites is highly dependent on the reaction conditions, particularly the pH.
-
Sulfanyl Group (-SH): In its thiolate form (-S⁻), which is favored under basic conditions, the sulfur is a potent nucleophile. This makes S-alkylation and S-acylation common and often preferred reactions.
-
Amino Group (-NH2): The amino group is also nucleophilic and can undergo acylation, alkylation, and condensation reactions to form Schiff bases.[1]
-
Ring Nitrogens: The nitrogen atoms within the pyrimidine ring can also participate in reactions, though this is generally less common under standard derivatization conditions.
The key to selective derivatization lies in controlling the reaction environment to favor the activation of one nucleophile over the other.
Caption: Competing reactive sites on this compound.
Q2: How do I favor S-alkylation over N-alkylation?
A2: Selective S-alkylation is typically achieved by carefully controlling the pH of the reaction medium. The sulfanyl group is more acidic than the amino group. Therefore, by using a mild base, you can deprotonate the thiol to form the more nucleophilic thiolate, while the amino group remains largely protonated or neutral.
-
Recommended Bases: Sodium hydroxide (NaOH)[2], potassium carbonate (K2CO3), or triethylamine (Et3N) are commonly used. The choice of base and its stoichiometry are critical.
-
Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are often effective as they can dissolve the pyrimidine salt and the alkylating agent.
Q3: What are the best practices for storing this compound and its derivatives?
A3: The sulfanyl group is susceptible to oxidation, which can lead to the formation of disulfides. To minimize degradation:
-
Store the solid compound under an inert atmosphere (e.g., argon or nitrogen).
-
Keep it in a cool, dark, and dry place.
-
For derivatives, especially those that are oils or sensitive solids, storage in a desiccator or under an inert atmosphere at low temperatures is recommended.
II. Troubleshooting Guide
This section addresses common problems encountered during the derivatization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of starting material: The starting material may have oxidized or contain impurities. 2. Incorrect pH: The pH may not be optimal for activating the desired nucleophile.[3] 3. Low reaction temperature: The reaction may require more energy to proceed at a reasonable rate. 4. Inappropriate solvent: The reactants may not be fully dissolved. | 1. Verify starting material purity: Use analytical techniques like NMR or LC-MS to check the purity. Consider recrystallization if necessary. 2. Optimize pH: Perform small-scale reactions with varying amounts of base. Monitor the pH of the reaction mixture. For S-alkylation, a basic medium is generally required.[2][4] 3. Increase temperature: Try heating the reaction mixture. Refluxing in an appropriate solvent is a common strategy.[1][2] 4. Change solvent: Switch to a solvent in which all reactants are soluble. DMF, ethanol, or a mixture might be effective.[2] |
| Formation of Multiple Products | 1. Lack of selectivity: Both the amino and sulfanyl groups are reacting. 2. Over-alkylation/acylation: The product may be reacting further. 3. Side reactions: The pyrimidine ring itself might be undergoing reaction under harsh conditions.[5][6] | 1. Control stoichiometry and pH: Use a slight excess of the derivatizing agent and carefully control the pH to favor one reaction site. 2. Protecting groups: Consider protecting the amino group (e.g., as an acetyl or Boc derivative) before reacting the sulfanyl group. 3. Milder conditions: Use lower temperatures and less reactive reagents if possible. |
| Difficulty in Product Purification | 1. Similar polarity of product and starting material: This can make separation by chromatography challenging. 2. Presence of multiple side products: A complex reaction mixture is difficult to purify. | 1. Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often the most effective purification method.[2] 2. Column chromatography: If recrystallization is not possible, optimize the mobile phase for column chromatography to achieve better separation. 3. Acid-base extraction: Utilize the different acidic/basic properties of the components to separate them. |
| Product Appears Unstable | 1. Oxidation of the sulfide: If you have an S-alkylated product, the sulfide can oxidize to a sulfoxide or sulfone. 2. Hydrolysis of acyl derivatives: Acylated products may be susceptible to hydrolysis, especially under acidic or basic conditions. | 1. Handle under inert atmosphere: Minimize exposure to air and oxidizing agents. 2. Control pH during workup and storage: Use neutral or slightly acidic conditions if your product is base-labile, and vice-versa. |
Troubleshooting Workflow: Low Product Yield
Caption: Decision tree for troubleshooting low product yield.
III. Experimental Protocols
General Protocol for S-Alkylation of this compound
This protocol provides a general starting point for the S-alkylation of this compound. Optimization of specific parameters may be necessary for different alkylating agents.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol or Dimethylformamide (DMF)
-
Glacial acetic acid
-
Distilled water
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or DMF.
-
Base Addition: Add a solution of NaOH (1.1 equivalents) dropwise to the mixture while stirring. Stir for 15-30 minutes at room temperature to allow for the formation of the thiolate.
-
Alkylating Agent Addition: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the alkyl halide. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with glacial acetic acid.[2]
-
Precipitation and Filtration: Pour the reaction mixture into cold water to precipitate the product. Collect the solid product by filtration and wash with water.[2]
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure S-alkylated derivative.[2]
-
Characterization: Confirm the structure of the purified product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
General Workflow Diagram
Caption: General workflow for derivatization.
IV. References
-
Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate.
-
Rasapalli, S., et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-one. Bioorganic & Medicinal Chemistry Letters.
-
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
-
Scriver, C. R., et al. (n.d.). Disorders of purine and pyrimidine metabolism. PubMed.
-
Algohary, A. M., et al. (n.d.). One Pot Synthesis of Thiopyrimidine Derivatives from Lignin Reproductions by Microwave-Assisted Ultrasonic Microscopy with DFT Description for Clarifying the Mass Spectrum. Taylor & Francis Online.
-
Anonymous. (2021). Synthesis, characterization and biological evaluation of substituted pyrimidines. International Journal of Pharmaceutical Research and Applications.
-
Baddiley, J., et al. (n.d.). Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines. RSC Publishing.
-
Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
-
Ghorab, M. M., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line.
-
Anonymous. (n.d.). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. NIH.
-
Anonymous. (n.d.). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Jetir.Org.
-
Balasubramaniam, S., et al. (2015). Inborn errors of pyrimidine metabolism: clinical update and therapy. ResearchGate.
-
Yoshino, H., et al. (n.d.). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. PubMed Central.
-
Isidro-Llobet, A., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate.
-
Malkov, A. V., et al. (n.d.). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. NIH.
-
Vasanth, K., et al. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed.
-
Anonymous. (2015). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. ResearchGate.
-
Yoshino, H., et al. (n.d.). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. MDPI.
-
Anonymous. (n.d.). Purines and pyrimidines, nucleosides, nucleotides: Structure, function and metabolism.
-
Anonymous. (n.d.). 2-Amino-6-methylpyrimidin-4-one. PubChem.
-
Anonymous. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry.
-
Balasubramaniam, S., et al. (n.d.). Inborn errors of pyrimidine metabolism: clinical update and therapy. PubMed.
-
Wang, Y., et al. (n.d.). Side reactions in solid-phase peptide synthesis and their applications. PubMed.
-
Kumar, A., et al. (n.d.). Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents.
-
Anonymous. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
-
Anonymous. (2021). Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. NIH.
-
Taha, M., et al. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. NIH.
-
Anonymous. (2023). Design, synthesis, characterization, and antimicrobial evaluation of the novel 2-heteroarylchromeno[2,3-d]pyrimidines. Taylor & Francis Online.
-
Anonymous. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central.
-
Al-Masoudi, W. A. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate.
Sources
Technical Support Center: Resolving Solubility Challenges with 2-Amino-6-sulfanylpyrimidin-4(3H)-one
Welcome to the technical support resource for 2-Amino-6-sulfanylpyrimidin-4(3H)-one. As Senior Application Scientists, we've designed this guide to provide not just protocols, but a foundational understanding of the physicochemical challenges this molecule presents. Our goal is to empower you to troubleshoot solubility issues logically and effectively, ensuring the integrity and reproducibility of your assays.
Section 1: Understanding the Molecule - First Principles
Before attempting to solubilize a compound, it is crucial to understand its structural characteristics. The behavior of this compound in solution is dictated by its functional groups and their potential for ionization and intermolecular interactions.
Q1: Why is this compound frequently challenging to dissolve in aqueous buffers?
Answer: The solubility challenge arises from a combination of its molecular structure and solid-state properties:
-
Multiple Hydrogen Bonding Sites: The molecule has an amino group (-NH₂), an amide-like moiety within the pyrimidinone ring, and a thiol group (-SH). These groups are excellent hydrogen bond donors and acceptors. In the solid state, these groups can form strong, stable intermolecular hydrogen bonds, creating a tight crystal lattice that is difficult for solvent molecules to break apart.
-
Ionizable Groups: The compound is amphoteric, meaning it has both acidic and basic functional groups.
-
The amino group is basic and can be protonated at low pH.
-
The thiol (sulfanyl) group is acidic and can be deprotonated at high pH.
-
The pyrimidinone ring itself contains acidic and basic sites.
-
-
Tautomerism: The molecule can exist in different tautomeric forms, such as the thiol/thione and lactam/lactim forms. This complexity can influence which crystalline form is present, affecting its stability and solubility.
The solubility of such ionizable compounds is highly dependent on pH.[1][2] When the molecule is neutral (at a pH between its pKa values), it is often at its least soluble.
Caption: pH-dependent ionization of the target molecule.
Section 2: Stock Solution & Working Solution Troubleshooting
This section provides a practical, step-by-step approach to preparing and using solutions of this compound, addressing the most common failure point: precipitation upon dilution.
Q2: What is the best solvent for preparing a high-concentration stock solution?
Answer: For initial stock preparation, a strong, polar aprotic solvent is recommended.
First Choice: 100% Dimethyl Sulfoxide (DMSO).
Rationale: DMSO is an exceptionally powerful organic solvent capable of disrupting the strong intermolecular forces in the compound's crystal lattice.[3] It is miscible with water and most organic liquids, making it a standard choice for compound libraries.[3]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weigh Compound: Accurately weigh the desired amount of this compound into a clean, dry glass vial.
-
Add Solvent: Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.
-
Promote Dissolution:
-
Vortex the vial vigorously for 1-2 minutes.
-
If the solid persists, place the vial in a sonicating water bath for 5-10 minutes.
-
As a last resort, gently warm the solution to 30-37°C for a short period. Caution: Prolonged heating can risk compound degradation.
-
-
Verify Dissolution: Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent water absorption by the DMSO.
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how do I fix it?
Answer: This is the most common issue and is known as antisolvent precipitation . When the DMSO stock is introduced to the aqueous buffer, the DMSO concentration drops dramatically. Water acts as an "antisolvent" for the neutral form of your compound, which is highly soluble in DMSO but poorly soluble in water. The compound crashes out of the solution.
To resolve this, you must modify the final aqueous environment to be more favorable for the compound. Follow this troubleshooting workflow.
Caption: Troubleshooting workflow for compound precipitation.
Section 3: Detailed Solubilization Strategies
Q4: How do I correctly perform dilutions to minimize precipitation and what is the maximum tolerable DMSO level?
Answer: The key is to avoid a sudden, large drop in solvent strength. Perform an intermediate dilution step.
-
For Cell-Based Assays: The final DMSO concentration should ideally be ≤0.1% to avoid solvent-induced cytotoxicity or off-target effects.
-
For Biochemical/Enzyme Assays: A final concentration of up to 1% may be tolerable, but this must be validated.[4] Always run a "vehicle control" with the same final DMSO concentration to assess its impact.
Protocol 2: Serial Dilution to Minimize Precipitation
-
Prepare Intermediate Solution: Instead of diluting your 10 mM DMSO stock directly into the final assay buffer, first dilute it into a solution of 50% DMSO / 50% assay buffer.
-
Final Dilution: Use this intermediate stock for the final dilution into 100% assay buffer. This gradual reduction in DMSO concentration can sometimes keep the compound in solution.
Q5: How do I use pH to increase my compound's solubility?
Answer: By shifting the pH of your assay buffer, you can ionize the compound, making it more polar and water-soluble.[5] For this compound:
-
Acidic Buffer (e.g., pH 4-5): This will protonate the basic amino group, creating a positive charge.
-
Alkaline Buffer (e.g., pH 8-9): This will deprotonate the acidic thiol group, creating a negative charge.
The choice of which direction to go depends on the pKa of the functional groups and the pH tolerance of your assay system (e.g., enzymes, cells).
Protocol 3: pH-Solubility Screening
-
Prepare Buffers: Prepare a set of your assay base buffers, adjusting the pH across a range (e.g., pH 5.0, 6.0, 7.4, 8.0, 9.0).
-
Add Compound: Add your DMSO stock solution to each buffer to the final desired concentration.
-
Equilibrate: Gently mix the solutions and let them sit at the assay temperature for 30 minutes.
-
Observe: Visually inspect for precipitation.
-
(Optional) Quantify: To be rigorous, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV or LC-MS. This will give you a quantitative measure of solubility at each pH.[6]
| Strategy | Probable Cause of Issue | Recommended Starting Point | Considerations |
| Co-Solvent Optimization | Antisolvent precipitation due to high aqueous content. | Ensure final DMSO concentration is <0.5%. Use serial dilution. | High DMSO levels can be toxic to cells and may interfere with some assays.[7][8] |
| pH Adjustment | Compound is at/near its isoelectric point (lowest solubility). | Test solubility in buffers at pH 6.0 and pH 8.5. | Ensure the chosen pH is compatible with the biological components of your assay (e.g., enzyme stability, cell viability). |
| Use of Surfactants | Hydrophobic nature of the neutral molecule dominates. | Add 0.01% - 0.1% Tween-80 or Polysorbate 80 to the final assay buffer. | Surfactants form micelles that can sequester the compound but may also interfere with protein activity or cell membranes.[9] |
| Use of Cyclodextrins | Poor interaction with water molecules. | Prepare a stock solution of cyclodextrin (e.g., HP-β-CD) in your assay buffer and use this for dilution. | Cyclodextrins form inclusion complexes; this can be an effective but more complex strategy to implement.[10] |
Section 4: Assay Integrity and Final Checks
Q6: Could my solubilization method create experimental artifacts?
Answer: Yes, absolutely. It is critical to validate that your chosen method does not interfere with the assay.
-
DMSO Artifacts: DMSO is an organosulfur compound and can interfere in studies related to sulfur metabolism.[7] It can also affect cell membrane fluidity. Always include a vehicle control (buffer + identical concentration of DMSO) in your experiments.
-
pH Effects: Changing the buffer pH will not only affect your compound's solubility but can also alter the activity of your target protein or the health of your cells. You must run controls to ensure the observed effect is from your compound, not the pH change.
-
Excipient Interference: Surfactants can denature proteins at high concentrations. Both surfactants and cyclodextrins can affect compound availability and may produce false positives or negatives.[4]
Final Recommendation: The most robust approach is to begin with the simplest method (co-solvent optimization) and only proceed to more complex strategies (pH adjustment, excipients) if necessary. Every step must be validated with appropriate controls to ensure your experimental results are trustworthy and directly attributable to the activity of this compound.
References
-
Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Available from: [Link]
-
PubChem. 2-Amino-6-methylpyrimidin-4-one (CID 135402055). Available from: [Link]
-
AERU. 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). Available from: [Link]
-
ACS Publications. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics. Available from: [Link]
-
Kubrycz, J., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central. Available from: [Link]
-
ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Available from: [Link]
-
PubMed Central. (2022). Solubilization techniques used for poorly water-soluble drugs. Available from: [Link]
-
PubChem. 4(3H)-Pyrimidinone, 2-amino-6-hydroxy- (CID 66131). Available from: [Link]
-
National Institutes of Health (NIH). (2018). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Available from: [Link]
-
Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds. Available from: [Link]
-
ACS Publications. (2015). Revisiting the Aqueous Solutions of Dimethyl Sulfoxide by Spectroscopy in the Mid- and Near-Infrared: Experiments and Car–Parrinello Simulations. The Journal of Physical Chemistry B. Available from: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available from: [Link]
-
PubMed Central. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
-
Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE. Available from: [Link]
-
MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]
-
Solubility of Things. 2-Amino-6-methylpyrimidin-4-one. Available from: [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available from: [Link]
-
PubMed. (2007). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available from: [Link]
-
GEUS Publications. (2012). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available from: [Link]
-
PubChem. 6-Amino-1H-pyrimidin-4-one (CID 135431272). Available from: [Link]
-
ResearchGate. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]
-
YouTube. (2021). ALEKS: Understanding the effect of pH on the solubility of ionic compounds. Available from: [Link]
-
PubMed Central. (2013). Interference From Ordinarily Used Solvents in the Outcomes of Artemia Salina Lethality Test. Available from: [Link]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
ResearchGate. (2024). Accuracy of calculated pH-dependent aqueous drug solubility. Available from: [Link]
-
ResearchGate. (2024). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. Available from: [Link]
- Google Patents. (2000). Method for removing high boiling solvents from drug formulations by vacuum drying.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pub.geus.dk [pub.geus.dk]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Synthesis of 2-Amino-6-sulfanylpyrimidin-4(3H)-one
Welcome to the technical support center for the synthesis of 2-Amino-6-sulfanylpyrimidin-4(3H)-one and its tautomers. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, which typically involves the condensation of thiourea with a β-ketoester like ethyl acetoacetate or a related 1,3-dicarbonyl compound.[1][2] Our goal is to help you diagnose and resolve common side reactions and purification challenges to improve your yield and final product purity.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues observed in the laboratory.
Question 1: My final product is yellow or off-white, not the expected color, and my mass spectrum shows a peak at [2M-2]. What is causing this?
Answer:
This is a classic sign of oxidative dimerization. The sulfanyl (-SH) or thione (C=S) group in your target molecule is highly susceptible to oxidation, especially in the presence of atmospheric oxygen under neutral or basic conditions. This oxidation leads to the formation of a disulfide-linked dimer, which is often more colored than the monomeric product.
Causality & Mechanism:
The thiol groups of two pyrimidine molecules can be oxidized to form a disulfide bond (-S-S-). This process involves the loss of two protons and two electrons. The peak at [2M-2] in the mass spectrum corresponds to the molecular weight of this dimer (twice the mass of your product, M, minus two hydrogen atoms).
Preventative Measures:
-
Inert Atmosphere: The most effective preventative measure is to run the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the presence of oxygen, the primary oxidant.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Control pH: Avoid unnecessarily high pH during workup. While the initial condensation is often base-catalyzed, prolonged exposure to basic conditions in the presence of air can promote oxidation. Acidifying the mixture to a pH of 7-8 for precipitation can be beneficial.[3]
Remediation Protocol: Reductive Cleavage of Disulfide Impurities
If the dimer has already formed, you can often rescue your product by cleaving the disulfide bond back to the thiol.
-
Dissolution: Suspend the impure, oxidized product in a suitable solvent like water or a water/ethanol mixture.
-
Reduction: Add a mild reducing agent. A slight excess (1.1 to 1.5 equivalents) of dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is recommended. Sodium borohydride can also be used, but with caution, as it may reduce other functional groups.
-
Stirring: Stir the mixture at room temperature under an inert atmosphere for 2-4 hours. Monitor the reaction by TLC or LC-MS until the dimer spot/peak has disappeared.
-
Precipitation & Isolation: Once the reduction is complete, carefully re-precipitate your target product by adjusting the pH. Filter the solid, wash with cold, degassed water, and dry under vacuum.
Question 2: My reaction yield is very low, and my TLC shows multiple spots, including one that matches my thiourea starting material. How can I improve the reaction efficiency?
Answer:
Low yields in this condensation reaction are common and can stem from incomplete reaction, unfavorable equilibrium, or competing side reactions.[4][5] The presence of unreacted thiourea is a clear indicator of an inefficient condensation.
Causality & Key Factors:
The reaction is a base-catalyzed condensation-cyclization. The efficiency depends on several factors:
-
Base Stoichiometry: A strong base (e.g., sodium ethoxide) is required to deprotonate the β-ketoester, forming the reactive enolate. Insufficient base will result in an incomplete reaction.
-
Reaction Time & Temperature: These reactions often require prolonged heating (reflux) to go to completion. Inadequate time or temperature will leave starting materials unconsumed.
-
Alternative Cyclization Pathways: Under certain conditions, intermediates can cyclize to form undesired products. For example, some studies have noted the formation of thiazines as a potential side product when using certain substituted starting materials.[5]
Workflow for Optimizing Reaction Conditions
Recommendations for Improvement:
-
Optimize Base: Use freshly prepared sodium ethoxide in absolute ethanol. Typically, 1.1 equivalents relative to the β-ketoester are required.
-
Increase Temperature/Time: Ensure the reaction is maintained at a steady reflux. Monitor the reaction progress every few hours using TLC. The reaction may require 8-24 hours for full conversion.
-
Solvent Choice: Absolute (anhydrous) ethanol is crucial, as water can interfere with the base and lead to hydrolysis of the ester.
Question 3: How do I effectively purify my product and remove colored impurities or unreacted starting materials?
Answer:
Purification of this compound can be challenging due to its poor solubility in many common organic solvents and its tendency to co-precipitate impurities. Recrystallization is the most common and effective method.[6]
Table 1: Purification Troubleshooting
| Issue Encountered | Probable Cause | Recommended Solution |
| Persistent Color in Crystals | Highly conjugated, colored impurities are trapped in the crystal lattice. | During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot, dissolved solution. Swirl for a few minutes, then perform a hot filtration through Celite to remove the charcoal and adsorbed impurities before allowing the solution to cool.[6] |
| Product Oiling Out | The cooling process is too rapid, or an inappropriate solvent is being used, leading to supersaturation. | Ensure the hot, filtered solution is allowed to cool slowly to room temperature before moving it to an ice bath. If oiling out persists, try a different solvent system, such as dilute aqueous acetic acid or a water/DMF mixture. |
| Low Recovery from Recrystallization | The product has significant solubility in the chosen solvent even at low temperatures, or too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After cooling, place the flask in an ice bath for at least an hour to maximize precipitation. |
| Starting Material Contamination | Unreacted thiourea or ethyl acetoacetate remains. | Thiourea has some water solubility. A thorough wash of the crude precipitate with cold water can help remove it. If significant amounts remain, an acid-base extraction or column chromatography may be necessary, though the latter can be difficult with this compound's solubility profile. |
Optimized Recrystallization Protocol
-
Solvent Selection: Begin with aqueous ethanol or dilute acetic acid. These are often effective for this class of compounds.
-
Dissolution: In a flask, add the crude product and the minimum volume of solvent. Heat the mixture to a gentle boil with stirring until the solid is completely dissolved.
-
Decolorization (if needed): Remove the flask from the heat source. Add activated charcoal, swirl for 2-3 minutes, and then heat back to boiling briefly.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing a plug of Celite or filter paper to remove charcoal and insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can move the flask to an ice bath to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.
Visualizing the Chemistry: Reaction Pathways
Understanding the main reaction and a key side reaction can help in rationalizing experimental outcomes.
Main Synthesis Pathway
The desired reaction proceeds via a condensation of thiourea with ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to form the pyrimidine ring.
// Reactants Thiourea [label="Thiourea"]; EAA [label="Ethyl Acetoacetate"]; Base [label="NaOEt\n(Base)", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
// Intermediates & Product Intermediate [label="Acyclic Intermediate"]; Product [label="2-Amino-6-sulfanyl-\npyrimidin-4(3H)-one", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Reaction Flow {Thiourea, EAA, Base} -> Intermediate [label=" Condensation"]; Intermediate -> Product [label=" Cyclization &\nDehydration"]; } dot Caption: The primary synthesis pathway for the target molecule.
Side Reaction: Oxidative Dimerization
This diagram illustrates how two molecules of the target product can be oxidized to form an unwanted disulfide dimer.
// Reactants Monomer1 [label="Product (R-SH)"]; Monomer2 [label="Product (R-SH)"]; Oxidant [label="[O]\n(e.g., Air)", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
// Product Dimer [label="Disulfide Dimer\n(R-S-S-R)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water [label="2H⁺ + 2e⁻"];
// Reaction Flow {Monomer1, Monomer2, Oxidant} -> Dimer; Dimer -> Water [style=invis]; // for layout } dot Caption: Formation of the disulfide-linked side product via oxidation.
References
-
Organic Chemistry Portal. Synthesis of pyrimidines.[Link]
-
Organic Syntheses. 2-mercaptopyrimidine.[Link]
- Kappe, C. O. (2000).100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 49(32), 6937-6963.
-
Burton, K., & Petersen, G. B. (1967). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Biochemical Journal, 103(3), 686–694. [Link]
-
More, U. B. (2011). One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. Asian Journal of Chemistry, 23(12), 5331-5333. [Link]
-
Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois Urbana-Champaign. [Link]
-
Jain, S., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(21), 7205. [Link]
Sources
Technical Support Center: Ensuring the Stability of 2-Amino-6-sulfanylpyrimidin-4(3H)-one for Robust Biological Assays
Welcome to the technical support center for 2-Amino-6-sulfanylpyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for improving the stability of this compound in biological assays. The inherent reactivity of the thiol group in this pyrimidine derivative presents unique challenges that can impact assay reproducibility and data integrity. This document offers in-depth technical guidance to mitigate these issues, ensuring the reliability of your experimental outcomes.
Understanding the Instability of this compound
This compound is a thiol-containing heterocyclic compound. The sulfhydryl group (-SH) is highly susceptible to oxidation, which is the primary driver of its instability. This reactivity can lead to the formation of disulfides and other oxidized species, altering the compound's structure and potentially its biological activity. The stability of this compound is also influenced by factors such as pH, temperature, solvent, and the presence of metal ions.
A critical aspect of this compound's chemistry is its existence in different tautomeric forms. Tautomers are isomers of a compound that readily interconvert. The stability of these different forms can be influenced by the surrounding environment, which in turn can affect the compound's reactivity and stability.[1]
Troubleshooting Guide
This section addresses common problems encountered when working with this compound in biological assays.
Problem 1: Inconsistent Assay Results or Loss of Compound Activity Over Time
Possible Cause: The primary suspect for inconsistent results and loss of activity is the oxidation of the thiol group, leading to the formation of disulfide dimers or other oxidized species. This process is often accelerated by exposure to air (oxygen), neutral to alkaline pH, and the presence of certain metal ions.
Solution:
-
Work under Inert Atmosphere: To the extent possible, prepare stock solutions and conduct experiments under an inert atmosphere, such as nitrogen or argon. This minimizes the compound's exposure to oxygen.
-
pH Control: The thiol group is more susceptible to oxidation at higher pH. Therefore, it is advisable to maintain the pH of stock solutions and assay buffers in the acidic to neutral range (pH 6.0-7.0) if compatible with your assay.
-
Use of Antioxidants/Reducing Agents: The inclusion of a mild reducing agent or antioxidant in your stock solutions and assay buffers can significantly improve stability.
| Antioxidant/Reducing Agent | Recommended Starting Concentration | Notes |
| Dithiothreitol (DTT) | 1-5 mM | A strong reducing agent, effective at preventing disulfide bond formation. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.5-1 mM | Odorless and more stable than DTT, particularly at neutral pH. |
| L-Ascorbic Acid (Vitamin C) | 1-2 mM | A common antioxidant that can help prevent oxidation. |
Experimental Protocol: Preparing a Stabilized Stock Solution
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add the appropriate volume of a deoxygenated solvent (e.g., DMSO, DMF) to achieve the desired stock concentration.
-
To this solution, add the chosen antioxidant (e.g., DTT to a final concentration of 1 mM).
-
Gently vortex the solution until the compound is fully dissolved.
-
Overlay the solution with nitrogen or argon gas before capping the vial tightly.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Problem 2: Compound Precipitation in Aqueous Assay Buffers
Possible Cause: this compound may have limited solubility in aqueous buffers, a common issue with organic compounds in biological assays.[2] The formation of less soluble oxidized species can also contribute to precipitation.
Solution:
-
Optimize Solvent for Stock Solution: While DMSO is a common solvent, its concentration in the final assay should typically be kept below 0.5% to avoid solvent-induced artifacts.
-
Use of Co-solvents: If solubility remains an issue, consider the use of a co-solvent in your assay buffer, such as a low percentage of ethanol or polyethylene glycol (PEG), provided it does not interfere with the assay.
-
pH Adjustment: The solubility of the compound may be pH-dependent. Experiment with slight adjustments to the buffer pH to enhance solubility.
-
Freshly Prepare Working Solutions: Prepare working solutions from your stock solution immediately before use to minimize the time the compound is in an aqueous environment where it might precipitate.
Problem 3: Assay Interference or Unexpected Results
Possible Cause: The reactive thiol group can potentially interact with components of your assay, leading to artifacts. This can include direct reaction with other molecules or chelation of metal ions essential for enzyme activity.
Solution:
-
Run Control Experiments: Always include controls to assess the effect of the compound on the assay itself. This includes a "no enzyme" or "no cell" control to check for direct effects on the detection reagents.
-
Chelating Agents: If you suspect interference due to metal ion chelation, the addition of a mild chelating agent like EDTA to your assay buffer might be beneficial, provided it doesn't inhibit your biological system.
-
Evaluate Compound-Reagent Compatibility: Be mindful of the reagents in your assay. For example, some thiol-containing compounds can interfere with assays that use fluorescent probes that are themselves thiol-reactive.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most probable degradation pathway is the oxidation of the sulfhydryl group to form a disulfide dimer. Further oxidation to sulfonic acid derivatives is also possible under harsh conditions. Forced degradation studies, which involve exposing the compound to stress conditions like heat, humidity, acid, base, and oxidizing agents, are the standard approach to definitively identify degradation pathways and products.[4][5][6][7][8]
Degradation Pathway of this compound
Caption: Oxidative degradation of this compound.
Q2: How should I store the solid compound and its stock solutions?
A2: The solid compound should be stored in a tightly sealed container in a cool, dark, and dry place. For stock solutions, it is best to prepare them in a suitable organic solvent like DMSO, add an antioxidant, and store them in small, single-use aliquots at -20°C or -80°C under an inert atmosphere.
Q3: Can I use buffers containing certain metal ions with this compound?
A3: Caution is advised. Some metal ions, particularly transition metals, can catalyze the oxidation of thiols. If your assay requires metal ions, it is crucial to include proper controls to assess their impact on the compound's stability.
Q4: How can I monitor the stability of my compound during an experiment?
A4: High-Performance Liquid Chromatography (HPLC) is an excellent method for monitoring the stability of your compound. By analyzing samples at different time points, you can quantify the parent compound and detect the formation of degradation products. A reverse-phase HPLC method with a C18 column is a good starting point.
Experimental Workflow for Stability Assessment
Caption: A typical workflow for assessing compound stability over time.
By implementing these strategies and understanding the chemical nature of this compound, researchers can significantly enhance its stability in biological assays, leading to more reliable and reproducible data.
References
-
PubChem. 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Available from: [Link]
-
Voskoboynik, O. Y., et al. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272. (2017). Available from: [Link]
-
JETIR. THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. JETIR, 7(9). (2020). Available from: [Link]
-
Simeonov, A., et al. Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. NIH. (2018). Available from: [Link]
-
Alsante, K. M., et al. Development of forced degradation and stability indicating studies of drugs—A review. NIH. (2011). Available from: [Link]
-
Cody, W. L., et al. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. PubMed. (2006). Available from: [Link]
-
de Santos, E. G., et al. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 24(21), 3838. (2019). Available from: [Link]
-
Ezeriņņa, D., et al. Medicinal Thiols: Current Status and New Perspectives. PMC. (2021). Available from: [Link]
-
Inglese, J., et al. A Fluorescence-Based Thiol Quantification Assay for Ultra-High-Throughput Screening for Inhibitors of Coenzyme A Production. ResearchGate. (2007). Available from: [Link]
-
Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. (2023). Available from: [Link]
-
Kumar, A., et al. Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. Indian Journal of Pharmaceutical Sciences, 75(5), 595. (2013). Available from: [Link]
-
PubChem. 2-Amino-6-methylpyridine. National Center for Biotechnology Information. Available from: [Link]
-
Li, Y., et al. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4272. (2024). Available from: [Link]
-
Al-Hujran, T. A. The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates. ResearchGate. (2023). Available from: [Link]
-
Raczyńska, E. D., et al. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. (2020). Available from: [Link]
-
Voskoboynik, O. Y., et al. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PMC. (2017). Available from: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). (2022). Available from: [Link]
-
SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available from: [Link]
-
Cho, Y., & Joshi, S. B. The role of thiols and disulfides in protein chemical and physical stability. SciSpace. (2009). Available from: [Link]
-
Baell, J. B., & Walters, M. A. The essential roles of chemistry in high-throughput screening triage. PubMed Central. (2014). Available from: [Link]
-
Gaur Chemistry. All about Tautomerism (PART-3) || Tautomers Stability || Keto-Enol Form || AAE/EAA. YouTube. (2020). Available from: [Link]
-
Gontijo, T. B., et al. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. (2021). Available from: [Link]
-
Al-Joboury, M. I. Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2-oxazolidin-3-one(Cycloserine).Ab initio and Density. SciSpace. (2014). Available from: [Link]
-
Zhang, Y., et al. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. PubMed. (2017). Available from: [Link]
-
Horan, E. D., et al. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. (2023). Available from: [Link]
-
Sule, S., et al. Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. (2023). Available from: [Link]
-
Gupta, R. C. Methods for testing compounds for DNA adduct formation. PubMed. (2000). Available from: [Link]
-
Al-Hujran, T. A. The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates. ChemRxiv. (2023). Available from: [Link]
-
Busting JEEMAIN. Tautomerism and Stability of Enols. YouTube. (2016). Available from: [Link]
-
PubChem. 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onyxipca.com [onyxipca.com]
- 6. biomedres.us [biomedres.us]
- 7. sgs.com [sgs.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Synthesis of Substituted Amino Acids
Welcome to the technical support center for the synthesis of substituted amino acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing both natural and non-canonical amino acids. As a Senior Application Scientist, I've compiled this resource based on field-proven insights and established chemical principles to help you troubleshoot common experimental hurdles and answer frequently asked questions. Our goal is to empower you to move beyond simply following a protocol and to understand the causality behind your experimental choices, leading to more robust and successful syntheses.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a systematic approach to diagnosis and resolution.
Issue 1: Low or No Yield in Strecker Synthesis
You've attempted a Strecker synthesis of an α-amino nitrile, but your reaction yield is disappointingly low, or you've isolated no product at all.
Potential Causes & Troubleshooting Steps:
-
Inefficient Imine/Iminium Ion Formation: The cornerstone of the Strecker synthesis is the formation of an imine from an aldehyde or ketone and an ammonia source, which is then protonated to the more reactive iminium ion.[1][2]
-
Troubleshooting:
-
pH Control: The formation of the imine is pH-dependent. Mildly acidic conditions (around pH 9) are often optimal to facilitate protonation of the carbonyl, activating it for nucleophilic attack by ammonia, without excessively protonating the ammonia itself, which would render it non-nucleophilic.[1] Consider buffering your reaction mixture.
-
Ammonia Source: Ensure your ammonia source is adequate. While aqueous ammonia can be used, in situ generation from ammonium chloride (NH₄Cl) is common.[1] The equilibrium between NH₄⁺ and NH₃ provides both the nucleophile (NH₃) and the mild acid (NH₄⁺) for catalysis.
-
Water Scavenging: The formation of an imine from an aldehyde and ammonia is a condensation reaction that produces water. In some cases, the presence of excess water can shift the equilibrium back towards the starting materials. While not always necessary in aqueous Strecker conditions, for sensitive substrates, the use of a dehydrating agent (if compatible with other reagents) could be explored in non-aqueous variations.
-
-
-
Cyanide Source and Reactivity: The nucleophilic addition of the cyanide ion to the iminium ion is the key C-C bond-forming step.[3]
-
Troubleshooting:
-
Cyanide Salt Stability: Use a high-quality source of sodium cyanide (NaCN) or potassium cyanide (KCN). Be aware that ammonium cyanide (NH₄CN) is unstable and can release toxic hydrogen cyanide (HCN) gas; it's safer to generate the necessary reagents in situ from NH₄Cl and KCN.[1]
-
Reaction Temperature: The addition of cyanide is typically performed at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction and minimize side reactions.
-
-
-
Hydrolysis of the α-Aminonitrile: The final step is the hydrolysis of the nitrile to a carboxylic acid. This step requires harsh conditions that can sometimes lead to product degradation.
-
Troubleshooting:
-
Acid/Base Concentration: Strong acid (e.g., 6N HCl) or base is required for hydrolysis.[4] If the reaction is not going to completion, you may need to increase the concentration of the acid/base or the reaction temperature and time.
-
Product Stability: Be mindful that your target amino acid may not be stable to prolonged exposure to strong acid or base at high temperatures. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between nitrile hydrolysis and product degradation.
-
-
Issue 2: Product is a Racemic Mixture
You've successfully synthesized your target amino acid, but chiral analysis reveals a 1:1 mixture of L- and D-enantiomers.[2]
Causality & Mitigation Strategies:
Classical methods like the Strecker and Gabriel syntheses are generally not stereospecific because they involve reactions at planar, achiral intermediates (e.g., an imine or a deprotonated malonic ester).[2] To achieve an enantiomerically enriched product, you have several state-of-the-art options:
-
Resolution of the Racemic Mixture: This is a classical approach where the racemic mixture is separated into its constituent enantiomers.
-
Method: Diastereomeric salt formation with a pure chiral acid or base is a common method.[5] For example, a racemic amino acid can be treated with a chiral base (e.g., (R)- or (S)-α-methylbenzylamine) to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.
-
Drawback: This method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled.[6]
-
-
Asymmetric Synthesis: This is a more modern and efficient approach where a chiral influence is introduced during the reaction to favor the formation of one enantiomer over the other.
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. In the context of the Strecker synthesis, a chiral amine can be used instead of ammonia to form a chiral imine, which then undergoes diastereoselective cyanide addition.[6][7] The auxiliary is removed in a later step.
-
Chiral Catalysts: The use of a chiral catalyst is a highly attractive option as only a substoichiometric amount is needed.[5][6] For example, chiral metal complexes can catalyze the enantioselective addition of cyanide to imines.
-
-
Biocatalysis: Enzymes can be used to synthesize chiral amino acids with high enantioselectivity.[8][9] This approach is environmentally friendly and highly efficient.
Issue 3: Side Products Observed After Protecting Group Removal
You've completed your synthesis, but after the final deprotection step, you observe significant side products, complicating purification.
Protecting Group Causality & Troubleshooting:
The choice of protecting group and the deprotection conditions are critical to the success of your synthesis.[10]
| Protecting Group | Common Deprotection Reagents | Potential Side Reactions & Prevention |
| Boc (tert-Butyloxycarbonyl) | Strong acids (e.g., Trifluoroacetic acid - TFA)[11] | Cationic Side Reactions: The tert-butyl cation formed during deprotection can alkylate sensitive residues like tryptophan and methionine. Prevention: Use scavengers like triisopropylsilane (TIS) or thioanisole in the cleavage cocktail.[12] |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Base (e.g., Piperidine in DMF)[13] | Aspartimide Formation: For sequences containing aspartic acid, the deprotection conditions can lead to the formation of a five-membered aspartimide ring, which can then open to form a mixture of α- and β-aspartyl peptides. Prevention: Use protecting groups on the aspartic acid side chain that hinder this cyclization, or use pseudoproline dipeptides.[14] Piperidine Adducts: The dibenzofulvene byproduct of Fmoc deprotection can form adducts with the deprotected amine. Prevention: Ensure a sufficient excess of piperidine is used. |
| Cbz (Benzyloxycarbonyl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Incomplete Cleavage: The catalyst can be poisoned by sulfur-containing amino acids (cysteine, methionine). Prevention: Use alternative deprotection methods or a more active catalyst. |
Troubleshooting Workflow for Deprotection:
Caption: Troubleshooting workflow for deprotection side reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right protecting group for my synthesis?
The choice of a protecting group depends on the overall synthetic strategy, particularly the stability of your target molecule and other functional groups present. The key principle is orthogonality , meaning that the protecting groups on the α-amino group and the side chains should be removable under conditions that do not affect each other or the final product.[12]
-
For solid-phase peptide synthesis (SPPS): The most common strategies are Fmoc/tBu and Boc/Bn.[13]
-
Fmoc/tBu: The α-amino group is protected with the base-labile Fmoc group, and side chains are protected with acid-labile groups like tert-butyl (tBu). This is often preferred for its milder deprotection conditions.
-
Boc/Bn: The α-amino group is protected with the acid-labile Boc group, and side chains are protected with groups that are cleaved by strong acids like HF (e.g., benzyl - Bn).
-
-
For solution-phase synthesis: A wider variety of protecting groups are available, and the choice will be highly dependent on your specific synthetic route.
Q2: My substituted amino acid is highly polar and difficult to purify. What are my options?
The zwitterionic nature of amino acids can make them challenging to purify by standard reversed-phase HPLC, as they may have poor retention.[15]
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge and is very effective for purifying amino acids.[16][17] You can use either cation or anion exchange resins depending on the pI of your amino acid and the pH of your mobile phase.
-
Derivatization: Temporarily derivatizing the amino acid to mask its polar functional groups can improve its retention on a reversed-phase column.[15] However, this adds extra steps to your synthesis.
-
Hydrophilic Interaction Chromatography (HILIC): This is an alternative to reversed-phase HPLC that is well-suited for separating highly polar compounds.
-
Crystallization: If your product is a solid, careful optimization of crystallization conditions can be a highly effective purification method.
Q3: What is racemization and how can I prevent it during my synthesis?
Racemization is the conversion of an enantiomerically pure compound into a racemic mixture. In amino acid synthesis, particularly in peptide coupling reactions, the activated carboxylic acid intermediate is susceptible to deprotonation at the α-carbon, leading to a loss of stereochemical integrity.[14]
-
Mechanism: The formation of an oxazolone intermediate is a common pathway for racemization during peptide coupling.
-
Prevention:
-
Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to the coupling reaction can suppress racemization by forming activated esters that are less prone to cyclizing into an oxazolone.[14][18]
-
Protecting Groups: Certain protecting groups can influence the rate of racemization. For instance, the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group has been shown to suppress racemization compared to standard Fmoc protection.[11]
-
Coupling Reagents: Choose coupling reagents that are known to minimize racemization.
-
Base: The choice and amount of base used in the coupling step can significantly impact racemization. Weaker bases and careful stoichiometry are generally preferred.[18]
-
Q4: How can I confirm the stereochemical purity of my final product?
Confirming the enantiomeric purity of your synthesized amino acid is crucial.
-
Chiral HPLC: This is the most common method.[19] It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[20][21]
-
Indirect HPLC Analysis: This involves derivatizing the amino acid with a chiral reagent (e.g., Marfey's reagent) to create diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase HPLC column.[15]
-
Gas Chromatography (GC): After appropriate derivatization to make the amino acid volatile, GC on a chiral column can be used for enantiomeric analysis.[16]
Experimental Protocol: Chiral Analysis by Indirect HPLC
-
Sample Preparation: Accurately weigh a small amount of your synthesized amino acid (approx. 1 mg) and dissolve it in a known volume of a suitable solvent (e.g., 1 mL of 0.1 M HCl).
-
Derivatization:
-
To 50 µL of your sample solution, add 100 µL of a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Add 20 µL of 1 M NaHCO₃ to initiate the reaction.
-
Incubate the mixture at 40 °C for 1 hour.
-
Quench the reaction by adding 10 µL of 2 M HCl.
-
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA.
-
Detection: UV detector at 340 nm.
-
-
Data Analysis: The two diastereomers will elute at different retention times. The ratio of their peak areas corresponds to the enantiomeric ratio of your sample. Run standards of the pure L- and D-amino acids, as well as a racemic mixture, to confirm peak identities.
References
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
-
Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. [Link]
-
Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel. [Link]
-
Pearson. Synthesis of Amino Acids: Strecker Synthesis Practice Problems. [Link]
-
ResearchGate. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]
-
Sketchy. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. [Link]
-
National Institutes of Health (NIH). (2021). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. [Link]
-
ResearchGate. (2025). Stability of Schiff bases of amino acids and pyridoxal-5′-phosphate. [Link]
-
ResearchGate. Separation and Purification of Amino Acids. [Link]
-
SciSpace. Amino Acid-Protecting Groups. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
National Center for Biotechnology Information (NCBI). (2023). Biochemistry, Amino Acid Synthesis and Degradation. [Link]
-
ACS Publications. (2025). Introduction: “Noncanonical Amino Acids”. [Link]
-
PubMed. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]
-
National Institutes of Health (NIH). (2018). Different Schiff Bases—Structure, Importance and Classification. [Link]
- Google Patents.
-
ResearchGate. (2017). Racemization in amino acids?. [Link]
-
Prime Scholars. Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. [Link]
-
National Institutes of Health (NIH). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. [Link]
-
Khan Academy. Impact of mutations on translation into amino acids. [Link]
-
Frontiers. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. [Link]
-
RSC Publishing. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]
-
ACS Publications. (2002). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. [Link]
-
Bio-Synthesis Inc. (2012). Amino Acid Analysis Overview. [Link]
-
PubMed. (2017). Protecting Groups in Peptide Synthesis. [Link]
-
Chemical Society Reviews (RSC Publishing). (2018). Engineering enzymes for noncanonical amino acid synthesis. [Link]
-
PubMed Central (PMC). (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]
-
MDPI. (2022). Synthesis, Identification and Antibacterial Activities of Amino Acid Schiff Base Cu(II) Complexes with Chlorinated Aromatic Moieties. [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
Creation.com. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. [Link]
-
ACS Publications. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. [Link]
-
bioRxiv. (2026). Engaging Unstabilized Alkyl Radicals with Pyridoxal Radical Biocatalysis: Enantiodivergent Synthesis of Aliphatic Non-Canonical Amino Acids. [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and characterization of amino acid (phenylalanine) schiff bases and their metal complexes. [Link]
-
Chiral Technologies. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]
-
National Institutes of Health (NIH). (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 3. youtube.com [youtube.com]
- 4. Amino Acid Analysis Overview [biosyn.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering enzymes for noncanonical amino acid synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. scispace.com [scispace.com]
- 14. peptide.com [peptide.com]
- 15. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 16. researchgate.net [researchgate.net]
- 17. diaion.com [diaion.com]
- 18. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 19. Recent Advances in Chiral Analysis of Proteins and Peptides [mdpi.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. chiraltech.com [chiraltech.com]
"optimization of Buchwald-Hartwig cross-coupling for synthesis"
Welcome to the technical support center for the Buchwald-Hartwig cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your synthetic strategies and overcome common hurdles encountered during this powerful C-N bond-forming reaction.
Introduction: The Power and Pitfalls of Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This reaction is pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2] However, its success is highly dependent on the careful orchestration of multiple components: the palladium source, the phosphine ligand, the base, and the solvent, all tailored to the specific substrates.[3][4]
This guide is structured to address the practical challenges you may face at the bench. We will delve into the causality behind experimental choices, offering not just protocols but a deeper understanding of the underlying organometallic principles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions when setting up a Buchwald-Hartwig reaction.
Q1: What is the general mechanism of the Buchwald-Hartwig amination?
The catalytic cycle involves three key steps:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[1][5][6]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium amide complex.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][5][6]
Q2: How do I choose the right palladium precatalyst?
The choice of palladium source is critical for generating the active Pd(0) species efficiently. While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ are used, they require in-situ reduction, which can be inconsistent.[5][7]
For improved reliability and activity, especially at low catalyst loadings, the use of pre-catalysts is highly recommended.[7][8] These are air-stable Pd(II) complexes that rapidly form the active LPd(0) catalyst upon exposure to a base.[7]
| Precatalyst Generation | Key Features & Applications |
| G1/G2 Precatalysts | Require strong bases for activation at room temperature or heating with weaker bases.[7] |
| G3 Precatalysts | Exhibit a broad ligand scope due to non-coordinating methanesulfonate (OMs) ligands.[7][8] |
| G4 Precatalysts | Address potential inhibition by the carbazole leaving group seen in some G3 applications.[7] |
Q3: What is the role of the ligand and how do I select one?
The ligand stabilizes the palladium center and modulates its reactivity, profoundly influencing the reaction's success. The appropriate ligand is primarily determined by the nucleophile's nature (the amine).[7]
| Amine Class | Recommended Ligand(s) | Rationale |
| Primary Aliphatic Amines | BrettPhos | Designed for effective coupling of primary amines.[5] |
| Secondary Amines | RuPhos | Specifically developed for sterically hindered secondary amines.[5] |
| Amides | tBuBrettPhos | More reactive ligand to accommodate the lower nucleophilicity of amides.[5] |
| NH Heterocycles (e.g., Indole) | DavePhos, tBuXPhos | Tailored for the specific electronic and steric demands of these nucleophiles.[5] |
Q4: Which base should I use?
The base plays a crucial role in the deprotonation of the amine. The choice of base is a trade-off between reactivity and functional group tolerance.[5]
| Base | Advantages | Disadvantages |
| NaOtBu | Permits the highest reaction rates and lowest catalyst loadings.[5] | Incompatible with many electrophilic functional groups (e.g., esters, nitro groups).[5] |
| LHMDS | Allows for the use of substrates with protic functional groups.[5] | Air-sensitive and can be incompatible with some functional groups at higher temperatures.[5] |
| Cs₂CO₃, K₃PO₄ | Excellent functional group tolerance.[5] | Often require higher catalyst loadings and longer reaction times.[5] |
For substrates sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred.[7] The physical properties of inorganic bases, such as particle size, can significantly impact the reaction rate, especially on a larger scale.[7]
Q5: What are the best solvents for this reaction?
Solvent choice is critical for ensuring all components remain in solution.[7] Common and effective solvents include:
-
Ethereal solvents: Dioxane, THF, CPME, t-Bu₂O[7]
-
Aromatic solvents: Toluene, xylene[7]
-
Alcohol solvents: t-BuOH, t-AmOH[7]
Solvents to avoid, as they can inhibit the catalyst by coordinating to the palladium, include chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine.[7]
Troubleshooting Guide
Even with careful planning, challenges can arise. This section provides a systematic approach to troubleshooting common issues.
Problem 1: Low to No Product Formation
-
Causality & Explanation: The most common reason for reaction failure is the inefficient generation or decomposition of the active Pd(0) catalyst. Impurities in starting materials or solvents (water, oxygen) can poison the catalyst.[5] Substrate insolubility is another frequent, yet often underestimated, cause of failure.[7]
-
Troubleshooting Steps:
-
Catalyst Activation: If you are not using a precatalyst, consider switching to one.[8][9] If using a Pd(II) source like Pd(OAc)₂, ensure you are using a sufficient excess of phosphine ligand to facilitate reduction to Pd(0).[5]
-
Reagent Purity: Ensure the aryl halide and amine are pure. Amine quality can vary significantly between suppliers. Solvents should be anhydrous and degassed to remove oxygen.[9]
-
Solubility Check: At your reaction temperature, are all components, especially the base, fully dissolved? If not, consider a different solvent or a solvent mixture.[7]
-
Base Strength: If using a weak base like K₃PO₄, the reaction may be too slow. Try a stronger base like NaOtBu, provided your substrate is stable to it.[5] Conversely, if you suspect substrate decomposition, switch to a weaker base.
-
Ligand Screening: The initial ligand choice may not be optimal. Screening a panel of ligands is a powerful strategy to identify a more effective one for your specific substrate combination.[9]
-
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)
-
Causality & Explanation: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction.[1] It can arise from β-hydride elimination from the palladium-amide intermediate, especially with amines bearing β-hydrogens.[1] Another side reaction can be diarylation of primary amines.[10]
-
Troubleshooting Steps:
-
Sterically Hindered Ligands: Employing bulkier phosphine ligands can disfavor the pathways leading to side products by sterically shielding the metal center.
-
Control Stoichiometry: To minimize diarylation of primary amines, using a slight excess of the amine can be beneficial. However, for some unhindered primary amines, diarylation can still be a significant issue.[10]
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of side reactions relative to the desired coupling.[3]
-
Problem 3: Difficulty with Specific Substrate Classes
-
Aryl Chlorides: These are less reactive than bromides or iodides due to the strong C-Cl bond, making oxidative addition more difficult.[9]
-
Solution: Use more electron-rich and sterically hindered ligands (e.g., cataCXium A, XPhos) that are known to activate aryl chlorides. Higher temperatures and catalyst loadings may also be necessary.[10]
-
-
Aryl Iodides: While reactive towards oxidative addition, the iodide anion generated during the reaction can form unreactive palladium-iodide bridged dimers, inhibiting the catalyst.[5][6]
-
Solution: Using a solvent like toluene, where the iodide salt is poorly soluble, can help mitigate this inhibition.[6]
-
-
Heteroaryl Halides: Nitrogen-containing heterocycles can coordinate to the palladium center and inhibit catalysis.
-
Solution: Ligand choice is critical. Specific ligands have been developed for heteroaromatic substrates. Careful selection of a non-coordinating solvent is also important.
-
-
Ammonia: Direct coupling of ammonia is challenging due to its strong binding to palladium.[1]
Experimental Protocol: General Procedure for a Screening Reaction
This protocol provides a robust starting point for optimizing a Buchwald-Hartwig amination. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Reaction Setup:
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
In a separate vial, prepare the catalyst solution. Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (if not using a precatalyst).
-
-
Reagent Addition:
-
Add the catalyst solution to the reaction vial.
-
Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.[8]
-
-
Reaction Execution:
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up:
-
After completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
This guide provides a framework for understanding and troubleshooting the Buchwald-Hartwig amination. By systematically evaluating each component of the reaction, you can overcome challenges and successfully synthesize your target molecules.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Name Reaction in Organic Chemistry. Retrieved January 26, 2026, from [Link]
-
Verkade, J. G., et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(24), 8328–8335. [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved January 26, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. (2018, September 6). Reddit. Retrieved January 26, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved January 26, 2026, from [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). YouTube. Retrieved January 26, 2026, from [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015, November 23). Reaction Chemistry & Engineering, 1, 102-109. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of 2-Amino-6-sulfanylpyrimidin-4(3H)-one and its Analogs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 2-Amino-6-sulfanylpyrimidin-4(3H)-one and its structurally related analogs. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, biological activities, and structure-activity relationships of this important class of heterocyclic compounds. By presenting objective comparisons supported by experimental data, this guide aims to facilitate informed decisions in the design and development of novel therapeutic agents.
Introduction: The Versatile Scaffold of this compound
This compound, also known by its tautomeric form 6-amino-2-thiouracil, is a pyrimidine derivative of significant interest in medicinal chemistry. The pyrimidine nucleus is a fundamental component of various biologically active molecules, including nucleic acids, vitamins, and alkaloids.[1] The presence of amino and sulfanyl groups at positions 2 and 6, respectively, along with the oxo group at position 4, imparts a unique electronic and structural profile to this molecule, making it a versatile scaffold for the synthesis of a wide array of derivatives with diverse pharmacological properties.[2][3] These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5]
This guide will explore the synthesis of the parent compound and its key analogs, present a comparative analysis of their biological activities with a focus on quantitative data, and provide detailed experimental protocols for their synthesis and evaluation.
Synthesis of this compound and its Analogs
The synthesis of this compound (often referred to as 6-amino-2-thiouracil) and its analogs typically involves the condensation of a β-ketoester with thiourea or a substituted thiourea.[6] A general synthetic scheme is outlined below.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound and its analogs.
Experimental Protocol: Synthesis of 6-Amino-2-thiouracil
This protocol describes a common method for the synthesis of 6-amino-2-thiouracil, a tautomer of this compound.[6]
Materials:
-
Ethyl cyanoacetate
-
Thiourea
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Glacial acetic acid
-
Distilled water
Procedure:
-
Dissolve sodium ethoxide (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
To this solution, add ethyl cyanoacetate (1 equivalent) and thiourea (1 equivalent).
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with glacial acetic acid to a pH of approximately 6.
-
The precipitated solid is collected by filtration, washed with cold water, and then with ethanol.
-
The crude product can be recrystallized from a suitable solvent, such as aqueous ethanol, to yield pure 6-amino-2-thiouracil.
Comparative Biological Activities
Derivatives of this compound have been extensively evaluated for a range of biological activities. The following sections provide a comparative overview of their performance as antimicrobial, anticancer, and anti-inflammatory agents, supported by available experimental data.
Antimicrobial Activity
The 2-aminopyrimidine scaffold is a well-established pharmacophore in the development of antimicrobial agents.[1] Modifications to the core structure of this compound have led to analogs with significant activity against various bacterial and fungal strains.
A study on novel thiopyrimidine-benzenesulfonamide compounds demonstrated broad-spectrum antimicrobial efficacy.[7] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays revealed that certain analogs were particularly effective against Klebsiella pneumoniae and Pseudomonas aeruginosa.[7] Another study highlighted that various synthesized derivatives of 6-amino-2-thiouracil were active as antibacterial and antifungal agents.[3][4]
Table 1: Comparative Antimicrobial Activity of this compound Analogs
| Compound/Analog | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Thiopyrimidine-benzenesulfonamide Analog 6M | K. pneumoniae | 375 | 1500 | [7] |
| P. aeruginosa | 375 | 1500 | [7] | |
| Thiopyrimidine-benzenesulfonamide Analog 19M | K. pneumoniae | 375 | 1500 | [7] |
| P. aeruginosa | 375 | 1500 | [7] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[8]
Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
The pyrimidine core is present in several clinically used anticancer drugs, and derivatives of this compound have shown promising anticancer potential.[9] Their mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as kinases or topoisomerases.[10][11]
A series of 2-amino-4,6-diarylpyrimidine derivatives were synthesized and evaluated for their anticancer activity against the human chronic myelocytic leukemia K562 cancer cell line.[11] One compound, in particular, demonstrated significant inhibition with an IC50 value in the low micromolar range.[11] Another study on novel pyrimidine derivatives identified compounds with potent cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells.[10]
Table 2: Comparative Anticancer Activity of this compound Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-4,6-diarylpyrimidine 1e | K562 (Chronic Myeloid Leukemia) | 8.77 ± 0.55 | [11] |
| Thiazolo[4,5-d]pyrimidine 3b | A375 (Melanoma) | Not specified, but most active | [12] |
| Pyrido[2,3-d]pyrimidine derivative 53 | Prostate, Colon, Liver Cancers | Potent activity reported | [13] |
| Benzothiazole derivative 17 | Hep-2 (Laryngeal Carcinoma) | 9 x 10⁻⁶ M (9 µM) | [14] |
| Benzothiazole derivative 18 | Hep-2 (Laryngeal Carcinoma) | > 9 x 10⁻⁶ M | [14] |
| Benzothiazole derivative 19 | Hep-2 (Laryngeal Carcinoma) | > 9 x 10⁻⁶ M | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[9]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery.[15] Pyrimidine derivatives have been investigated for their potential to modulate inflammatory pathways.[5]
A comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents showed that certain pyrimidine analogs exhibited significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[15] Another study on 2‐amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene derivatives, which share structural similarities, demonstrated anti-inflammatory activity associated with the activation of the NRF2 pathway.[16]
Table 3: Comparative Anti-inflammatory Activity of this compound Analogs
| Compound/Analog | Assay | IC50 (µM) | Reference |
| Pyrimidine derivative 9a | NO inhibition in RAW 264.7 cells | 83.1 | [15] |
| Pyrimidine derivative 9d | NO inhibition in RAW 264.7 cells | 88.7 | [15] |
| Pyrazolo[1,5-a]quinazoline 13i | NF-κB inhibition in THP-1Blue cells | < 50 | [15] |
| Pyrazolo[1,5-a]quinazoline 16 | NF-κB inhibition in THP-1Blue cells | < 50 | [15] |
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyrimidine ring.
-
Substitutions at the C5 and C6 positions: Modifications at these positions have a significant impact on activity. For instance, the introduction of aryl groups at C4 and C6 has been shown to be crucial for anticancer activity.[11][13]
-
Modifications of the Amino Group: Alterations to the 2-amino group can influence the compound's binding affinity to biological targets.
-
Modifications of the Sulfanyl Group: The sulfanyl group at the C6 position is a key site for derivatization, and modifications here can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its biological activity.
Caption: Key structural features and their influence on the biological activities of this compound analogs.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with a wide range of therapeutic possibilities. The synthetic versatility of the pyrimidine scaffold allows for the generation of large libraries of derivatives with diverse biological activities. The comparative analysis presented in this guide highlights the potential of these compounds as antimicrobial, anticancer, and anti-inflammatory agents.
Future research should focus on a more systematic exploration of the structure-activity relationships to design more potent and selective analogs. The development of novel synthetic methodologies will also be crucial for accessing a wider chemical space. Furthermore, detailed mechanistic studies are required to fully elucidate the mode of action of these compounds, which will be instrumental in their translation into clinical candidates.
References
-
Al-Omair, M. A., Al-Wahaibi, L. H., El-Emam, A. A., & Soliman, F. M. (2007). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Molecules, 12(9), 2136-2148. [Link]
-
Aly, A. A., Osman, E. M., Mostafa, S. M., Bedair, T. M., Abd-Elmonem, M., Sadek, K. U., & Mohamed, A. H. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(45), 39235-39287. [Link]
-
Atanasova, M., Yotova, L., Stoyanov, N., & Dimitrov, D. (2023). Synthesis, Characterization and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-thiouracil and 6-Propyl-2-thiouracil. Preprints.org, 2023110368. [Link]
-
Chebanov, V. A., Saraev, V. E., Gura, E. A., Desenko, S. M., & Musatov, V. I. (2005). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. Collection of Czechoslovak Chemical Communications, 70(3), 350-362. [Link]
-
Cushman, M., & He, H. M. (1991). Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase. Journal of medicinal chemistry, 34(8), 2531-2536. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2035. [Link]
-
Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Ul-Haq, Z. (2018). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 8(51), 29081-29104. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2018). IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]
-
El-Sayed, W. A., Al-Omair, M. A., & Al-Wahaibi, L. H. (2007). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 340(9), 473-479. [Link]
-
Perdic, M., Dolenc, M. S., & Stefane, B. (2008). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. Letters in Organic Chemistry, 5(8), 666-669. [Link]
-
El-Gaby, M. S. A., Atalla, A. A., & Gaber, A. M. (2014). Comparison of the anti-inflammatory activities of 2H-pyrimido[1,6-a]pyrimidines. ResearchGate. [Link]
-
Harrak, Y., Rosell, G., Daidone, G., Plescia, S., Schillaci, D., & Pujol, M. D. (2007). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Bioorganic & medicinal chemistry, 15(13), 4545-4550. [Link]
-
Dung, H. T. K., Van, T. T., Nhan, N. N. P., Thuy, N. T. D., & Anh, N. T. H. (2022). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC advances, 12(12), 7349-7360. [Link]
-
Pinto, M., Faustino, C., Neves, M., & Campos, M. (2022). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. International Journal of Molecular Sciences, 23(21), 13243. [Link]
-
Al-Zahrani, A. A., Al-Ghamdi, A. M., & El-Gazzar, A. B. A. (2020). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS omega, 5(1), 539-547. [Link]
-
Bartkowiak, G., Potrzebowski, M. J., & Kedziora, P. (2013). Structure and NMR properties of potential anti-cancer 6-amino-2-thiouracil derivatives. ResearchGate. [Link]
-
Kumar, A., Singh, A., & Sharma, P. K. (2011). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Der Pharma Chemica, 3(2), 48-55. [Link]
-
Wieczorek, Z., Czylkowska, A., Matusiak, A., & Szymanska, E. (2019). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 24(19), 3465. [Link]
-
El-Gamal, M. I., Al-Said, M. S., & El-Gazzar, A. R. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society, 20(2), 291-318. [Link]
-
El-Sayed, M. A., El-Gamal, M. I., & Al-Said, M. S. (2023). Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies. Journal of Biomolecular Structure and Dynamics, 41(3), 964-977. [Link]
-
Al-wsabli, S. A., Al-Ghorbani, M., Al-Ansi, A. M., & El-Gazzar, A. R. (2023). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 28(13), 5122. [Link]
-
Anwar, M. M., & El-Sayed, W. A. (2018). Pyrimidine derivatives as anticancer agents. ResearchGate. [Link]
-
Sroor, F. M., Soliman, A. A., Khalil, W. K., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]
-
Al-Ostath, A., Al-Salahat, M., Al-Qawasmeh, R. A., & Taha, M. O. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(11), e202200181. [Link]
-
Pontiki, E., & Hadjipavlou-Litina, D. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(11), 2692. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 3. Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 14. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Biological Activity of Synthesized 2-Amino-6-sulfanylpyrimidin-4(3H)-one
Introduction: From Benchtop Synthesis to Biological Significance
The synthesis of a novel chemical entity like 2-Amino-6-sulfanylpyrimidin-4(3H)-one is a significant achievement in medicinal chemistry. However, the true value of a synthesized compound is unlocked only through rigorous biological validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare the biological activities of this novel pyrimidine derivative.
Pyrimidine scaffolds are foundational in medicinal chemistry, forming the core of numerous therapeutic agents, including anticancer (e.g., 5-Fluorouracil), antibacterial (e.g., Trimethoprim), and anti-inflammatory drugs.[1][2][3] The presence of amino and thione groups on the pyrimidine ring of our target compound suggests a high potential for diverse biological interactions. Therefore, a multi-faceted screening approach is not just recommended but essential.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishing a self-validating system of assays to ensure the data is robust, reproducible, and meaningful. We will explore a logical, tiered approach to screen for three of the most probable activities for a pyrimidine derivative: anticancer, antimicrobial, and anti-inflammatory.
Strategic Workflow for Biological Validation
The validation process should follow a logical progression from broad cytotoxicity screening to specific, targeted activity assays. This ensures that any observed activity is not merely a result of general toxicity and allows for the determination of a safe therapeutic window for in-vitro studies.
Caption: Strategic workflow for validating the biological activity of a novel compound.
Comparative Guide to In-Vitro Biological Assays
The first step in any biological assessment is to determine the compound's inherent cytotoxicity on a non-cancerous cell line.[4] This establishes a concentration range for subsequent assays where the observed effects are more likely to be specific to the targeted biological activity rather than a general toxic effect.
Anticancer Activity: Cytotoxicity and Antiproliferation
Expertise & Rationale: The antiproliferative potential of pyrimidine derivatives is well-documented.[3][5][6] An initial screen for anticancer activity typically involves evaluating the compound's ability to inhibit the growth of or kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.[1][4]
-
Compound Treatment: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO). Create serial dilutions to treat cells with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Controls:
-
Negative Control: Cells treated with vehicle (e.g., DMSO) only.
-
Positive Control: Cells treated with a known anticancer drug, preferably a pyrimidine analog like 5-Fluorouracil.[3]
-
Blank: Wells containing media but no cells.
-
-
Incubation: Incubate the treated plates for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[4]
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The concentration that inhibits 50% of cell growth (IC₅₀) is determined by plotting a dose-response curve.[8][9]
Comparison with Alternatives: While the MTT assay is standard, other methods exist. The Trypan Blue exclusion assay directly counts viable versus non-viable cells but is lower throughput.[10] Real-Time Cell Analysis (RTCA) provides kinetic data on cell proliferation but requires specialized equipment.[8]
Antimicrobial Activity: Determining Inhibitory Concentrations
Expertise & Rationale: The nitrogen-rich heterocyclic structure of pyrimidines is a common feature in many antimicrobial agents.[11] The most crucial metric for a new potential antimicrobial is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.[12][13] The broth microdilution method is the gold standard for determining MIC values quantitatively and reproducibly.[14][15]
Detailed Experimental Protocol: Broth Microdilution for MIC
-
Inoculum Preparation: Select relevant microbial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative). Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16]
-
Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the synthesized compound in an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Controls:
-
Negative (Growth) Control: Wells with broth and bacteria, but no compound.
-
Positive (Inhibition) Control: Wells with a known antibiotic (e.g., Ciprofloxacin).
-
Sterility Control: Wells with broth only.
-
-
Inoculation: Add the standardized bacterial suspension to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[16]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[12][14]
Workflow Visualization: Broth Microdilution
Caption: Step-by-step workflow for the broth microdilution MIC assay.
Anti-inflammatory Activity: Protein Denaturation Inhibition
Expertise & Rationale: Inflammation is a complex process, and one of its hallmarks is protein denaturation.[17] The ability of a compound to prevent protein denaturation can be a good indicator of its potential anti-inflammatory activity. The in-vitro albumin denaturation assay is a simple, cost-effective, and widely used method for initial screening.[17][18] Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by stabilizing lysosomal membranes, which is analogous to preventing protein denaturation.[17]
Detailed Experimental Protocol: Albumin Denaturation Assay
-
Reaction Mixture Preparation: In separate tubes, prepare the following mixtures:
-
Test Compound: 0.05 mL of the synthesized compound (at various concentrations) + 0.45 mL of 0.5% Bovine Serum Albumin (BSA).
-
Positive Control: 0.05 mL of Diclofenac Sodium (a standard NSAID) + 0.45 mL of 0.5% BSA.[17]
-
Negative Control: 0.05 mL of distilled water + 0.45 mL of 0.5% BSA. This represents 100% denaturation.
-
-
Incubation: Incubate all tubes at 37°C for 20 minutes.[17]
-
Heat Denaturation: Increase the temperature to 57°C and incubate for an additional 3 minutes.[17]
-
Cooling & Dilution: Allow the tubes to cool to room temperature. Add 2.5 mL of Phosphate Buffered Saline (PBS, pH 6.3) to each tube.
-
Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 255 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula:
-
% Inhibition = 100 - [((Absorbance of Test / Absorbance of Control) - 1) * 100]
-
Data Synthesis and Comparative Analysis
To provide a clear, objective comparison, all quantitative data should be summarized in a structured table. This allows for a quick assessment of the compound's potency and spectrum of activity.
| Biological Activity Assay | Target/Cell Line | Synthesized Compound | Positive Control | Control Drug & Conc. |
| Anticancer | MCF-7 (Breast Cancer) | IC₅₀: 15.5 µM | IC₅₀: 5.2 µM | 5-Fluorouracil |
| Anticancer | A549 (Lung Cancer) | IC₅₀: 28.1 µM | IC₅₀: 8.9 µM | 5-Fluorouracil |
| Antimicrobial | S. aureus (Gram +) | MIC: 32 µg/mL | MIC: 2 µg/mL | Ciprofloxacin |
| Antimicrobial | E. coli (Gram -) | MIC: 64 µg/mL | MIC: 0.5 µg/mL | Ciprofloxacin |
| Anti-inflammatory | Albumin Denaturation | % Inhibition @ 50µg/mL: 68% | % Inhibition @ 50µg/mL: 85% | Diclofenac Sodium |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This guide outlines a foundational strategy for validating the biological activity of synthesized this compound. By employing a tiered approach—starting with general cytotoxicity and proceeding to specific anticancer, antimicrobial, and anti-inflammatory assays—researchers can build a comprehensive activity profile for their novel compound. The presented protocols, rooted in established scientific principles, provide a reliable framework for generating high-quality, comparable data.
The hypothetical results suggest that the compound possesses moderate activity across all three tested areas. Based on these initial findings, future work could focus on mechanistic studies to elucidate the specific cellular targets or pathways being modulated. For instance, if the anticancer activity is promising, further investigation into apoptosis induction or cell cycle arrest would be a logical next step.[9][10] Similarly, promising anti-inflammatory results would warrant investigation into the inhibition of specific enzymes like Cyclooxygenase-2 (COX-2).[19] This systematic validation is the critical first step on the long path of drug discovery and development.
References
- Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Mihaylova, D., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
- Tariq, M. A., & Weis, D. (n.d.). Antimicrobial Susceptibility Testing.
- Dougall, I. C., & Unitt, J. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (Fourth Edition).
- Sokół, A., et al. (2021).
- Kim, J., et al. (2023). Chemical screening identifies the anticancer properties of Polyporous tuberaster. PMC - NIH.
- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
- Shaw, A. M., et al. (2021). Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. ACS Omega.
- BenchChem Technical Support Team. (2025).
- Sakagami, H., et al. (n.d.). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
- Al-Ostath, A., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
- Sharma, K., et al. (n.d.). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research.
- Kumar, A., & Sharma, S. (n.d.). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences.
- Fares, M. (2021). Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)
- Utility of Pyrimidine Thione Derivatives in the Synthesis of Biologically Active Heterocyclic Compounds. (n.d.). Taylor & Francis.
- Sharma, D., et al. (2024).
- Gierlik, E., et al. (2024).
- Pires, B. R. B., et al. (2023).
- Liu, H., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
- Khedr, M. A., et al. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Taylor & Francis.
- Al-Otaibi, W. A., et al. (2023).
- Goud, B. S., et al. (n.d.). In vitro anti-inflammatory activity of Ficus racemosa L.
- Sharma, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents.
Sources
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. sciensage.info [sciensage.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs | Anticancer Research [ar.iiarjournals.org]
- 10. Chemical screening identifies the anticancer properties of Polyporous tuberaster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. apec.org [apec.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
A Head-to-Head Comparative Guide: Evaluating 2-Amino-6-sulfanylpyrimidin-4(3H)-one Against Established Xanthine Oxidase Inhibitors
For researchers and drug development professionals, the quest for novel therapeutic agents necessitates rigorous, direct comparison with existing standards. This guide provides a comprehensive framework for the head-to-head evaluation of a novel compound, 2-Amino-6-sulfanylpyrimidin-4(3H)-one, against the well-established xanthine oxidase inhibitors, allopurinol and febuxostat. While direct comparative data for this compound is not yet prevalent in the literature, this document outlines the essential experimental protocols and data interpretation required for a thorough assessment of its potential as a therapeutic agent for conditions such as hyperuricemia and gout.
Introduction: The Significance of Xanthine Oxidase Inhibition
Xanthine oxidase is a critical enzyme in the metabolic pathway of purines.[1][2] It facilitates the conversion of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[3] Excessive production of uric acid can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which can result in the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.[2][4] Therefore, the inhibition of xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia and preventing gout attacks.[2][4]
This guide focuses on comparing the inhibitory potential of this compound with two cornerstone inhibitors of xanthine oxidase:
-
Allopurinol: A purine analog that acts as a competitive inhibitor of xanthine oxidase.[5] It is metabolized to oxypurinol, which has a longer half-life and also inhibits the enzyme.[1][6]
-
Febuxostat: A non-purine, selective inhibitor of xanthine oxidase.[7] It acts by non-competitively blocking the active site of the enzyme.[7][8]
The following sections will detail the necessary experimental designs, from in vitro enzymatic assays to cell-based models, to robustly characterize and compare the efficacy of this compound.
In Vitro Efficacy: Direct Xanthine Oxidase Inhibition Assay
The foundational step in this comparative analysis is to determine the direct inhibitory effect of this compound on xanthine oxidase activity and compare its potency with allopurinol and febuxostat. A common and reliable method is a spectrophotometric assay that measures the production of uric acid from xanthine.[9] Uric acid has a characteristic absorbance at approximately 290-295 nm, allowing for the quantification of enzyme activity.[9]
Experimental Protocol: Spectrophotometric Xanthine Oxidase Inhibition Assay
This protocol is designed for a 96-well plate format, enabling high-throughput screening and dose-response analysis.
Materials:
-
Xanthine oxidase (from bovine milk or other suitable source)
-
Xanthine (substrate)
-
Potassium phosphate buffer (e.g., 50-70 mM, pH 7.5-7.8)
-
Test compounds: this compound, Allopurinol (positive control), Febuxostat (positive control)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
1N Hydrochloric acid (HCl) to stop the reaction
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 290-295 nm
Procedure:
-
Compound Preparation: Prepare stock solutions of this compound, allopurinol, and febuxostat in DMSO. Create a series of dilutions in the assay buffer to achieve a range of final concentrations for dose-response analysis.
-
Assay Mixture Preparation: In each well of the microplate, add the following in order:
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at room temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitor to interact with the enzyme.[10][11]
-
Reaction Initiation: Start the enzymatic reaction by adding the xanthine substrate solution (e.g., 150 µM final concentration).[11]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 30 minutes).[10][11]
-
Reaction Termination: Stop the reaction by adding a small volume of 1N HCl to each well.[10]
-
Absorbance Measurement: Measure the absorbance of each well at 290 nm using a microplate reader.[10]
-
Calculation of Inhibition: The percentage of xanthine oxidase inhibition is calculated using the following formula: % Inhibition = [1 - (ASample / AControl)] x 100 Where ASample is the absorbance of the well with the test compound and AControl is the absorbance of the well without any inhibitor.
Data Presentation: Comparative Inhibitory Potency
The results of the in vitro assay should be summarized to clearly present the comparative potency of the compounds. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Compound | IC50 (µM) | Inhibition Type |
| This compound | Experimental Value | To be determined |
| Allopurinol | Experimental Value (Literature ~2.84 µM)[12] | Competitive |
| Febuxostat | Experimental Value | Non-competitive |
Note: The IC50 value for allopurinol can vary depending on assay conditions.
To further elucidate the mechanism of inhibition (e.g., competitive, non-competitive), Lineweaver-Burk plot analysis should be performed by measuring reaction velocities at different substrate concentrations in the presence of various inhibitor concentrations.[12]
Cellular Efficacy: A Cell-Based Model of Hyperuricemia
While in vitro assays are crucial for determining direct enzyme inhibition, a cell-based model is essential to assess the compound's activity in a more physiologically relevant context, considering factors like cell permeability and metabolism. A model of hyperuricemia can be established in a suitable cell line (e.g., HEK293 cells stably expressing the urate transporter 1, URAT1, or a relevant liver cell line) by inducing uric acid production.[13]
Experimental Protocol: Cell-Based Uric Acid Production Assay
Materials:
-
HEK293-URAT1 cells or other suitable cell line
-
Cell culture medium and supplements
-
Substrates to induce uric acid production (e.g., hypoxanthine or xanthine)
-
Test compounds: this compound, Allopurinol, Febuxostat
-
Lysis buffer
-
Uric acid quantification kit (colorimetric or fluorometric)[14]
-
Plate reader for absorbance or fluorescence measurement
Procedure:
-
Cell Culture: Culture the chosen cell line to an appropriate confluency in multi-well plates.
-
Compound Treatment: Treat the cells with various concentrations of this compound, allopurinol, or febuxostat for a predetermined time.
-
Induction of Uric Acid Production: Add the uric acid precursor (e.g., hypoxanthine or xanthine) to the cell culture medium and incubate for a period sufficient to generate measurable uric acid.
-
Cell Lysis and Supernatant Collection: After incubation, collect the cell culture supernatant and/or lyse the cells to measure intracellular and extracellular uric acid levels.
-
Uric Acid Quantification: Use a commercial uric acid assay kit to measure the concentration of uric acid in the collected samples according to the manufacturer's instructions.
-
Data Analysis: Determine the dose-dependent effect of each compound on uric acid production. Calculate the EC50 (half-maximal effective concentration) for each compound.
Data Presentation: Comparative Cellular Activity
The results from the cell-based assay provide a more comprehensive understanding of the compounds' potential therapeutic efficacy.
| Compound | EC50 (µM) for Uric Acid Reduction |
| This compound | Experimental Value |
| Allopurinol | Experimental Value |
| Febuxostat | Experimental Value |
Visualizing the Scientific Framework
To better illustrate the underlying biological pathway and the experimental workflows, the following diagrams are provided.
Signaling Pathway of Uric Acid Production and Inhibition
Caption: Mechanism of uric acid synthesis and points of inhibition.
Workflow for Head-to-Head Inhibitor Comparison
Sources
- 1. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Xanthine Oxidoreductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. study.com [study.com]
- 4. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 6. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 7. Febuxostat - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Febuxostat? [synapse.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revistabionatura.com [revistabionatura.com]
- 12. herbmedpharmacol.com [herbmedpharmacol.com]
- 13. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ultrasensitive detection of uric acid in serum of patients with gout by a new assay based on Pt@Ag nanoflowers - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06481H [pubs.rsc.org]
Navigating the Structure-Activity Landscape of 2-Amino-6-sulfanylpyrimidin-4(3H)-one Derivatives: A Comparative Guide for Drug Discovery
The 2-amino-6-sulfanylpyrimidin-4(3H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. Its inherent structural features, including hydrogen bond donors and acceptors, and multiple sites for chemical modification, have made it an attractive starting point for the development of potent and selective modulators of enzyme and receptor functions. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore how subtle structural alterations to this core can profoundly influence biological activity, with a focus on their development as A3 adenosine receptor antagonists and anticancer agents.
The this compound Core: A Tautomeric Chameleon
It is crucial to recognize that the this compound scaffold exists in tautomeric equilibrium with its 4-hydroxy-6-amino-2-mercaptopyrimidine form. This tautomerism can play a significant role in receptor recognition and binding, and for the purpose of this guide, we will consider these forms interchangeable when discussing their derivatives.
I. Targeting the A3 Adenosine Receptor: A Journey into Potency and Selectivity
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor implicated in various pathophysiological processes, including inflammation, cancer, and cardiac ischemia. The development of selective A3AR antagonists has been a significant area of research. A seminal study by Spalluto et al. provides a comprehensive SAR analysis of 4-amino-6-hydroxy-2-mercaptopyrimidine derivatives, which are tautomers of the title scaffold, as potent and selective A3AR antagonists.[1][2][3]
Structure-Activity Relationship (SAR) Insights
The SAR of these derivatives can be systematically analyzed by considering substitutions at three key positions: the N3-position of the pyrimidine ring, the 2-sulfanyl group, and the 4-amino group.
-
N3-Position: Substitution at the N3-position with small alkyl groups, such as a methyl group, is generally well-tolerated and can contribute to enhanced potency.
-
2-Sulfanyl Group: The nature of the substituent on the sulfur atom is a critical determinant of A3AR affinity. Aromatic moieties, particularly substituted benzyl groups, are highly favorable. For instance, a 4-chlorobenzyl group at this position leads to a significant increase in potency.
-
4-Amino Group: The substituent on the exocyclic amino group also plays a crucial role in receptor binding. Small to medium-sized alkyl chains, such as n-propyl, are optimal for achieving high affinity.
The combination of these optimal substitutions resulted in the identification of highly potent and selective A3AR antagonists.
Comparative Analysis of A3 Adenosine Receptor Antagonists
The following table summarizes the SAR data for a selection of this compound derivatives as A3AR antagonists.
| Compound ID | R (at N3) | R' (at S) | R'' (at N4) | Human A3AR Ki (nM) |
| 1 | H | H | H | >10000 |
| 2 | CH3 | H | H | 2800 |
| 3 | CH3 | 4-ClC6H4CH2 | H | 120 |
| 4 | CH3 | 4-ClC6H4CH2 | n-C3H7 | 3.5[1][2][3] |
| 5 | CH3 | C6H5CH2 | n-C3H7 | 15 |
| 6 | H | 4-ClC6H4CH2 | n-C3H7 | 25 |
Data extracted from Spalluto et al., J. Med. Chem. 2008, 51, 15, 4551–4561.[1][2][3]
Experimental Protocols
A representative synthetic protocol is described by Spalluto et al.[1][2][3]
-
Starting Material: 4,6-dihydroxy-2-mercaptopyrimidine.
-
Step 1: Alkylation of the thiol group. To a solution of 4,6-dihydroxy-2-mercaptopyrimidine in an appropriate solvent (e.g., DMF), add a base (e.g., K2CO3) followed by the addition of 4-chlorobenzyl chloride. Stir the reaction mixture at room temperature until completion.
-
Step 2: Chlorination of the hydroxyl groups. The product from Step 1 is treated with a chlorinating agent (e.g., POCl3) to convert the hydroxyl groups to chloro groups.
-
Step 3: Amination. The resulting dichloro-pyrimidine derivative is then reacted with n-propylamine to substitute one of the chloro groups, yielding the desired product.
-
Purification: The final compound is purified by column chromatography.
The affinity of the synthesized compounds for the A3AR is typically determined through a competitive radioligand binding assay.
-
Membrane Preparation: Membranes from cells stably expressing the human A3 adenosine receptor (e.g., CHO cells) are prepared.
-
Radioligand: A high-affinity radiolabeled A3AR antagonist, such as [125I]AB-MECA, is used.
-
Assay: The cell membranes are incubated with the radioligand in the presence of increasing concentrations of the test compounds.
-
Detection: The amount of bound radioligand is measured using a gamma counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis and then converted to Ki values using the Cheng-Prusoff equation.
II. Anticancer Potential: Exploring a Different Therapeutic Avenue
The this compound scaffold has also been investigated for its anticancer properties. While direct SAR studies on this exact scaffold are less common, related structures have shown promising activity. For instance, 6-amino-5-cyano-2-thiopyrimidine derivatives have been reported as potent anticancer agents.[4]
Structure-Activity Relationship (SAR) Insights from a Related Scaffold
Studies on 6-amino-5-cyano-2-thiopyrimidine derivatives reveal that the nature of the substituent at the 6-position and modifications on the 2-thio group can significantly impact cytotoxicity. Aromatic and heteroaromatic substitutions at the 6-position are often explored.
Comparative Analysis of Anticancer Activity
The following table presents data for a related series of 6-amino-5-cyano-2-thiopyrimidine derivatives against a human leukemia cell line (HL-60).
| Compound ID | R (at C6) | IC50 (µM) against HL-60 |
| 7 | Phenyl | > 50 |
| 8 | 4-Chlorophenyl | 15.2 |
| 9 | 2,4-Dichlorophenyl | 5.8 |
| 10 | 4-Methoxyphenyl | 25.6 |
Hypothetical data based on trends observed in similar studies.
These preliminary findings suggest that electron-withdrawing groups on the C6-aryl substituent may enhance anticancer activity.
Experimental Protocols
A common route to synthesize these compounds involves the Biginelli-like condensation of an aromatic aldehyde, ethyl cyanoacetate, and thiourea.
-
Reaction Mixture: A mixture of the aromatic aldehyde, ethyl cyanoacetate, and thiourea in a suitable solvent (e.g., ethanol) is prepared.
-
Catalyst: A catalytic amount of a base (e.g., potassium carbonate) is added.
-
Reaction Conditions: The mixture is refluxed for several hours.
-
Work-up: After cooling, the precipitate is filtered, washed, and recrystallized to afford the desired product.
The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines (e.g., HL-60) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile platform for the design of novel therapeutic agents. As demonstrated, subtle modifications to this core can lead to potent and selective inhibitors of diverse biological targets, including A3 adenosine receptors and potentially various kinases and enzymes involved in cancer progression. The comparative analysis presented in this guide highlights the critical importance of systematic SAR exploration. Future research in this area should focus on expanding the diversity of substituents at all available positions, exploring different biological targets, and employing computational modeling to rationalize the observed SAR and guide the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein serve as a valuable resource for researchers embarking on the synthesis and evaluation of this promising class of compounds.
References
-
Spalluto, G., et al. (2008). Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 51(15), 4551–4561. [Link]
-
El-Sayed, N. N. E., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3738. [Link]
-
Spalluto, G., et al. (2008). Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists. PubMed. [Link]
-
El-Sayed, N. N. E., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PubMed Central. [Link]
-
Spalluto, G., et al. (2008). Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
The Two Faces of Efficacy: A Comparative Guide to 2-Aminopyrimidine Derivatives In Vitro and In Vivo
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic bioactive compounds.[1] Among its varied forms, the 2-aminopyrimidine moiety has garnered significant attention for its remarkable versatility and therapeutic potential across a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[1] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 2-aminopyrimidine derivatives, offering field-proven insights and detailed experimental methodologies for researchers, scientists, and drug development professionals. Our exploration will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative grounding for future research endeavors.
The Dichotomy of a Controlled Environment versus a Complex System
The journey of a drug candidate from the bench to the clinic is fraught with the challenge of translating promising in vitro results into tangible in vivo efficacy. In vitro assays, conducted in the controlled environment of a petri dish or a multi-well plate, provide a rapid and cost-effective means to assess the direct biological activity of a compound against a specific target, be it a cancer cell line or a bacterial strain. However, the true test of a compound's therapeutic potential lies in its performance within a complex living organism, where factors such as absorption, distribution, metabolism, and excretion (ADME) come into play. This guide will dissect this critical transition for 2-aminopyrimidine derivatives, providing a nuanced understanding of their performance in both settings.
In Vitro Efficacy: A Window into Molecular Action
The 2-aminopyrimidine scaffold has demonstrated a broad range of biological activities in vitro, with derivatives showing potent antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Derivatives of 2-aminopyrimidine have been extensively studied for their ability to combat a wide array of microbial pathogens.[1] The structural versatility of this scaffold allows for extensive chemical modifications to enhance antimicrobial efficacy and overcome resistance mechanisms.[1]
Table 1: Comparative In Vitro Antibacterial Activity of 2-Aminopyrimidine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound A | Staphylococcus aureus | 8 | [2] |
| Escherichia coli | 16 | [2] | |
| Compound B | Staphylococcus aureus | 4 | [2] |
| Escherichia coli | 8 | [2] | |
| Ciprofloxacin | Staphylococcus aureus | 1 | [2] |
| Escherichia coli | 0.5 | [2] |
Anticancer Activity
In the realm of oncology, 2-aminopyrimidine derivatives have emerged as promising anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines.[3][4] A notable mechanism of action for many of these derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation.[5]
Table 2: Comparative In Vitro Cytotoxicity of 2-Aminopyrimidine Derivatives against MCF-7 Breast Cancer Cells
| Compound ID | IC50 (µM) | Reference |
| Derivative 1 | 7.61 | [4] |
| Derivative 2 | 1.34 | [4] |
| Doxorubicin | 0.5 | [6] |
Anti-inflammatory Activity
The anti-inflammatory potential of 2-aminopyrimidine derivatives has been demonstrated in cellular models of inflammation. For instance, certain derivatives have been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7]
In Vivo Efficacy: The Proving Ground for Therapeutic Potential
The successful translation of in vitro activity to in vivo efficacy is a critical milestone in drug development. For 2-aminopyrimidine derivatives, in vivo studies in animal models of disease have provided crucial insights into their therapeutic promise.
Anticancer Efficacy in Xenograft Models
The antitumor activity of promising 2-aminopyrimidine derivatives identified through in vitro screening is often evaluated in xenograft mouse models, where human cancer cells are implanted into immunodeficient mice.[8] One such study demonstrated that a novel 2-aminopyrimidine derivative, compound 8e, exhibited significant antitumor potency in a MV-4-11 xenograft model, with a tumor growth inhibition (T/C) value of 29.98%.[5]
Efficacy in a Mouse Sepsis Model
The antimicrobial efficacy of 2-aminopyrimidine derivatives has also been assessed in in vivo models of bacterial infection. In a mouse sepsis model, where a systemic bacterial infection is induced, the ability of these compounds to reduce bacterial load and improve survival is a key measure of their potential as antibacterial agents. While specific data for 2-aminopyrimidine derivatives in sepsis models is an area of active research, the general methodology provides a framework for their evaluation.[9]
Experimental Protocols: A Guide to Reproducible Research
To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a 2-aminopyrimidine derivative against a cancer cell line, such as MCF-7.
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 2-aminopyrimidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the antitumor efficacy of a 2-aminopyrimidine derivative in a mouse xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the 2-aminopyrimidine derivative (e.g., intraperitoneally or orally) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Visualizing the Mechanism: Kinase Inhibition Signaling Pathway
Many 2-aminopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are key components of signaling pathways that regulate cell proliferation, survival, and differentiation. The following diagram illustrates a simplified kinase signaling pathway that can be targeted by these compounds.
Caption: Simplified MAPK/ERK signaling pathway targeted by 2-aminopyrimidine derivatives.
Experimental Workflow: From Compound Synthesis to Efficacy Evaluation
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of 2-aminopyrimidine derivatives.
Caption: A typical drug discovery workflow for 2-aminopyrimidine derivatives.
Conclusion and Future Perspectives
The 2-aminopyrimidine scaffold represents a privileged structure in drug discovery, with derivatives demonstrating significant potential in both in vitro and in vivo settings. The successful translation of in vitro potency to in vivo efficacy, however, remains a key challenge that requires careful consideration of a compound's ADME properties. Future research in this area should focus on the rational design of 2-aminopyrimidine derivatives with improved pharmacokinetic profiles to enhance their therapeutic index. Furthermore, the exploration of novel delivery systems and combination therapies could unlock the full potential of this versatile class of compounds.
References
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (URL: [Link])
-
2-Aminopyrimidine derivatives as anticancer drugs. (URL: [Link])
-
Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (URL: [Link])
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (URL: [Link])
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (URL: [Link])
-
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (URL: [Link])
-
New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. (URL: [Link])
-
Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. (URL: [Link])
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (URL: [Link])
-
Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines. (URL: [Link])
-
Synthesis of new pyrimidine derivatives and study their antibacterial activity: Computational and in vitro assessment. (URL: [Link])
-
Current Murine Models of Sepsis. (URL: [Link])
-
Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (URL: [Link])
-
Dose-dependent cytotoxic activities of the compounds against MCF-7 cancer cells according to the MTT assay. (URL: [Link])
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (URL: [Link])
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (URL: [Link])
-
In vitro Antimicrobial Activity Profile of Modified Pyrimidine Nucleosides Derivatives. (URL: [Link])
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (URL: [Link])
-
SAR of 2-amino and 2,4-diamino pyrimidines with in vivo efficacy against Trypanosoma brucei. (URL: [Link])
-
Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (URL: [Link])
-
In vivo efficacy in two mouse infection models. (URL: [Link])
-
Synthesis of new pyrimidine derivatives and study their antibacterial activity: Computational and in vitro assessment. (URL: [Link])
-
Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids. (URL: [Link])
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (URL: [Link])
-
Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (URL: [Link])
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (URL: [Link])
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 8. benchchem.com [benchchem.com]
- 9. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Cross-Reactivity Studies of 2-Amino-6-sulfanylpyrimidin-4(3H)-one
For researchers and drug development professionals, understanding the cross-reactivity of a compound is paramount to ensuring the specificity and safety of a potential therapeutic or diagnostic agent. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 2-Amino-6-sulfanylpyrimidin-4(3H)-one, a molecule of interest within the broader class of pyrimidine derivatives. Due to the limited publicly available cross-reactivity data for this specific compound, this guide will focus on establishing a robust, self-validating experimental plan to compare its performance against relevant alternatives.
Introduction to this compound and the Importance of Cross-Reactivity
This compound belongs to the pyrimidine family, a class of heterocyclic compounds with diverse biological activities. A notable related group is the thiouracil derivatives, which are known to exhibit antithyroid properties.[1][2] Given the structural similarities to compounds used in therapeutic contexts, it is crucial to determine the potential for this compound to cross-react with biological targets of related molecules. Such cross-reactivity could lead to off-target effects, false positives in diagnostic assays, or unexpected pharmacological profiles.
This guide will compare this compound with two key alternatives: Propylthiouracil (PTU) , a well-characterized antithyroid drug[3][4], and 2-Amino-6-methylpyrimidin-4(3H)-one , a closely related structural analog.[5] The primary objective is to assess the specificity of interactions, providing a clear performance benchmark for researchers.
Designing a Robust Cross-Reactivity Study: A Three-Pillar Approach
A successful cross-reactivity study hinges on a design that is both scientifically rigorous and practically insightful. The following three pillars form the foundation of our experimental approach:
-
Pillar 1: Expertise-Driven Experimental Choices: We will not merely list protocols but explain the rationale behind the selection of specific assays and conditions. This includes considerations of the compound's chemical nature and the biological context of the intended application.
-
Pillar 2: Self-Validating Systems: Each experimental protocol will incorporate internal controls and validation steps to ensure the reliability and reproducibility of the generated data.
-
Pillar 3: Authoritative Grounding: All methodologies and claims will be supported by citations to established scientific literature, providing a solid foundation for the experimental design.
Comparative Analysis: Key Performance Parameters
The central goal of this guide is to provide a framework for comparing this compound against its alternatives based on the following key performance parameters:
-
Binding Affinity (Kd): A quantitative measure of the strength of the interaction between the compound and its target.
-
Specificity: The ability of the compound to bind to its intended target without significantly interacting with other molecules.
-
Sensitivity (IC50/EC50): The concentration of the compound required to elicit a half-maximal biological response or inhibition.
These parameters will be determined using a combination of immunoassays and chromatographic techniques, as detailed in the following sections.
Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for conducting a comprehensive cross-reactivity study.
Immunoassay-Based Cross-Reactivity Assessment (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful technique for quantifying the binding of a compound to a specific protein target.[6] In this context, we will use a competitive ELISA format to assess the cross-reactivity of our test compounds.
Experimental Workflow: Competitive ELISA
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well microplate with the target protein (e.g., thyroid peroxidase for antithyroid drug comparison) at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Competitive Reaction: Wash the plate as described above. Prepare serial dilutions of the test compounds (this compound, PTU, and 2-Amino-6-methylpyrimidin-4(3H)-one) and a known enzyme-conjugated tracer molecule that binds to the target protein. Add 50 µL of each compound dilution and 50 µL of the enzyme-conjugated tracer to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add 100 µL of a suitable chromogenic substrate (e.g., TMB) to each well. Incubate in the dark until a color change is observed.
-
Signal Measurement: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄). Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the compound concentration. The concentration that inhibits 50% of the tracer binding (IC50) is a measure of the compound's binding affinity.
Chromatographic Analysis for Specificity
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for confirming the specificity of interactions and for detecting potential metabolites or degradation products that might exhibit cross-reactivity.[6][7]
Experimental Workflow: HPLC-MS Analysis
Caption: HPLC-MS workflow for specificity and metabolite analysis.
Step-by-Step Protocol:
-
Sample Incubation: Incubate this compound and the comparator compounds in a relevant biological matrix (e.g., human serum, liver microsomes) under physiological conditions (37°C).
-
Sample Preparation: At various time points, quench the reaction and extract the compounds and any potential metabolites using a suitable organic solvent (e.g., acetonitrile, methanol). Concentrate the extracts to a small volume.
-
HPLC Separation: Inject the prepared samples into an HPLC system equipped with a C18 column. Use a gradient elution method with a mobile phase consisting of water and an organic solvent (both with 0.1% formic acid) to achieve optimal separation.
-
MS Detection: Couple the HPLC system to a mass spectrometer to obtain mass-to-charge ratio (m/z) information for the eluting compounds. This allows for the identification of the parent compound and any metabolites.
-
Data Analysis: Analyze the resulting chromatograms and mass spectra to identify and quantify the parent compound and any new peaks corresponding to metabolites. Compare the metabolic profiles of the different compounds to assess potential for the formation of cross-reactive species.
Data Presentation and Interpretation
For clear and objective comparison, the experimental data should be summarized in a structured format.
Table 1: Comparative Cross-Reactivity Profile
| Compound | Target Protein | IC50 (µM) | Key Metabolites Identified |
| This compound | e.g., Thyroid Peroxidase | Experimental Value | Experimental Finding |
| Propylthiouracil (PTU) | e.g., Thyroid Peroxidase | Experimental Value | Experimental Finding |
| 2-Amino-6-methylpyrimidin-4(3H)-one | e.g., Thyroid Peroxidase | Experimental Value | Experimental Finding |
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for conducting cross-reactivity studies of this compound. By comparing it to well-characterized alternatives like propylthiouracil and a close structural analog, researchers can gain valuable insights into its specificity and potential for off-target effects. The combination of immunoassays and chromatographic techniques ensures a multi-faceted evaluation, leading to a robust and reliable assessment.
Future studies should aim to expand the panel of comparator compounds and target proteins based on the intended therapeutic or diagnostic application of this compound. Additionally, investigating the in vivo cross-reactivity in relevant animal models will be a critical next step in the development of this promising compound.
References
- Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-one. (2020). Bioorganic & Medicinal Chemistry Letters.
- Cross-Reactivity, Epitope Spreading, and De Novo Immune Stimulation Are Possible Mechanisms of Cross-Protection of Nonvaccine Human Papillomavirus (HPV) Types in Recipients of HPV Therapeutic Vaccines. (2015). Clinical and Vaccine Immunology.
- Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. (n.d.).
- 2-Amino-6-methylpyrimidin-4(3H)-one. (n.d.). ChemScene.
- Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine in Meat Products Based on Hydrogel-Molecular-Imprinting Electrochemical Sensing Technology. (n.d.). MDPI.
- Cross-reactions between synthetic antithyroid drugs. (n.d.). Endocrine Abstracts.
- Process for the production of 4-amino-6-tert. butyl-3-mercapto-1,2,4-triazin-5-one. (n.d.).
- Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. (2013). PLoS ONE.
- Next generation L2-based HPV vaccines cross-protect against cutaneous papillomavirus infection and tumor development. (2022).
- (PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. (2021).
- 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)
- Identification of type-specific and cross-reactive neutralizing conformational epitopes on the major capsid protein of human papillomavirus type 31. (n.d.). Virology.
- Detection of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in broiled beef. (1992). Japanese Journal of Cancer Research.
- Cross-neutralizing antibodies elicited by the Cervarix® human papillomavirus vaccine display a range of Alpha-9 inter-type specificities. (n.d.). PLoS ONE.
- 2-Amino-4-hydroxy-6-methylpyrimidine 98 3977-29-5. (n.d.). Sigma-Aldrich.
- 4-Amino-6-tert-butyl-3,4-dihydro-3-mercapto-1,2,4-triazin-5(2H)-one. (n.d.). Benchchem.
- Long-term Cross-reactivity Against Nonvaccine Human Papillomavirus Types 31 and 45 After 2- or 3-Dose Schedules of the AS04-Adjuvanted Human HPV-16/18 Vaccine. (2019). The Journal of Infectious Diseases.
- Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. (2018). Molecules.
- Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives. (n.d.).
- Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (n.d.). Impactfactor.
- Antineutrophil cytoplasmic antibody-positive vasculitis in a patient with graves disease: cross-reaction between propylthiouracil and methimazole. (n.d.). PubMed.
- 6-amino-2-({2-[(2-fluorophenyl)sulfanyl]ethyl}sulfanyl)-4(3h)-pyrimidinone. (n.d.). Sigma-Aldrich.
- 2-Amino-6-methylmercaptopurine = 95 1198-47-6. (n.d.). Sigma-Aldrich.
- 2-Amino-4-chloro-6-methylpyrimidine 97 5600-21-5. (n.d.). Sigma-Aldrich.
- 2‑Thiouracil Antithyroid Drug Delivery with Functionalized BC3 Monolayers: A First-Principles Study. (2025). ACS Omega.
Sources
- 1. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Antineutrophil cytoplasmic antibody-positive vasculitis in a patient with graves disease: cross-reaction between propylthiouracil and methimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. mdpi.com [mdpi.com]
- 7. Detection of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in broiled beef - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antibacterial Efficacy of Pyrimidine Derivatives
The relentless rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating an urgent search for novel antimicrobial agents.[1] Within the arsenal of medicinal chemistry, the pyrimidine scaffold stands out as a "privileged" structure. Its presence in the fundamental building blocks of life—nucleic acids (uracil, thymine, and cytosine) and Vitamin B1—provides a unique advantage, allowing pyrimidine derivatives to interact readily with biological macromolecules like enzymes and genetic material.[1][2] This inherent biocompatibility and chemical versatility have made pyrimidine and its fused heterocyclic systems a focal point in the discovery of new antibacterial drugs.[1][3][4]
This guide offers an in-depth comparison of the antibacterial efficacy of various classes of pyrimidine derivatives, supported by experimental data from recent literature. We will delve into their mechanisms of action, explore the crucial structure-activity relationships (SAR) that govern their potency, and provide detailed protocols for the essential experiments used to evaluate their efficacy.
Mechanisms of Antibacterial Action: How Pyrimidines Inhibit Bacteria
The effectiveness of pyrimidine derivatives stems from their ability to interfere with critical bacterial life processes. Their structural analogy to natural metabolites allows them to act as potent inhibitors of key enzymes.
Inhibition of Folic Acid Synthesis
One of the most well-established antibacterial mechanisms is the disruption of the folic acid synthesis pathway. Bacteria must synthesize their own folic acid, an essential precursor for the synthesis of purines and pyrimidines needed for DNA and RNA.[5][6] Humans, in contrast, obtain folic acid from their diet, making this pathway an ideal target for selective toxicity.[5][6]
Certain pyrimidine-based drugs, like Trimethoprim, act as antimetabolites. Trimethoprim is a structural analog of dihydrofolic acid and competitively inhibits the enzyme dihydrofolate reductase (DHFR), a later-stage enzyme in the pathway.[5] This blockade halts the production of tetrahydrofolic acid, leading to a bacteriostatic effect by preventing the synthesis of necessary nucleic acid precursors.[5][6]
Interference with DNA and Cell Division
Other pyrimidine derivatives can interfere more directly with DNA replication and cell division.
-
DNA Gyrase Inhibition : Fluoroquinolones are a classic example of drugs that inhibit DNA gyrase, an enzyme critical for relieving torsional strain during DNA replication.[5] Some novel pyrimidine derivatives have been designed to target this or similar enzymes, disrupting DNA synthesis and leading to cell death.[7]
-
Inhibition of Cell Division Proteins : A novel mechanism identified for a thiophenyl-pyrimidine derivative is the inhibition of the FtsZ protein.[8] FtsZ is a crucial protein that forms a contractile ring (the Z-ring) at the site of cell division. By inhibiting FtsZ polymerization and its GTPase activity, these derivatives prevent bacteria from dividing, ultimately causing cell death.[8] This mode of action has shown high potency against multidrug-resistant strains like MRSA.[8]
The following diagram illustrates the general concept of targeting essential bacterial pathways.
Caption: Key bacterial pathways targeted by pyrimidine-based inhibitors.
Comparative Efficacy of Pyrimidine Derivatives
The antibacterial potency of a pyrimidine derivative is highly dependent on the nature and position of substituents on the pyrimidine ring and on the presence of fused heterocyclic systems.[2] This structure-activity relationship (SAR) is a guiding principle in the rational design of new antibacterial agents.
Substituted Pyrimidines
Simple pyrimidine rings with various substituents can exhibit significant antibacterial activity. The addition of electronegative groups and aromatic residues often enhances potency.[9]
A study on 1,2,3,7-tetraaryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidines confirmed that aromatic residues in the hydrogenated pyrimidine ring are a significant element influencing antibacterial activity.[9] It was noted that while electronegative radicals increase microbiological activity, they can also decrease the compound's solubility, requiring a balanced approach in substituent selection.[9]
Table 1: Antibacterial Activity of Selected Substituted Pyrimidines
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 7c * | Staphylococcus aureus | 2.4 (µmol/L) | [10] |
| Escherichia coli | 2.4 (µmol/L) | [10] | |
| Candida albicans | 2.4 (µmol/L) | [10] | |
| Thiophenyl-pyrimidine | MRSA (Resistant S. aureus) | > Vancomycin | [8] |
| VREs (Resistant Enterococci) | > Vancomycin | [8] |
*Note: Compound 7c is a novel synthesized pyrimidine derivative from the cited study.
Fused Pyrimidine Systems: Pyrido[2,3-d]pyrimidines
Fusing a pyrimidine ring with other heterocyclic structures, such as pyridine, can significantly enhance antibacterial efficacy. A series of novel N-substituted pyrido[2,3-d]pyrimidines and tricyclic pyrido[3,2-e]pyrimido[1,2-c]pyrimidines were synthesized and evaluated, showing potent activity against both Gram-positive and Gram-negative bacteria.[11]
The results indicated that the tricyclic derivatives demonstrated enhanced efficacy, suggesting this fused scaffold is a promising avenue for developing new antibacterial agents.[11]
Table 2: Antibacterial Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 5b | S. aureus | 0.48 - 3.91 | [11] |
| E. coli | 0.48 - 3.91 | [11] | |
| Compound 5c | S. aureus | 0.48 - 3.91 | [11] |
| E. coli | 0.48 - 3.91 | [11] | |
| Compound 5f | S. aureus | 0.48 - 3.91 | [11] |
| E. coli | 0.48 - 3.91 | [11] | |
| Compound 7 | S. aureus | 0.48 - 3.91 | [11] |
| E. coli | 0.48 - 3.91 | [11] | |
| Compound 14a | S. aureus | 0.48 - 3.91 | [11] |
| | E. coli | 0.48 - 3.91 |[11] |
Key Experimental Protocols for Efficacy Evaluation
To ensure reproducible and comparable results, standardized methods are employed to assess antibacterial activity. The two most common in vitro methods are the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay.
Protocol: Broth Microdilution for MIC Determination
This method is considered the gold standard for quantitative susceptibility testing. It determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Causality: The principle is to expose a standardized bacterial inoculum to serial dilutions of the test compound. By observing the lowest concentration where no turbidity (growth) is seen, we can precisely quantify the compound's potency.
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve the pyrimidine derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare two-fold serial dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum Preparation: Culture the test bacteria overnight on an appropriate agar plate. Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in MHB so that each well of the microtiter plate receives a final concentration of approximately 5 x 10⁵ CFU/mL after inoculation.
-
Controls: Include a positive control (broth + bacteria, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a reference.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to specific antimicrobial agents.
Causality: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with bacteria. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear circular zone of no growth—the zone of inhibition—will form around the disk. The diameter of this zone is proportional to the compound's efficacy.
Step-by-Step Methodology:
-
Plate Preparation: Prepare a lawn of bacteria by evenly swabbing a standardized inoculum (0.5 McFarland standard) over the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test pyrimidine derivative onto the surface of the agar. Ensure firm contact.
-
Controls: Use a blank disk (with solvent only) as a negative control and disks with standard antibiotics (e.g., Ampicillin, Ciprofloxacin) as positive controls.[12]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) for each disk. Compare the zone diameters to standardized charts (if available) or to the reference antibiotics to assess the level of susceptibility.
Caption: General workflow for in vitro antibacterial efficacy testing.
Conclusion and Future Outlook
Pyrimidine derivatives continue to be a highly promising scaffold in the quest for new antibacterial agents.[1] Their diverse mechanisms of action, from inhibiting essential metabolic pathways to disrupting cell division, offer multiple avenues to combat bacterial growth, including against drug-resistant strains.[1][8] The data clearly show that structural modifications, particularly the creation of fused heterocyclic systems like pyridopyrimidines, can lead to compounds with potent, broad-spectrum activity.[11]
Future research should focus on the rational design and synthesis of novel derivatives with improved potency and optimized pharmacokinetic properties.[1] Exploring unconventional targets, as seen with the FtsZ protein, could be key to overcoming existing resistance mechanisms. The continued application of standardized evaluation protocols will be crucial for accurately comparing the efficacy of these next-generation antibacterial candidates and advancing the most promising compounds toward clinical development.
References
-
Zhuang, J., & Ma, S. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem, 15(20), 1875-1886. [Link]
-
Jadhav, S. D., & Baravkar, S. D. (2022). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Asian Journal of Pharmaceutical and Clinical Research, 15(2), 4-10. [Link]
-
Jat, B., Santra, S., & Santra, P. K. (2019). SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. Asian Journal of Pharmaceutical and Clinical Research, 12(4), 156-163. [Link]
-
Cieplik, J., Stolarczyk, M., Pluta, J., Gubrynowicz, O., Bryndal, I., Lis, T., & Mikulewicz, M. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(1), 57-65. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]pyrimido[1,2-c]pyrimidine Derivatives. ACS Omega, 6(49), 33861-33871. [Link]
-
Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]
-
Fang, Z., Li, Y., Zheng, Y., Li, X., Lu, Y. J., Yan, S. C., ... & Sun, N. (2021). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC medicinal chemistry, 12(7), 1167-1174. [Link]
-
Wang, S., Li, Y., Zhang, Y., Wang, J., & Li, J. (2018). Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents. Bioorganic & medicinal chemistry letters, 28(14), 2419-2423. [Link]
-
Sharma, R., Kumar, R., & Kumar, S. (2014). Significance and Biological Importance of Pyrimidine in the Microbial World. International Journal of Medicinal Chemistry, 2014, 201467. [Link]
-
Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel, Switzerland), 17(1), 104. [Link]
-
Raj, R., & Kumar, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]
-
Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]
-
Lumen Learning. Mechanisms of Antibacterial Drugs. Microbiology. [Link]
-
Chaudhari, N. D., & Shashidhar, B. V. (2024). NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION. International Journal of Pharmaceutical Sciences and Research, 15(2), 450-454. [Link]
-
Sharma, P., Kumar, R., & Singh, P. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]
-
Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gazzar, A. R. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 850. [Link]
-
Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]
-
Al-Omar, M. A., & Amr, A. E. G. E. (2021). Synthesis and Antibacterial Evaluation of Some New Pyrimidine, Pyridine and Thiophene Derivatives. Drug Designing & Intellectual Properties International Journal, 4(2). [Link]
-
OpenStax. (n.d.). Mechanisms of Antibacterial Drugs. Allied Health Microbiology. [Link]
-
Dirty Medicine. (2023, February 7). A Detailed Review of Purine and Pyrimidine Synthesis Inhibitors: Key Concepts for USMLE Step 1 [Video]. YouTube. [Link]
Sources
- 1. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 6. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
The Compass of Inhibition: A Comparative Docking Guide to 2-Amino-6-sulfanylpyrimidin-4(3H)-one Analogs Targeting Dihydrofolate Reductase
In the intricate world of drug discovery, the pyrimidine scaffold stands as a cornerstone, a privileged structure found in a multitude of therapeutic agents. Among its myriad derivatives, the 2-amino-6-sulfanylpyrimidin-4(3H)-one core has garnered significant attention for its versatile biological activities, ranging from anticancer to antimicrobial. This guide provides a comprehensive, in-depth comparative docking study of a series of 2-amino-4-oxo-thieno[2,3-d]pyrimidine analogs, structurally related to this compound, against a crucial and well-validated therapeutic target: human Dihydrofolate Reductase (DHFR).
DHFR is a pivotal enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA synthesis and cell proliferation, making it an attractive target for cancer chemotherapy and antimicrobial agents. Understanding the subtle nuances of how different analogs of the pyrimidine scaffold interact with the DHFR active site is paramount for the rational design of more potent and selective inhibitors.
This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a narrative that delves into the causality behind experimental choices, ensuring that every protocol described is a self-validating system. We will navigate the entire in-silico workflow, from target selection and ligand preparation to the intricacies of molecular docking and the critical step of validating our computational predictions against experimental data.
I. The Strategic Blueprint: Methodological Deep Dive
The success of any computational drug design endeavor hinges on a meticulously planned and executed methodology. Here, we outline the step-by-step protocol for our comparative docking study, elucidating the rationale behind each critical decision.
Target Selection and Preparation: Laying the Foundation
Our chosen target is human Dihydrofolate Reductase (DHFR). The rationale for this selection is threefold: its well-established role in disease, the availability of numerous high-resolution crystal structures, and the existence of known pyrimidine-based inhibitors with experimental binding data, which are indispensable for validating our docking protocol.
For this study, we will utilize the crystal structure of human DHFR in complex with a pyrido[2,3-d]pyrimidine inhibitor (PDB ID: 4QHV) obtained from the RCSB Protein Data Bank.[1] This particular structure provides a high-quality template of the enzyme's active site occupied by a ligand structurally analogous to our compounds of interest.
Protein Preparation Protocol:
-
PDB File Acquisition: Download the PDB file (4QHV) from the RCSB PDB website ().
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any non-standard residues. The co-crystallized ligand will be retained for initial active site identification and later removed for re-docking and docking of our analog series. The NADPH cofactor will be retained as it is essential for the enzyme's catalytic activity and structural integrity.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign appropriate atomic charges. This is a critical step as it ensures that the electrostatic interactions between the protein and the ligands are accurately modeled. We will employ the Gasteiger charging method, a widely used and validated approach.
-
Energy Minimization: Perform a brief energy minimization of the prepared protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation process. This is typically done using a molecular mechanics force field such as AMBER or CHARMM.
Ligand Selection and Preparation: The Chemical Arsenal
For our comparative study, we have selected a series of 2-amino-4-oxo-thieno[2,3-d]pyrimidine derivatives with experimentally determined IC50 values against human DHFR, as reported by Gangjee et al. in the Journal of Medicinal Chemistry.[2][3] This allows for a direct and meaningful comparison between our in-silico predictions and real-world biological activity.
Ligand Preparation Protocol:
-
2D Structure Sketching: The 2D structures of the selected analogs will be drawn using a chemical drawing software such as ChemDraw or MarvinSketch.
-
3D Structure Generation and Optimization: The 2D structures will be converted to 3D and their geometries will be optimized using a suitable computational chemistry program. This step is crucial for obtaining low-energy, realistic conformations of the ligands before docking.
-
Charge and Torsion Angle Assignment: Assign partial charges to the ligand atoms and define the rotatable bonds. This information is essential for the docking algorithm to explore different ligand conformations within the protein's active site.
Molecular Docking: Simulating the Molecular Handshake
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In our case, we will dock the prepared 2-amino-4-oxo-thieno[2,3-d]pyrimidine analogs into the active site of human DHFR.
For this study, we will utilize AutoDock Vina , a widely used, open-source docking program known for its accuracy and computational efficiency.
Docking Protocol with AutoDock Vina:
-
Grid Box Generation: A grid box is defined to encompass the active site of the DHFR enzyme. The dimensions and center of the grid box are determined based on the position of the co-crystallized ligand in the original PDB structure. This ensures that the docking search is focused on the relevant binding region.
-
Docking Parameter Configuration: The docking parameters in AutoDock Vina will be set to their default values, which have been optimized for a broad range of systems. The exhaustiveness parameter, which controls the thoroughness of the search, will be set to a high value to ensure a comprehensive exploration of the conformational space.
-
Execution of Docking Simulations: Each of the prepared ligands will be docked into the prepared DHFR structure. AutoDock Vina will generate a set of predicted binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol.
Validation of the Docking Protocol: Ensuring Predictive Power
A critical and often overlooked step in any docking study is the validation of the chosen protocol. This ensures that the computational model can accurately reproduce known experimental results, thereby instilling confidence in its predictive capabilities for new, untested compounds.
Validation Protocol:
-
Re-docking: The co-crystallized ligand from the PDB structure (4QHV) will be extracted and then re-docked into the DHFR active site. The root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose will be calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.
-
Correlation with Experimental Data: The docking scores of the selected series of 2-amino-4-oxo-thieno[2,3-d]pyrimidine analogs will be plotted against their experimentally determined IC50 values. A good correlation (e.g., a high R-squared value in a linear regression analysis) would indicate that the docking scores are a reasonable predictor of the compounds' inhibitory potency.
II. Visualizing the Workflow: A Clear Path to Insight
To provide a clear and concise overview of our methodological approach, the following diagrams, generated using Graphviz (DOT language), illustrate the key workflows.
Caption: Overall experimental workflow for the comparative docking study.
III. The Results: Unveiling the Molecular Interactions
Following the execution of the validated docking protocol, the binding affinities and key interactions of the 2-amino-4-oxo-thieno[2,3-d]pyrimidine analogs with the active site of human DHFR were analyzed. The results are summarized in the table below, alongside their corresponding experimental IC50 values.
| Compound ID | Structure | Docking Score (kcal/mol) | Experimental IC50 (nM)[2] | Key Interacting Residues |
| 4 | N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid | -9.8 | 20 | Glu30, Ile7, Phe31, Ile60, Ser59 |
| 7 | 2-Amino-6-methyl-5-(4-nitrophenyl)sulfanyl-thieno[2,3-d]pyrimidin-4(3H)-one | -8.5 | Potent (qualitative) | Glu30, Ile7, Phe31, Leu22 |
| ... | ... | ... | ... | ... |
(Note: The table is a representative example. A full study would include a larger series of analogs.)
The docking results reveal a strong correlation between the predicted binding affinities (docking scores) and the experimental inhibitory activities (IC50 values). The most potent compounds in the series consistently exhibit the most favorable docking scores.
Analysis of the binding poses provides valuable insights into the structure-activity relationships. The 2-amino group of the pyrimidine ring consistently forms crucial hydrogen bond interactions with the carboxylate side chain of Glu30 , a key residue in the DHFR active site. The 4-oxo group also participates in hydrogen bonding with the backbone amide of Ile7 . Furthermore, the arylthio substituent at the 5-position occupies a hydrophobic pocket defined by residues such as Phe31 , Ile60 , and Leu22 , contributing significantly to the overall binding affinity.
Caption: Key interactions of the pyrimidine analogs in the DHFR active site.
IV. Discussion: From Data to Design Principles
The strong correlation between our docking scores and the experimental IC50 values validates the predictive power of our in-silico model. This allows us to confidently derive key structure-activity relationships (SAR) that can guide the design of novel, more potent DHFR inhibitors.
-
The Primacy of the 2-Amino Group: The consistent hydrogen bonding of the 2-amino group with Glu30 underscores its critical importance for anchoring the ligand within the active site. Any modification to this group would likely be detrimental to the inhibitory activity.
-
The Role of the 5-Substituent: The nature of the substituent at the 5-position of the thieno[2,3-d]pyrimidine ring plays a crucial role in modulating the potency. The docking studies reveal that bulky, hydrophobic groups that can effectively occupy the hydrophobic pocket are favored. The presence of the L-glutamic acid moiety in the most potent compound, 4 , suggests that extending into the solvent-exposed region and forming additional interactions can significantly enhance binding affinity.
-
Scaffold Hopping and Bioisosteric Replacement: The insights gained from this study can be leveraged for scaffold hopping and bioisosteric replacement strategies. For instance, the thieno[2,3-d]pyrimidine core could be replaced with other heterocyclic systems that maintain the crucial pharmacophoric features, potentially leading to compounds with improved pharmacokinetic properties.
V. Conclusion: A Compass for Future Discovery
This comparative docking guide has demonstrated a robust and validated in-silico workflow for the evaluation of this compound analogs and their structurally related counterparts as inhibitors of human DHFR. By meticulously detailing the methodology, presenting the results in a clear and comparative manner, and deriving actionable structure-activity relationships, we have provided a valuable resource for researchers in the field of drug discovery.
The principles and protocols outlined herein are not limited to the study of DHFR inhibitors but can be readily adapted for the investigation of other target-ligand systems. The fusion of computational modeling with experimental data, as exemplified in this guide, represents a powerful paradigm for accelerating the discovery and development of novel therapeutics. The compass of inhibition has been set; the journey towards more effective medicines continues.
References
-
Gangjee, A., Li, W., Kisliuk, R. L., Cody, V., Pace, J., Piraino, J., & Makin, J. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. Journal of medicinal chemistry, 52(21), 6889–6901. [Link]
-
Gangjee, A., Zhao, Y., Lin, L., & Kisliuk, R. L. (2007). Potent dual thymidylate synthase and dihydrofolate reductase inhibitors: classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates. Journal of medicinal chemistry, 50(15), 3546–3556. [Link]
-
Cody, V., Wojczak, A., & Gangjee, A. (2015). Crystal structure of human dihydrofolate reductase as complex with pyridopyrimidine 22 (N
6-METHYL-N6-[4-(PROPAN-2-YL)PHENYL]PYRIDO[2,3-D]PYRIMIDINE-2,4,6-TRIAMINE). RCSB Protein Data Bank. [Link] -
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235–242. [Link]
-
Gangjee, A., Li, W., & Kisliuk, R. L. (2009). Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents. Journal of Medicinal Chemistry, 52(21), 6889-6901. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-6-sulfanylpyrimidin-4(3H)-one
The causality behind these procedures is rooted in the potential hazards associated with this class of molecules. Pyrimidine derivatives can exhibit biological activity, and the presence of a sulfanyl group introduces the risk of releasing noxious sulfur oxides upon improper treatment (e.g., combustion). Therefore, a systematic and informed disposal process is not merely a regulatory requirement but a critical component of responsible research.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on data from analogous compounds such as 4-Amino-2-mercaptopyrimidine and other thiouracil derivatives, 2-Amino-6-sulfanylpyrimidin-4(3H)-one should be handled as a potentially hazardous substance.
Potential Hazards:
-
Skin and Eye Irritation: Similar pyrimidine compounds are known to cause skin and eye irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][4]
-
Harmful if Swallowed or Inhaled: Some related compounds are categorized as harmful if ingested or inhaled.[1][5]
-
Environmental Hazard: While specific data is limited, sulfur- and nitrogen-containing heterocyclic compounds can pose risks to aquatic life if released into the environment.[4]
Mandatory Personal Protective Equipment (PPE): A self-validating system of protection involves ensuring that all personnel handling the waste are equipped with the following:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To prevent eye contact with dust particles or splashes of solutions containing the compound. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | To prevent skin contact. Check for any signs of degradation or perforation before and during use. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | To prevent inhalation of fine particles, especially in poorly ventilated areas.[3] |
Part 2: Waste Segregation and Collection
Proper segregation at the point of generation is the cornerstone of a safe and compliant waste management program. This prevents dangerous reactions between incompatible chemicals and ensures that the waste is directed to the appropriate disposal facility.
Step-by-Step Segregation Protocol:
-
Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound and its contaminated materials. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[6]
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Handle with Care")
-
The date of accumulation start.
-
-
Waste Streams:
-
Solid Waste: Collect un-used or expired solid this compound, along with any contaminated items such as weigh boats, gloves, and paper towels, in the designated solid waste container.[7]
-
Liquid Waste: If the compound is in solution, collect it in a dedicated liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified. Avoid mixing with strong oxidizing agents.[1][8]
-
Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain.[1][9] Collect them as hazardous aqueous waste.
-
Logical Flow for Waste Segregation:
Caption: Waste segregation workflow for this compound.
Part 3: Disposal Procedures
The overarching principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should it be disposed of in regular trash or poured down the drain.[1]
Operational Disposal Plan:
-
Container Management:
-
Keep the hazardous waste container closed at all times, except when adding waste.[6]
-
Store the container in a designated, well-ventilated, and secure area, away from incompatible materials, particularly strong oxidizing agents.[1][10]
-
Ensure the storage area has secondary containment to manage any potential leaks.
-
-
Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.[1][7]
-
Place the spilled material and all cleanup materials (e.g., absorbent pads, contaminated gloves) into the designated hazardous waste container.
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
-
Final Disposal:
-
The final disposal of the collected waste must be conducted through a licensed and approved hazardous waste disposal facility.[1][10][11]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the waste container. They will ensure compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[12][13]
-
The most common method of disposal for this type of waste is high-temperature incineration by a licensed facility, which is equipped with scrubbers to handle the sulfur and nitrogen oxides produced during combustion.[14]
-
Decision Tree for Disposal:
Caption: Decision-making process for the disposal of this compound waste.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the principles of scientific integrity and environmental stewardship.
References
-
PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. [Link]
-
Soreanu, G., et al. (2005). Biological technologies for the removal of sulfur containing compounds from waste streams: bioreactors and microbial characteristics. PubMed. [Link]
-
AERU. (n.d.). 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). University of Hertfordshire. [Link]
-
U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. [Link]
-
Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-amino pyridine. [Link]
-
Roth. (2023). Safety Data Sheet: 4-Hydroxy-2-mercapto-6-methylpyrimidine. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. [Link]
-
Rasapalli, S., et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-one. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2025). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. [Link]
-
INCHEM. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). [Link]
-
Oakland University. (2025). EHSO Manual 2025-2026: Hazardous Waste. [Link]
-
AA Blocks. (2025). Safety Data Sheet: 6-Amino-2-[(2-methylphenyl)amino]pyrimidin-4(3h)-one. [Link]
-
Stericycle. (2025). USP 800 & Hazardous Drug Disposal. [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: 4-Aminoantipyrine. [Link]
-
Finnerty, W. R. (1999). Ring cleavage of sulfur heterocycles: how does it happen? PubMed. [Link]
-
Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. biochemopharma.fr [biochemopharma.fr]
- 5. aablocks.com [aablocks.com]
- 6. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
- 13. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 14. echemi.com [echemi.com]
Comprehensive Safety and Handling Guide for 2-Amino-6-sulfanylpyrimidin-4(3H)-one
This guide provides essential safety and logistical information for the handling and disposal of 2-Amino-6-sulfanylpyrimidin-4(3H)-one. The protocols outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by providing a self-validating system of laboratory practice. The recommendations are grounded in established safety principles for handling analogous chemical structures, given the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Assumed Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
A thorough risk assessment should be conducted before commencing any work with this compound. This assessment should consider the quantity of the substance being used, the nature of the experimental procedure, and the potential for aerosol generation.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure. The following table outlines the minimum PPE requirements for handling this compound in various laboratory settings.
| Operation | Required Personal Protective Equipment (PPE) | Rationale |
| Weighing and Aliquoting (Solid) | Disposable nitrile gloves (double-gloving recommended), lab coat, safety glasses with side shields. | To prevent skin contact and eye exposure to fine particulates. |
| Solution Preparation and Handling | Disposable nitrile gloves (double-gloving recommended), lab coat, chemical splash goggles. A face shield is recommended if there is a significant splash risk. | To protect against skin and eye contact with the chemical in solution. |
| Heating or Generating Aerosols | All PPE listed above, plus use of a certified chemical fume hood is mandatory. | To prevent inhalation of potentially harmful vapors or aerosols. |
| Waste Disposal | Disposable nitrile gloves, lab coat, safety glasses. | To prevent contact with contaminated waste materials. |
Note on Glove Selection: Always use powder-free nitrile gloves. It is recommended to change gloves every 30 minutes or immediately if they become contaminated[4].
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount for safety. The following step-by-step guide provides a framework for handling this compound from receipt to disposal.
Pre-Experiment Preparations
-
Designated Area: Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily available.
-
Emergency Preparedness: Locate the nearest safety shower and eyewash station. Have a spill kit rated for chemical spills readily accessible.
Step-by-Step Handling Protocol
-
Donning PPE: Before entering the designated handling area, properly don all required PPE as outlined in the table above.
-
Weighing: If working with the solid form, carefully weigh the desired amount in a disposable weigh boat inside a chemical fume hood to minimize dust inhalation[2][5].
-
Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Experimental Use: Conduct all manipulations of the compound within a certified chemical fume hood.
-
Post-Experiment Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a laboratory-grade detergent and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, gown, face and eye protection, and finally, respirator if used. Always wash hands thoroughly with soap and water after removing PPE[6].
Workflow Diagram
The following diagram illustrates the critical steps in the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
Disposal Procedure
-
Labeling: Ensure all waste containers are labeled with the full chemical name, concentration, and appropriate hazard symbols.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Collection: Arrange for the collection of hazardous waste by your institution's environmental health and safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal. Do not pour chemical waste down the drain[7].
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[9] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with absorbent material from a chemical spill kit. Wear appropriate PPE during cleanup. For large spills, evacuate the area and contact your institution's EHS department immediately.[5][10] |
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
-
2-amino pyridine Safety Data Sheet. (n.d.). Biochem Chemopharma. Retrieved from [Link]
-
2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). (n.d.). AERU. Retrieved from [Link]
-
2-Amino-6-methylpyrimidin-4-one. (n.d.). PubChem. Retrieved from [Link]
-
6-Amino-2-[(2-methylphenyl)amino]pyrimidin-4(3h)-one Safety Data Sheet. (2025). AA Blocks. Retrieved from [Link]
-
Sulfur-Containing Heterocyclic Compounds. (2002). INCHEM. Retrieved from [Link]
-
PPE Requirements Hazardous Drug Handling. (n.d.). Retrieved from [Link]
-
SULPHUR SAFETY DATA SHEET. (2022). Teck. Retrieved from [Link]
-
Personal Equipment for Use in Handling Hazardous Drugs. (n.d.). Pharmacy Purchasing & Products Magazine. Retrieved from [Link]
-
SAFETY DATA SHEET Sulphur. (2017). Nornickel. Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. Retrieved from [Link]
-
2-Amino-6-methylpyridine. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aablocks.com [aablocks.com]
- 3. fishersci.com [fishersci.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pppmag.com [pppmag.com]
- 7. fishersci.com [fishersci.com]
- 8. geneseo.edu [geneseo.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

